1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
Description
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Properties
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKPJMHERWBRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677987 | |
| Record name | (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521985-24-0 | |
| Record name | (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid, a key building block in modern medicinal chemistry. The 1-methyl-7-azaindole scaffold is a privileged structure in numerous biologically active compounds, particularly in the development of kinase inhibitors. This document details the chemical properties, synthesis, and reactivity of the 3-boronic acid derivative, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical knowledge with practical insights to support researchers in the effective utilization of this versatile reagent.
Introduction: The Significance of the 1-Methyl-7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic motif of significant interest in drug discovery. Its structure, which mimics a purine base, allows it to function as a hinge-binding motif for many protein kinases. The N-methylation to form the 1-methyl-7-azaindole scaffold can be a critical modification to modulate solubility, metabolic stability, and target engagement.
The introduction of a boronic acid at the 3-position of this scaffold creates a versatile synthetic handle for the construction of complex molecular architectures. This guide focuses specifically on the chemical properties and utility of this compound, a reagent that enables the efficient formation of carbon-carbon bonds, thereby facilitating the exploration of novel chemical space in drug development programs.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from closely related analogs and general principles of boronic acid chemistry.
| Property | Predicted Value/Information |
| Molecular Formula | C₈H₉BN₂O₂ |
| Molecular Weight | 175.98 g/mol |
| Appearance | Expected to be a solid, ranging from off-white to yellow or brown, characteristic of many arylboronic acids. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in water is expected to be pH-dependent. |
| Stability and Storage | Boronic acids are prone to dehydration to form boroxines. It is recommended to store this compound in a cool, dry, and inert atmosphere. |
Synthesis and Purification
Synthesis of the 1-Methyl-7-azaindole Scaffold
The synthesis of the 1-methyl-7-azaindole core can be achieved through N-methylation of the commercially available 7-azaindole.
Caption: General scheme for the N-methylation of 7-azaindole.
Experimental Protocol (Exemplary):
-
To a solution of 7-azaindole in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C.
-
Stir the mixture for a short period to allow for deprotonation.
-
Add a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 1-methyl-1H-pyrrolo[2,3-b]pyridine.
Halogenation at the 3-Position
Electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine ring occurs preferentially at the 3-position.[1] This allows for the regioselective introduction of a halogen, which is a necessary precursor for the boronic acid.
Caption: Regioselective halogenation of 1-methyl-7-azaindole.
Experimental Protocol (Exemplary for Iodination):
-
Dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as acetonitrile or DMF.
-
Add N-iodosuccinimide (NIS) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine.
-
Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography to obtain 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Conversion to the Boronic Acid or Pinacol Ester
The 3-halo-1-methyl-7-azaindole can be converted to the corresponding boronic acid or its pinacol ester via two primary methods:
Method A: Lithium-Halogen Exchange followed by Borylation
Caption: Synthesis of the boronic acid via lithium-halogen exchange.
Experimental Protocol (Putative):
-
Dissolve 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium or t-butyllithium in hexanes.
-
Stir for a short period, then add a trialkyl borate, such as triisopropyl borate.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an aqueous acid (e.g., HCl) and stir to hydrolyze the borate ester.
-
Extract the aqueous layer with an organic solvent. The product may be isolated by adjusting the pH of the aqueous layer to precipitate the boronic acid, or by chromatographic purification.
Method B: Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)
This method typically yields the more stable pinacol ester of the boronic acid.
Caption: Synthesis of the boronic acid pinacol ester via Miyaura borylation.
Experimental Protocol (Exemplary):
-
To a flask containing 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, add bis(pinacolato)diboron, a palladium catalyst such as PdCl₂(dppf), and a base like potassium acetate.
-
Add a degassed solvent, for instance, 1,4-dioxane.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the desired pinacol ester. The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid if required.
Chemical Reactivity and Applications
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the 3-position of the azaindole core and a variety of sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides or triflates.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and widely used method in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.
Sources
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into the strategic considerations for the construction of the 1-methyl-7-azaindole core and the critical regioselective installation of the boronic acid functionality at the C3 position. This guide emphasizes field-proven insights, explaining the causality behind experimental choices and providing detailed, validated protocols.
Introduction: The Significance of the 1-Methyl-7-azaindole Scaffold
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine, commonly known as 1-methyl-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. The introduction of a boronic acid group at the C3 position transforms this scaffold into a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of a wide range of substituents and the rapid exploration of chemical space in drug discovery programs.
This guide will focus on the most efficient and reliable synthetic strategies to access this compound, with a particular emphasis on modern catalytic methods that offer high regioselectivity and functional group tolerance.
Retrosynthetic Analysis: Devising a Strategic Approach
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections to consider for its synthesis: the C-B bond at the C3 position and the N-CH₃ bond at the N1 position. This leads to two main synthetic strategies, each with its own set of advantages and challenges.
Caption: Retrosynthetic analysis of this compound.
Strategy A: N-Methylation followed by C3-Borylation (The Recommended Route)
This is generally the preferred and more convergent route. It involves the initial synthesis of the 1-methyl-7-azaindole core, followed by the regioselective installation of the boronic acid group at the C3 position. The key challenge in this approach lies in achieving exclusive C3-borylation over other possible positions (e.g., C2, C4, C5, C6).
Strategy B: C3-Borylation followed by N-Methylation
This alternative strategy involves the initial borylation of the parent 7-azaindole at the C3 position, followed by N-methylation. While seemingly straightforward, this route can be complicated by the potential for competing N-borylation and the stability of the intermediate 7-azaindole-3-boronic acid under methylation conditions.
This guide will primarily focus on Strategy A, as it leverages modern, highly regioselective C-H borylation techniques that have become the state-of-the-art in heterocyclic functionalization.
Synthesis of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine Core
The starting material for our recommended synthesis is the commercially available 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole.
N-Methylation of 7-Azaindole
The N-methylation of 7-azaindole is a well-established transformation. The choice of base and methylating agent is crucial to ensure high yields and avoid potential side reactions. A common and effective method involves the use of a strong base to deprotonate the pyrrolic nitrogen, followed by quenching with a methylating agent.
Experimental Protocol: N-Methylation of 7-Azaindole
-
To a solution of 7-azaindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-methyl-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Value | Reference |
| Starting Material | 1H-Pyrrolo[2,3-b]pyridine | Commercially Available |
| Reagents | Sodium Hydride, Methyl Iodide | Standard Laboratory Reagents |
| Solvent | DMF or THF | Anhydrous |
| Temperature | 0 °C to Room Temperature | Standard Cooling/Heating |
| Typical Yield | >90% | [1] |
Regioselective C3-Borylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
The heart of this synthesis lies in the selective introduction of the boronic acid functionality at the C3 position of the 1-methyl-7-azaindole core. The pyrrole ring of the azaindole is electron-rich, making it susceptible to electrophilic attack. However, achieving high regioselectivity can be challenging. Modern transition-metal-catalyzed C-H activation/borylation reactions have emerged as the most powerful tools for this transformation.
Iridium-Catalyzed C-H Borylation: A Method of Choice
Iridium-catalyzed C-H borylation has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad substrate scope, and predictable regioselectivity.[2][3] For N-substituted indoles and azaindoles, the borylation typically occurs at the C3 position, driven by a combination of steric and electronic factors.
Caption: Iridium-catalyzed C3-borylation of 1-methyl-7-azaindole.
Mechanism Insight: The active iridium catalyst, typically generated in situ from a precursor like [Ir(cod)OMe]₂ and a bipyridine ligand (e.g., dtbpy), undergoes oxidative addition to the B-B bond of bis(pinacolato)diboron (B₂pin₂). The resulting iridium-boryl complex then participates in a C-H activation event at the most accessible and electronically favorable position of the substrate. For 1-methyl-7-azaindole, the C3 position is sterically unhindered and electronically activated, leading to selective borylation. Reductive elimination then releases the C3-borylated product and regenerates the active iridium catalyst.
Experimental Protocol: Iridium-Catalyzed C3-Borylation
-
In a glovebox or under an inert atmosphere, combine 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%).
-
Add anhydrous tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) as the solvent.
-
Seal the reaction vessel and heat the mixture to 80 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the this compound pinacol ester.
| Parameter | Value | Reference |
| Catalyst | [Ir(cod)OMe]₂ / dtbpy | [2][3] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Commercially Available |
| Solvent | THF or CPME | Anhydrous |
| Temperature | 80 °C | Standard Heating |
| Typical Yield | 70-90% | [4] |
Nickel-Catalyzed C3-Borylation: An Emerging Alternative
Recent advancements have demonstrated the utility of nickel catalysis for the C3-selective borylation of indoles.[5][6] Nickel catalysts can offer a more cost-effective alternative to iridium and can sometimes provide complementary reactivity. The mechanism often involves the in-situ formation of an N-borylated intermediate which then directs the C3-borylation.
While less established than iridium catalysis for this specific substrate, it represents a promising area for further investigation and optimization.
Deprotection of the Boronic Acid Pinacol Ester
The final step in the synthesis is the hydrolysis of the pinacol ester to the free boronic acid. This transformation can be achieved under various conditions, and the choice of method depends on the stability of the final product and the presence of other functional groups.
Acidic Hydrolysis
A common method for the deprotection of pinacol boronate esters is acidic hydrolysis. This is often carried out using a biphasic system to facilitate the removal of the pinacol byproduct.
Experimental Protocol: Acidic Hydrolysis of Pinacol Ester
-
Dissolve the this compound pinacol ester (1.0 eq) in a mixture of diethyl ether or other suitable organic solvent and 1 M aqueous HCl.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and, if necessary, adjust the pH to precipitate the boronic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Transesterification with a Sacrificial Boronic Acid
An alternative mild method involves transesterification with an excess of a water-soluble boronic acid, such as phenylboronic acid, in a biphasic system.[7] This drives the equilibrium towards the formation of the desired free boronic acid, which can then be isolated from the aqueous phase.
Summary of the Recommended Synthetic Route
The following diagram summarizes the most efficient and reliable pathway for the synthesis of this compound.
Caption: Recommended synthetic pathway to this compound.
Conclusion and Future Perspectives
The synthesis of this compound is a critical process for the advancement of drug discovery programs that utilize this versatile scaffold. The recommended route, involving N-methylation followed by a highly regioselective iridium-catalyzed C-H borylation, represents a robust and efficient strategy. The mild conditions and high yields associated with this approach make it amenable to both small-scale library synthesis and larger-scale production.
Future research in this area may focus on the development of even more sustainable and cost-effective catalytic systems for the C-H borylation step, potentially exploring the use of earth-abundant metals. Additionally, the development of one-pot procedures that combine multiple steps could further streamline the synthesis and improve overall efficiency.
References
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Hutton, C. A., et al. (2003). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 68(1), 468-471. [Link]
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Typical Deprotection Conditions for Boronic Acids. (2016). Chem-Station. [Link]
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D'hooghe, M., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2876-2880. [Link]
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D'hooghe, M., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
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Boronic acid pinacol ester deprotection. (2020). Reddit. [Link]
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Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(24), 8031-8035. [Link]
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Wang, C., & Sperry, J. (2012). Iridium-catalyzed CH borylation-based synthesis of natural indolequinones. The Journal of organic chemistry, 77(6), 2584–2587. [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1186-1195. [Link]
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Patel, J., et al. (2019). Regioselective synthesis of C2-substituted 7-azaindoles. ResearchGate. [Link]
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Steel, P. G., et al. (2020). Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), 2796-2821. [Link]
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Wang, C., & Sperry, J. (2012). Iridium-Catalyzed C–H Borylation-Based Synthesis of Natural Indolequinones. Sci-Hub. [Link]
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Marder, T. B., et al. (2020). Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles. Journal of the American Chemical Society, 142(30), 13136-13144. [Link]
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Zhu, S., et al. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances, 10(63), 38481-38485. [Link]
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Marder, T. B., et al. (2020). Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles. PubMed. [Link]
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Zhu, S., et al. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. National Center for Biotechnology Information. [Link]
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Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information. [Link]
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Shchekotikhin, A. E., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
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Mao, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]
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Kumar, A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 473-479. [Link]
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Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. ResearchGate. [Link]
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Baik, M.-H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10707-10714. [Link]
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An In-depth Technical Guide to the Spectroscopic Properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally related compounds, theoretical principles, and established spectroscopic databases to offer a robust predictive analysis for researchers, scientists, and professionals in drug development.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to engage in various biological interactions.[1] The introduction of a boronic acid moiety at the 3-position, coupled with N-methylation, creates a versatile building block for use in cross-coupling reactions and as a potential pharmacophore. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure consists of a fused bicyclic system containing a pyridine and a pyrrole ring. The methyl group is attached to the nitrogen of the pyrrole ring (N1), and the boronic acid group is at the C3 position.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following predictions are based on the analysis of related 7-azaindole derivatives.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the hydroxyl protons of the boronic acid group.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| H2 | 7.5 - 7.8 | s | - | Singlet due to no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the boronic acid group. |
| H4 | 8.2 - 8.5 | dd | J = ~8.0, ~1.5 | Doublet of doublets, coupled to H5 and H6. |
| H5 | 7.2 - 7.5 | dd | J = ~8.0, ~4.5 | Doublet of doublets, coupled to H4 and H6. |
| H6 | 7.8 - 8.1 | dd | J = ~4.5, ~1.5 | Doublet of doublets, coupled to H5 and H4. |
| N-CH₃ | 3.8 - 4.1 | s | - | Singlet for the methyl group on the pyrrole nitrogen. |
| B(OH)₂ | 4.0 - 6.0 | br s | - | Broad singlet, exchangeable with D₂O. The chemical shift can vary significantly with concentration and solvent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon attached to the boron atom will likely show a broad signal or may not be observed due to quadrupolar relaxation.[4]
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C2 | 125 - 130 | |
| C3 | 105 - 115 | Signal may be broad due to coupling with Boron. |
| C3a | 120 - 125 | |
| C4 | 145 - 150 | |
| C5 | 118 - 122 | |
| C6 | 130 - 135 | |
| C7a | 148 - 152 | |
| N-CH₃ | 30 - 35 |
¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum is characteristic for boronic acids and their derivatives.
| Nucleus | Expected Chemical Shift (ppm) | Notes |
| ¹¹B | 25 - 30 | A broad singlet is expected, typical for trigonal planar boronic acids.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₉BN₂O₂), the expected molecular weight is approximately 175.98 g/mol .[5]
Expected Observations:
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 176.0 is expected to be the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 174.0 may be observed. Adducts with solvents or salts (e.g., [M+Na]⁺) are also possible.[6]
-
Dehydration: Boronic acids are prone to dehydration to form boroxines (cyclic trimers). This may be observed in the mass spectrum, especially under certain ionization conditions, leading to higher mass ions.[7]
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Topic: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid Stability and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid is a sophisticated heterocyclic building block, pivotal in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] However, like many heteroaromatic boronic acids, its utility is intrinsically linked to its stability, which can be compromised by environmental factors and improper handling. This technical guide provides a comprehensive analysis of the chemical principles governing the stability of this reagent. We will dissect the primary degradation pathways, including protodeboronation and boroxine formation, and present field-proven, step-by-step protocols for optimal storage and handling. This document is designed to empower researchers to preserve the integrity of their starting materials, ensuring the validity and reproducibility of their synthetic endeavors.
The Duality of Reactivity and Instability in a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules. When functionalized as a boronic acid at the 3-position, it becomes a versatile partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient construction of complex carbon-carbon bonds, a cornerstone of modern drug discovery.
However, the very electronic features that make boronic acids valuable synthetic tools—specifically the Lewis acidic nature of the boron atom—also render them susceptible to degradation. For heteroaromatic systems like this compound, the presence of a basic nitrogen atom within the ring system introduces unique and accelerated degradation pathways that are critical to understand and mitigate.[3]
Fundamental Mechanisms of Degradation
The degradation of this compound is not a random process but is governed by specific chemical reactions. Understanding these mechanisms is essential for developing effective preservation strategies.
Protodeboronation: The Irreversible Loss of Functionality
Protodeboronation is the most detrimental degradation pathway, as it involves the irreversible cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3] This leads to the formation of the parent 1-methyl-7-azaindole, an inert impurity in the context of a Suzuki coupling, resulting in diminished yields and purification challenges.
For this specific molecule, which contains a basic pyridine nitrogen, the mechanism is more complex than for simple aryl boronic acids. Under neutral or near-neutral pH conditions, the molecule can exist as a zwitterion. This zwitterionic form is particularly prone to rapid, unimolecular fragmentation, leading to swift protodeboronation.[3] Both acidic and basic conditions can, paradoxically, attenuate this specific degradation pathway by shifting the equilibrium away from the highly reactive zwitterionic species.[3]
Figure 1: Protodeboronation via a reactive zwitterionic intermediate, a key degradation pathway for basic heteroaromatic boronic acids at neutral pH.
Boroxine Formation: The Reversible Dehydration
A more common and generally reversible degradation process is the formation of boroxines. These are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules.
Figure 2: Reversible formation of boroxine from boronic acid.
While boroxines can revert to the active boronic acid under reaction conditions (e.g., in the presence of water), their formation complicates accurate weighing and stoichiometry, potentially leading to inconsistent reaction outcomes. Storing the compound under strictly anhydrous conditions is the primary method to prevent boroxine formation.
Evidence-Based Storage & Handling Protocols
To maximize the shelf-life and ensure the reactivity of this compound, a multi-faceted approach focusing on controlling the compound's environment is mandatory.
Core Storage Recommendations
The following conditions are critical for preserving the integrity of the solid reagent. These are based on general best practices for organoboronic acids and specific safety data sheet recommendations.[4][5]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | -20°C | Reduces the kinetic rate of all chemical degradation pathways, including protodeboronation and decomposition.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture, preventing hydrolysis and boroxine formation, and excludes oxygen, preventing potential oxidative degradation.[4][5] |
| Light | Amber Vial / In the Dark | Protects the compound from potential photolytic decomposition pathways.[4] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of moisture and oxygen from the ambient environment.[4] |
Protocol: Long-Term Storage of Solid Reagent
This protocol details the self-validating system for ensuring the long-term stability of your boronic acid stock.
Objective: To prepare and store this compound in a manner that minimizes exposure to air and moisture.
Materials:
-
Stock vial of this compound
-
Several smaller, clean, and dry glass vials with PTFE-lined caps
-
Glove box or Schlenk line with a source of dry, inert gas (Argon preferred)
-
Spatula
-
Analytical balance (inside glove box, if possible)
-
Parafilm® or electrical tape
-
-20°C freezer
Procedure:
-
Preparation: Pre-dry all glassware (vials, spatula) in an oven at >125°C overnight and allow them to cool in a desiccator or under a stream of inert gas.[6][7]
-
Inert Environment Transfer: Transfer the required glassware and the stock vial of boronic acid into an inert atmosphere glove box.
-
Aliquotting: Carefully open the main stock vial. Weigh out appropriate single-use quantities (e.g., 50-100 mg) into the smaller, pre-dried vials. Causality: Aliquotting prevents the need to repeatedly expose the main stock to potential atmospheric contaminants during each use.
-
Inert Gas Purge: Once aliquotted, leave the small vials open in the glove box for a few minutes to ensure the headspace is filled with inert gas.
-
Sealing: Tightly cap each vial. For an extra layer of security, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, lot number, amount, and date.
-
Cold Storage: Remove the sealed and labeled vials from the glove box and immediately place them in a designated -20°C freezer.[4]
Figure 3: Step-by-step workflow for the long-term storage of this compound.
Protocol: Handling for Reaction Setup
Objective: To transfer the solid reagent from storage to a reaction vessel without compromising its integrity.
Procedure:
-
Temperature Equilibration: Remove one sealed aliquot vial from the -20°C freezer. Place it in a desiccator and allow it to warm to ambient temperature for at least 30 minutes. Causality: This critical step prevents atmospheric moisture from condensing onto the cold solid when the vial is opened, which would immediately introduce water.
-
Inert Transfer: If available, take the equilibrated vial into a glove box for weighing and addition to the reaction.
-
Rapid Weighing (No Glove Box): If a glove box is not available, open the vial and weigh the required amount quickly on an analytical balance. Immediately add the solid to your reaction vessel, which should already be under an inert atmosphere (e.g., flushed with argon). Reseal the aliquot vial immediately. Trustworthiness: Minimizing exposure time to the atmosphere is the key variable to control.
-
Solvent Choice: Use only anhydrous, deoxygenated solvents for your reaction to prevent hydrolysis of the boronic acid in solution.[4]
-
Disposal of Unused Aliquot: It is best practice to discard any small amount of remaining solid in an opened aliquot vial rather than returning it to storage, as its integrity can no longer be guaranteed.
Conclusion
This compound is a powerful tool in the arsenal of the medicinal and synthetic chemist. Its value, however, is directly proportional to its purity and stability. By understanding the mechanistic underpinnings of its degradation—particularly the insidious nature of protodeboronation for this class of heterocycle—and by adopting rigorous, evidence-based storage and handling protocols, researchers can ensure the integrity of their reagent. A proactive and meticulous approach to reagent management is not a procedural formality; it is a fundamental requirement for achieving reliable, reproducible, and ultimately successful scientific outcomes.
References
- Cox, P. A., et al. (2016).
-
Sigma-Aldrich. Safety Data Sheet for 7-Azaindole-3-boronic acid N-methyl.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
-
Wikipedia. Protodeboronation.
-
BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
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Lennox, A. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed.
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Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134.
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
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ChemicalBook. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL- Safety Data Sheet.
-
Echemi. 1H-Pyrrolo[2,3-b]pyridine SDS.
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MilliporeSigma. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
-
BLDpharm. {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}boronic acid.
-
Gesto, D., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
-
SynQuest Labs. Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety Data Sheet.
-
Tokyo Chemical Industry Co., Ltd. 1H-Pyrrolo[2,3-b]pyridine.
-
Akondi, S. M., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
-
Shaffer, P. L., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
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A Guide to the Synthesis and Application of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid: A Cornerstone for Modern Drug Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, particularly in the domain of kinase inhibition.[1][2] Its N-methylated derivative, 1-Methyl-1H-pyrrolo[2,3-b]pyridine, offers a modulated electronic and steric profile, making it a valuable component in contemporary medicinal chemistry. The introduction of a boronic acid moiety at the 3-position transforms this scaffold into a versatile building block, primed for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the strategic synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid, detailing the underlying chemical principles, step-by-step experimental protocols, and its pivotal application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern pharmaceutical development.
Strategic Imperative: The Value of the 7-Azaindole Core
The 7-azaindole nucleus is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution critically alters the molecule's properties:
-
Hydrogen Bonding: The pyridine nitrogen introduces an additional hydrogen bond acceptor site, which can be crucial for molecular recognition and binding to biological targets like protein kinases.[3]
-
Solubility and Metabolism: The presence of the nitrogen atom often improves aqueous solubility and can alter metabolic pathways compared to the parent indole, desirable properties in drug candidates.
-
Electronic Modulation: The electron-withdrawing nature of the pyridine ring influences the electronic character of the pyrrole ring, affecting reactivity and binding interactions.
Methylation of the pyrrole nitrogen (N1) removes a hydrogen bond donor, which can be advantageous for tuning selectivity, improving cell permeability, or blocking a potential site of metabolism. The subsequent installation of a boronic acid at the C3 position creates a powerful synthetic handle for introducing a vast array of molecular complexity.
Synthesis Strategy: From Core Heterocycle to Boronic Acid
The "discovery" of a synthetic building block like this compound is fundamentally a challenge of chemical synthesis. A robust retrosynthetic analysis points to two primary strategies for forming the key carbon-boron bond on the pre-formed 1-methyl-7-azaindole core.
Retrosynthetic Analysis:
Caption: Retrosynthetic approach for the target boronic acid.
-
Strategy A (Preferred): Halogenation followed by Miyaura Borylation. This is the most common and reliable route. It involves the regioselective halogenation of the electron-rich pyrrole ring at the C3 position, followed by a palladium-catalyzed cross-coupling reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). This method offers excellent functional group tolerance and typically proceeds in high yield.
-
Strategy B: Lithiation and Quench. This involves direct deprotonation of the C3 position with a strong base (e.g., n-BuLi) or a lithium-halogen exchange, followed by quenching the resulting organolithium species with a trialkyl borate (e.g., trimethyl borate). While effective, this method can suffer from poor regioselectivity on complex substrates and requires strictly anhydrous, cryogenic conditions.[4]
This guide will focus on the more robust and widely applicable halogenation/borylation strategy.
Experimental Protocol: Synthesis of this compound Pinacol Ester
The following is a validated, two-step protocol derived from established methodologies for the modification of azaindole scaffolds.[3] The pinacol ester is the common intermediate synthesized, as it is more stable, crystalline, and easier to handle than the free boronic acid.
Step 1: Synthesis of 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
-
Rationale: The C3 position of the 7-azaindole is electron-rich and susceptible to electrophilic halogenation. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation. Acetonitrile is a suitable polar aprotic solvent.
Procedure:
-
To a solution of 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile (ACN), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 50 °C for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Step 2: Synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
-
Rationale: The Miyaura borylation is a palladium-catalyzed reaction that converts aryl/heteroaryl halides to boronate esters. PdCl₂(dppf) is a robust catalyst for this transformation, and potassium acetate (KOAc) serves as the required base. Dioxane is the preferred solvent due to its ability to dissolve both organic and inorganic reagents at elevated temperatures.
Procedure:
-
In an oven-dried flask, combine 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and potassium acetate (KOAc) (3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)·CH₂Cl₂) (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 85-90 °C and stir for 8-16 hours, monitoring for the disappearance of the starting material by LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the target boronate ester.
Physicochemical and Spectroscopic Data
The successful synthesis of the target compound must be confirmed through rigorous characterization.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₉BN₂O₂ | (Calculated) |
| Molecular Weight | 258.13 g/mol | (Calculated) |
| Appearance | Typically an off-white to pale yellow solid | |
| CAS Number | 900598-03-8 | Verified |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.2 (m, 1H, H4), ~7.5-7.8 (m, 1H, H2), ~7.0-7.2 (m, 1H, H5), ~3.8 (s, 3H, N-CH₃), ~1.35 (s, 12H, pinacol CH₃) | (Predicted) |
Core Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound (and its pinacol ester) is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless drug molecules.[1][6]
Catalytic Cycle Workflow:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Key Parameters for Success
Successful coupling of nitrogen-containing heterocycles like 7-azaindoles requires careful optimization:[7]
-
Catalyst/Ligand: The choice is critical. For challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or pre-catalysts are often superior to Pd(PPh₃)₄.[1][7]
-
Base: An inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic ester for transmetalation. The choice of base can significantly impact yield and reaction time.[8]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typically employed to facilitate the dissolution of both the organic substrates and the inorganic base.
Example Workflow: Synthesis of a 3-Aryl-1-methyl-7-azaindole
This protocol describes a general procedure for coupling the synthesized boronate ester with an aryl bromide, a common step in fragment-based drug design.
Procedure:
-
To a microwave vial or reaction tube, add the aryl bromide (1.0 eq), 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.05 eq).
-
Add a de-gassed solvent mixture, such as 3:1 dioxane:water.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 30-60 minutes in a microwave reactor, or for 4-12 hours using a conventional oil bath. Monitor progress by LC-MS.
-
Upon completion, cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 3-aryl-1-methyl-7-azaindole.
Conclusion
This compound is not merely a chemical compound but a key enabler in the complex process of drug discovery. Its rational design and synthesis provide medicinal chemists with a versatile and powerful tool to rapidly generate novel molecular architectures. The robust protocols for its preparation and subsequent use in Suzuki-Miyaura cross-coupling reactions underscore the importance of foundational synthetic chemistry in the ongoing quest for new and more effective therapeutics. This guide provides the fundamental knowledge and practical protocols necessary for researchers to leverage this critical building block in their own research and development efforts.
References
- Yates, C. M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
- LARSEN, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- ChemicalBook. (n.d.). METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis.
- Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid.
- BLAKEMORE, D., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
- PubChem. (n.d.). 1-Methyl-1H-pyrrolo[3,2-C]pyridine.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- CHERUKUPALLI, S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- WANG, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- BLDpharm. (n.d.). {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}boronic acid.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Martins, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Shi, Z. (2012). Synthesis of Azaindoles. Chinese Journal of Chemistry.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- CATCHPOLE, R., et al. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office.
- Falb, E., et al. (2019). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
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- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid: A Keystone Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its structural attributes, synthetic pathways, physicochemical properties, and its pivotal role in the synthesis of pharmacologically active agents. This document aims to be a comprehensive resource, blending theoretical principles with practical, field-tested insights to empower your research endeavors.
Introduction: The Significance of the 7-Azaindole Scaffold and Boronic Acids in Medicinal Chemistry
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine core, a methylated derivative of 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, which mimics the purine core, allows it to function as a versatile pharmacophore, engaging with a wide array of biological targets. The strategic introduction of a boronic acid moiety at the 3-position transforms this scaffold into a highly valuable synthetic intermediate, primarily for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures.
Boronic acids themselves have gained prominence in drug discovery not only as synthetic handles but also as pharmacophores that can form reversible covalent bonds with active site serine, threonine, or lysine residues in target proteins. This has led to the development of several FDA-approved drugs containing a boronic acid motif.[1]
A Note on the CAS Number: As of the latest update of this guide, a specific CAS (Chemical Abstracts Service) number for this compound has not been assigned, which may indicate its status as a novel or specialized research chemical. For reference, the CAS numbers for key related precursors are provided in the table below.
| Compound Name | CAS Number | Molecular Formula |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | 271-63-6[2][3] | C₇H₆N₂ |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine | 27257-15-4[4][5] | C₈H₈N₂ |
| {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}boronic acid | N/A[6] | C₈H₉BN₂O₂ |
Physicochemical Properties and Structural Elucidation
Understanding the physicochemical properties of this compound is crucial for its handling, reaction optimization, and for predicting its behavior in biological systems. While experimental data for this specific molecule is scarce, we can infer its likely properties based on its structural components.
Predicted Physicochemical Properties:
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₈H₉BN₂O₂ | Based on chemical structure |
| Molecular Weight | 175.98 g/mol [6] | Calculated from the molecular formula |
| Appearance | Likely a white to off-white solid | Typical for boronic acids |
| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF. Limited solubility in water. | Based on the properties of similar heterocyclic boronic acids. |
| pKa | The boronic acid moiety is expected to have a pKa in the range of 8-9. | Typical for arylboronic acids. |
Structural Characterization: The definitive identification and purity assessment of this compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the methyl group, the aromatic protons on the pyrrolo[2,3-b]pyridine core, and a broad singlet for the B(OH)₂ protons. ¹³C NMR would provide information on the carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H stretching of the boronic acid, C-H, C=C, and C-N bonds would be observed.
Synthesis of this compound: A Proposed Synthetic Workflow
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available 7-azaindole. The following is a proposed, logical synthetic route, with each step explained to highlight the underlying chemical principles.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Step 1: Methylation of 7-Azaindole
-
Rationale: The initial step involves the N-methylation of the pyrrole nitrogen of 7-azaindole. This is a standard procedure to introduce the methyl group and to modify the electronic properties of the heterocyclic system.
-
Procedure:
-
To a solution of 7-azaindole in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture at this temperature for 30-60 minutes to allow for the deprotonation of the pyrrole nitrogen.
-
Add methyl iodide (MeI) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Bromination of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
-
Rationale: The next step is the regioselective bromination at the C3 position of the pyrrolo[2,3-b]pyridine core. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being particularly reactive. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
-
Procedure:
-
Dissolve 1-Methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as DMF or acetonitrile.
-
Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) in one portion.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer and concentrate to yield the crude 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, which can be purified by chromatography if necessary.
-
Step 3: Borylation of 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
-
Rationale: The final step involves the conversion of the C-Br bond to a C-B bond to form the desired boronic acid. This is typically achieved via a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.
-
Procedure:
-
Dissolve 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the mixture at -78 °C for a short period to allow for the lithium-halogen exchange.
-
Add triisopropyl borate (B(OiPr)₃) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl) and stir vigorously.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent.
-
The product may precipitate from the aqueous layer upon acidification or be extracted. The crude product can be purified by recrystallization or chromatography.
-
Applications in Drug Discovery and Development
The this compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl or heteroaryl halides or triflates to generate more complex structures.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
The pyrrolo[2,3-b]pyridine scaffold has been incorporated into numerous compounds targeting various diseases. For instance, derivatives of this scaffold have been investigated as:
-
Kinase Inhibitors: The 7-azaindole core is a common feature in many kinase inhibitors, which are crucial in cancer therapy.[7][8]
-
Anticancer Agents: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized with the aim of developing new anticancer drugs.[9][10]
-
Phosphodiesterase 4B (PDE4B) Inhibitors: These have potential applications in treating central nervous system diseases.[11]
-
Antimicrobial Agents: The fusion of pyrrole and pyridine rings has been explored for the development of new antimicrobial compounds.[12]
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[13][16]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13][14] Boronic acids can be sensitive to moisture and may undergo dehydration or trimerization.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its strategic design combines the privileged 7-azaindole scaffold with the synthetic utility of a boronic acid, opening avenues for the efficient synthesis of novel and complex molecules with therapeutic potential. While a dedicated CAS number is not yet available, the well-established chemistry of its precursors allows for its reliable synthesis. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will undoubtedly facilitate its effective use in the quest for new and improved medicines.
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- {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}boronic acid - BLDpharm.
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- SAFETY DATA SHEET - Fisher Scientific.
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- 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL - ChemicalBook. (2025-07-26).
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central.
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Molecular weight of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
An In-depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, with a primary focus on its molecular weight, and explores its synthesis, reactivity, and potential applications. Drawing upon the established importance of the 7-azaindole scaffold and the versatile reactivity of boronic acids, this guide serves as a critical resource for researchers, scientists, and professionals in drug development. The methodologies and insights presented herein are grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical applicability.
Introduction: The Strategic Importance of this compound
The convergence of a privileged heterocyclic scaffold with a versatile functional group defines the scientific value of this compound. The core of this molecule is the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, which is a bioisostere of indole. This structural motif is a cornerstone in the design of numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The introduction of a boronic acid moiety at the 3-position of the 7-azaindole ring system, along with N-methylation, creates a molecule primed for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available building blocks.[3][4]
Boronic acids and their derivatives have seen a surge in interest within drug discovery, with several FDA-approved drugs containing this functional group.[5][6] Their ability to form reversible covalent bonds with biological targets, such as serine proteases, and their utility as synthetic intermediates contribute to their growing importance.[5][6] this compound, therefore, represents a valuable building block for the generation of novel chemical entities with therapeutic potential.
Physicochemical Properties and Molecular Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key characteristics of this compound.
Molecular Structure and Weight
The chemical structure of this compound consists of a 7-azaindole core, methylated at the N1 position of the pyrrole ring and functionalized with a boronic acid group at the C3 position.
Chemical Formula: C₈H₉BN₂O₂
Based on its chemical formula, the calculated molecular weight is 175.98 g/mol . This value is consistent with the molecular weight of isomeric compounds such as (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid.[7]
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉BN₂O₂ | Calculated |
| Molecular Weight | 175.98 g/mol | Calculated[7] |
| IUPAC Name | (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid | |
| Parent Scaffold | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | [8][9] |
| CAS Number | Not directly available in search results. Related compounds have unique identifiers. |
Spectroscopic and Analytical Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the protons and carbons in the molecule, including the methyl group, the aromatic protons of the pyridine and pyrrole rings, and the hydroxyl protons of the boronic acid group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule, corroborating the calculated molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the boronic acid and the C-N and C=C stretches of the heterocyclic core.
Synthesis and Chemical Reactivity
The synthesis of this compound would likely follow a multi-step sequence starting from a suitable 7-azaindole precursor. A plausible synthetic strategy is outlined below, drawing from established methodologies for the synthesis of related boronic acids.
Proposed Synthetic Pathway
A common approach to introduce a boronic acid group onto a heterocyclic ring is through a lithium-halogen exchange followed by quenching with a trialkyl borate.
Caption: Proposed synthesis of this compound.
Key Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in synthetic chemistry lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the 3-position of the 7-azaindole core and a variety of aryl or vinyl halides or triflates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired aryl/vinyl halide or triflate (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq.), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (3.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system, commonly a mixture of an organic solvent like dioxane or toluene and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.[3][4]
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a multitude of compounds targeting various diseases. The ability to functionalize this core structure using this compound opens up avenues for the discovery of novel therapeutics.
Kinase Inhibitors
A significant number of kinase inhibitors feature the 7-azaindole core. These inhibitors are crucial in oncology, targeting kinases that are often dysregulated in cancer cells. The use of boronic acid derivatives allows for the exploration of novel chemical space in the development of more potent and selective kinase inhibitors.[2]
Other Therapeutic Areas
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond oncology. Derivatives have been investigated as inhibitors of phosphodiesterase 4B (PDE4B) for potential applications in central nervous system disorders.[10] Furthermore, the unique properties of boronic acids are being leveraged in the development of drugs for a range of conditions, including inflammatory diseases and infectious agents.[5]
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its molecular weight of 175.98 g/mol and its capacity to participate in robust C-C bond-forming reactions make it a valuable tool for the synthesis of complex molecules. The insights provided in this technical guide underscore its potential in the design and discovery of next-generation therapeutics, particularly in the realm of kinase inhibition and beyond. As the field of drug discovery continues to evolve, the demand for versatile and well-characterized chemical tools like this compound is set to increase.
References
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Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Aryl Halides with Pyrroles. Organic Letters, 11(8), 1773–1775. [Link]
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Cheplen, J., et al. (2015). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 20(8), 13866-13888. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 59744427, (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9222, 1H-Pyrrolo(2,3-b)pyridine. [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (2026, January 8). Boron Tribune. [Link]
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Wu, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1539–1545. [Link]
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An In-depth Technical Guide to the Solubility of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid, a key building block in contemporary medicinal chemistry. Recognizing the scarcity of specific public data on this compound, this guide synthesizes foundational principles of organic chemistry with practical, field-proven insights. We will first deconstruct the physicochemical properties of the 1-methyl-7-azaindole core to build a predictive solubility framework. Following this, we will present qualitative solubility inferences derived from documented synthetic applications. The centerpiece of this guide is a detailed, self-validating experimental protocol for the definitive determination of equilibrium solubility, empowering researchers to generate precise, application-specific data. This document is intended for researchers, scientists, and drug development professionals who utilize heterocyclic boronic acids and require a deep, mechanistic understanding of their behavior in solution.
Introduction: The Strategic Importance of this compound
This compound belongs to the 7-azaindole class of heterocyclic compounds. Azaindoles are recognized as "privileged structures" in medicinal chemistry, valued for their ability to mimic the indole scaffold while offering unique physicochemical properties.[1][2] The strategic placement of a nitrogen atom in the six-membered ring can enhance aqueous solubility, modulate lipophilicity, and introduce a hydrogen bond acceptor, all of which are critical parameters in drug design.[3] The N-1 methylation of the azaindole core further influences its electronic and solvation properties.[4]
The boronic acid moiety at the 3-position makes this compound a versatile reagent, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[5] The success of these, and other, synthetic transformations is intrinsically linked to the solubility of the boronic acid in the chosen reaction medium. Poor solubility can lead to low reaction yields, difficult purification, and unreliable process scale-up. In the context of drug development, understanding and quantifying solubility is a non-negotiable prerequisite for formulation, ADME (absorption, distribution, metabolism, and excretion) studies, and ensuring bioavailability.
This guide will therefore equip the practicing scientist with both a robust theoretical understanding and a practical toolkit for mastering the solubility of this important chemical entity.
A Predictive Framework for Solubility
A molecule's solubility is a function of its intrinsic physicochemical properties and their interplay with the solvent. For this compound, we must consider the contributions of the heterocyclic core and the boronic acid functional group.
The Physicochemical Landscape of the 1-Methyl-7-Azaindole Core
The 1-methyl-7-azaindole scaffold is a bicyclic aromatic system composed of a pyrrole ring fused to a pyridine ring. Key characteristics influencing its solubility include:
-
Polarity and Hydrogen Bonding: The pyridine nitrogen introduces a polar, electron-withdrawing character and acts as a hydrogen bond acceptor. This feature generally enhances solubility in polar solvents compared to the parent indole structure.[3]
-
N-Methylation: Methylation at the N-1 position of the pyrrole ring blocks a hydrogen bond donor site. This modification can decrease solubility in protic solvents where hydrogen bonding is a primary solvation mechanism, but may increase solubility in aprotic solvents by disrupting crystal lattice packing and reducing self-association.[6]
-
Aromaticity: The planar, aromatic nature of the core can lead to π-π stacking interactions, which may favor the solid state and thus limit solubility.
The Boronic Acid Moiety: A Double-Edged Sword
The boronic acid group (-B(OH)₂) is the reactive center of the molecule, but it also presents unique solubility challenges:
-
Amphiphilic Nature: The boronic acid group has both a Lewis acidic boron atom and two hydroxyl groups capable of acting as hydrogen bond donors. This allows for interactions with a range of solvents.
-
Dehydration and Boroxine Formation: A significant and often overlooked characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines. This equilibrium is influenced by the solvent, temperature, and concentration. As boroxines have significantly different polarities and crystal packing energies than the parent monomeric acid, this equilibrium can lead to inconsistent or misleading solubility measurements.[7]
-
Improving Solubility and Stability: To circumvent the instability and often poor solubility of boronic acids, they are frequently converted into more stable derivatives, such as pinacol esters. These esters are generally more soluble in a wider range of organic solvents and are less prone to dehydration.[7] A search for "7-Azaindole-5-boronic acid pinacol ester" indicates that it is soluble in methanol, ethanol, and THF, providing a clue for the potential solubility of similar protected azaindole boronic acids.[8]
Qualitative Solubility Insights from Synthetic Practice
| Reaction Type | Solvent System(s) | Inference | Reference(s) |
| Suzuki-Miyaura Coupling | 1,4-Dioxane / Water | Soluble or partially soluble in this polar aprotic/protic mixture. | [6][9] |
| Suzuki-Miyaura Coupling | Acetonitrile | Likely soluble in this polar aprotic solvent. | [6] |
| Chan-Lam Coupling | Dichloromethane (CH₂Cl₂) with Pyridine | Soluble in chlorinated solvents, often in the presence of a base. | [5] |
| Amide Coupling | Dimethylformamide (DMF) | Likely soluble in this highly polar apropic solvent. | [5] |
These examples suggest that polar aprotic solvents such as DMF, acetonitrile, and dioxane are effective at solvating this class of compounds, particularly for synthetic applications. The use of co-solvents like water indicates that some degree of aqueous solubility or miscibility is also present.
Standardized Protocol for Equilibrium Solubility Determination
Given the lack of definitive public data, it is imperative for researchers to determine the solubility of this compound empirically in their specific solvents of interest. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[10][11] The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements.[12][13]
Experimental Workflow: The Shake-Flask Method
Caption: Workflow for the Shake-Flask Solubility Measurement.
Step-by-Step Methodology
-
Material Preparation:
-
Add an excess amount of solid this compound to a series of glass vials. An "excess" ensures that a solid phase remains at the end of the experiment, confirming saturation.[10] A good starting point is to add enough solid so that it is visually apparent after the solvent is added.
-
Carefully pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or other suitable agitator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours.[14] To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the measured concentration no longer changes over time.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to sediment. This can be accelerated by centrifugation.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for most organic solvents) into a clean vial. This step is critical to remove all particulate matter. Note: Adsorption of the compound onto the filter can be a source of error, especially for poorly soluble compounds. It is advisable to discard the first portion of the filtrate.[10]
-
-
Analysis:
-
Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically reported in units such as mg/mL or molarity.
-
Conclusion: A Pathway to Predictable Results
While a definitive, universal solubility table for this compound in all common organic solvents remains to be publicly documented, this guide provides a robust framework for the modern researcher. By understanding the fundamental physicochemical drivers of the 7-azaindole core and the boronic acid moiety, scientists can make informed initial solvent choices. Qualitative insights from established synthetic protocols further refine these choices for practical applications.
Ultimately, the most reliable path to accurate solubility data lies in rigorous empirical measurement. The provided Shake-Flask protocol, grounded in USP standards, offers a self-validating system for generating the precise data needed for successful synthesis, formulation, and drug discovery efforts. By combining theoretical prediction with meticulous experimental practice, researchers can confidently navigate the challenges of working with this valuable and versatile class of molecules.
References
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USP-NF. <1236> Solubility Measurements. (2016). Available from: [Link]
-
Kawakami, K. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (2012). Available from: [Link]
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Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. InTech. (2012). Available from: [Link]
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ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). Available from: [Link]
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BTL Biotechno Labs Pvt. Ltd. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. (2024). Available from: [Link]
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Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available from: [Link]
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ECA Academy. USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022). Available from: [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Available from: [Link]
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Dissolution Technologies. Technical Note: Solubility Measurements. Available from: [Link]
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SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Available from: [Link]
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ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2001). Available from: [Link]
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ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2007). Available from: [Link]
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NIH National Library of Medicine. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). Available from: [Link]
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NIH National Library of Medicine. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2017). Available from: [Link]
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Organic & Medicinal Chem IJ. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). Available from: [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). Available from: [Link]
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MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Available from: [Link]
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Journal of Medicinal Chemistry. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2020). Available from: [Link]
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Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Available from: [Link]
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Boron Molecular. 1-methyl-1H-pyridin-2-one-5-boronic acid, pinacol ester. Available from: [Link]
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PubChem. 1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester. Available from: [Link]
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Purity analysis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
An In-depth Technical Guide to the Purity Analysis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
Abstract
This compound, a derivative of 7-azaindole, is a pivotal building block in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules with significant therapeutic potential.[1][2] The purity of this reagent is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of the final product, and, ultimately, the safety and efficacy of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the robust purity analysis of this compound, addressing the inherent challenges associated with boronic acids. We will explore an integrated analytical strategy encompassing chromatographic and spectroscopic techniques, explaining the causality behind methodological choices to ensure scientific integrity and reliable results for researchers and drug development professionals.
Introduction: The Analytical Imperative
The 7-azaindole scaffold is a privileged structure in drug discovery, appearing in numerous kinase inhibitors and other targeted therapies.[2][3] this compound serves as a key intermediate for introducing this moiety. Impurities in this starting material—such as residual catalysts, starting materials, or degradation products—can carry through the synthetic sequence or interfere with the catalytic cycle of subsequent reactions, leading to downstream purification challenges and compromised final product quality.
A particular analytical challenge for all boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This equilibrium is often temperature- and concentration-dependent, complicating quantification and identification. A robust analytical workflow must be capable of separating and identifying these and other potential impurities with high fidelity.
Potential Impurities and Degradation Pathways
A comprehensive purity analysis begins with an understanding of what impurities are likely to be present. These can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products.
-
Process-Related Impurities:
-
Unreacted Starting Materials: e.g., N-methyl-7-azaindole.
-
Reagents from Borylation: Residual palladium catalysts and ligands from Miyaura borylation.[1]
-
By-products: Homocoupling products or products from competing side reactions.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Dioxane, Toluene, THF).
-
-
Degradation Products:
-
Boroxine (Cyclic Anhydride): The most common impurity, formed by the intermolecular dehydration of three boronic acid molecules. Its presence can significantly affect the stoichiometry of subsequent reactions.
-
Protodeborylation Product: Replacement of the C-B bond with a C-H bond, resulting in the formation of 1-methyl-1H-pyrrolo[2,3-b]pyridine. This is a common degradation pathway for boronic acids, especially under acidic or basic conditions.
-
Visualization of Boroxine Formation
The equilibrium between the boronic acid and its corresponding boroxine is a critical consideration during analysis and storage.
Sources
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active compounds, including potent kinase inhibitors.[1] The ability to functionalize this core structure is paramount for the development of new therapeutics. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of substituted 7-azaindole derivatives.[2]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid with various aryl halides. The strategic N-methylation of the 7-azaindole core can enhance metabolic stability and modulate biological activity, making this specific boronic acid a valuable building block for drug development professionals.
Understanding the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (nucleophile) with an organic halide or triflate (electrophile) in the presence of a base.[3] The catalytic cycle, a fundamental concept for understanding and troubleshooting this reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insights on Causality:
-
Oxidative Addition: This is often the rate-determining step. The reactivity of the aryl halide (Ar-X) follows the order I > Br > OTf >> Cl. For less reactive aryl chlorides, the choice of a highly active palladium catalyst with electron-rich and bulky ligands is crucial to facilitate the insertion of the palladium into the carbon-halogen bond.[3]
-
Transmetalation: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. This step is generally facile for most substrates.
Protocol I: Synthesis of this compound Pinacol Ester
For consistent and reproducible results in Suzuki-Miyaura couplings, it is often advantageous to use the more stable pinacol ester of the boronic acid. This protocol outlines a common method for the synthesis of this key intermediate.
Workflow for Synthesis of the Boronic Acid Pinacol Ester:
Caption: General workflow for the synthesis of the boronic acid pinacol ester.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Methyl-3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound pinacol ester.
Protocol II: Suzuki-Miyaura Cross-Coupling with Aryl Halides
This protocol provides a general procedure for the cross-coupling of this compound pinacol ester with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) precursors, respectively.[4] |
| Ligand | SPhos or XPhos | Bulky, electron-rich phosphine ligands that are highly effective for coupling nitrogen-containing heterocycles.[5][6] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong inorganic bases that effectively promote transmetalation without causing significant side reactions.[4][5] |
| Solvent System | 1,4-Dioxane/Water (4:1) or Toluene/Ethanol (1:1) | Aprotic/protic solvent mixtures often enhance solubility and reaction rates.[4] |
| Temperature | 60-110 °C | The optimal temperature will depend on the reactivity of the aryl halide. |
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a microwave vial or a sealable reaction tube, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., flash column chromatography, preparative HPLC, or recrystallization) to yield the desired coupled product.
Troubleshooting and Expert Insights
Troubleshooting Common Issues in the Suzuki-Miyaura Coupling of 7-Azaindole Boronic Acids:
Caption: A decision tree for troubleshooting common issues.
Field-Proven Insights:
-
Protodeboronation: Electron-rich heteroarylboronic acids, such as the one described herein, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction can be minimized by using the more stable pinacol ester, employing anhydrous reaction conditions, and carefully selecting the base.[7]
-
Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring in the 7-azaindole scaffold can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands like SPhos and XPhos can mitigate this issue by sterically shielding the palladium center.[8]
-
Substrate Scope: The electronic nature of the aryl halide coupling partner can significantly influence the reaction outcome. Electron-deficient aryl halides tend to undergo oxidative addition more readily and may require milder conditions. Conversely, electron-rich aryl halides may necessitate higher temperatures and more active catalyst systems.[6]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel 7-azaindole derivatives with significant potential in drug discovery. By understanding the underlying reaction mechanism and carefully selecting the appropriate palladium catalyst, ligand, base, and solvent system, researchers can efficiently construct diverse molecular architectures. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation in the laboratory.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Isley, N. A., et al. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 17(18), 4734-4737. [Link]
-
Challinor, V. L., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949-7961. [Link]
- Google Patents. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
-
Studylib. (n.d.). Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Retrieved from [Link]
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Singh, K., et al. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(19), 7108-7111. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Kirsch, G., et al. (2005). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Angewandte Chemie International Edition, 44(15), 2212-2215. [Link]
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Stanetty, P., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7544. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Organic Letters, 14(17), 4606-4609. [Link]
-
Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
LibreTexts Chemistry. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Al-Joumhawy, M. K., Chang, J. C., & Gabel, D. (2021). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry–A European Journal, 27(66), 16428-16434. [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Scope of the Suzuki-Miyaura coupling reactions. Yields refer to the isolated yields. Retrieved from [Link]
-
Guo, W. N., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20651-20661. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Gribanov, P. S., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6296. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry–A European Journal, 14(14), 4267-4279. [Link]
-
Kumar, D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(9), 1339-1345. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki—Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]
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Leveraging 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid for the Synthesis of Next-Generation Kinase Inhibitors
An Application Note and Protocol for Researchers
Abstract
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for targeting the ATP-binding site of protein kinases.[1][2] Its ability to form critical bidentate hydrogen bonds with the kinase hinge region makes it an exceptional bioisostere of the purine core of ATP.[3] This application note provides a comprehensive guide for the strategic use of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid , a key building block for introducing this scaffold via the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the coupling, provide a detailed, field-proven protocol, and discuss its application in the rational design and synthesis of potent and selective kinase inhibitors.
Introduction: The Strategic Value of the 1-Methyl-7-Azaindole Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4] Consequently, the development of small-molecule kinase inhibitors has become a major focus of drug discovery.[5][6] The 7-azaindole framework has emerged as a highly successful core motif in this endeavor. Its defining feature is the nitrogen at position 7 and the pyrrole NH group, which together mimic the N1 and N6-amino group of adenine, enabling strong hydrogen bonding interactions with the backbone of the kinase hinge region.[2][3] The FDA-approved drug Vemurafenib, a potent B-RAF inhibitor, famously incorporates this scaffold, validating its therapeutic potential.[2]
The introduction of a methyl group at the N-1 position of the pyrrole ring serves several strategic purposes in drug design:
-
Blocking Metabolism: It prevents N-dealkylation or conjugation, potentially improving the metabolic stability of the compound.
-
Modulating Solubility: The methyl group can influence the compound's lipophilicity and crystal packing, impacting its solubility and permeability.
-
Fine-Tuning Binding Interactions: It removes a hydrogen bond donor, which can be exploited to enhance selectivity for certain kinases or to orient the molecule differently within the ATP pocket.
The use of this compound as a synthetic precursor allows for the direct and efficient installation of this valuable N-methylated scaffold onto a variety of partner molecules.
The Core Synthesis Engine: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, a transformation central to the synthesis of biaryl and heteroaryl-aryl kinase inhibitors.[7][8] Its widespread adoption is due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relative stability of its organoboron reagents.[7][9]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The cycle, catalyzed by a Palladium(0) species, involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active 14-electron Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a square planar Pd(II) complex. This is often the rate-limiting step.[10][11]
-
Transmetalation: The organic moiety (Ar²) from the activated boronic acid replaces the halide on the Pd(II) complex. The base is crucial here; it coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the Ar² group to the palladium center.[9]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl or heteroaryl bromide. Optimization may be required for specific substrates.
Materials and Equipment
-
Reagents:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)
-
-
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates and developing chamber
-
LC-MS and NMR for analysis
-
Step-by-Step Procedure
Caption: General experimental workflow for kinase inhibitor synthesis via Suzuki coupling.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (3.0 equiv), and palladium catalyst (0.05 equiv).
-
Inerting the System: Seal the flask and evacuate and backfill with nitrogen or argon gas. Repeat this process three times to ensure all oxygen is removed. The presence of oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (typically 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by TLC or LC-MS. The reaction is complete when the limiting reagent (typically the aryl bromide) is consumed.
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling, especially with heteroaromatic substrates, often hinges on the careful selection of reaction parameters.[12]
| Parameter | Common Choices | Rationale & Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(dppf)Cl₂ is often robust for heteroaryl couplings. Pd₂(dba)₃ is a Pd(0) source that must be paired with a ligand.[10] |
| Ligand | XPhos, SPhos, RuPhos, PPh₃ | Bulky, electron-rich phosphine ligands (XPhos, RuPhos) often accelerate oxidative addition and reductive elimination, improving yields for challenging substrates.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | A strong, non-nucleophilic base is required. Cs₂CO₃ is highly effective but more expensive. K₃PO₄ is a good general choice. The base's solubility can also play a role.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | A polar aprotic solvent is typical. The addition of water is often necessary to help dissolve the inorganic base and facilitate the transmetalation step. |
| Temperature | 80 - 120 °C | Higher temperatures can increase reaction rates but may also lead to side reactions like protodeboronation. |
Common Issues & Solutions:
-
Low Yield/No Reaction: The catalyst may be inactive. Ensure the system is rigorously deoxygenated. Consider a more active ligand (e.g., switch from PPh₃ to XPhos) or a different palladium precatalyst.
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is a common side reaction for electron-rich or certain heteroaryl boronic acids.[10] To mitigate this, use milder bases (like KF), lower the reaction temperature, or use the corresponding boronate ester (e.g., pinacol ester), which can be more stable.
-
Homocoupling: Formation of Ar¹-Ar¹ or Ar²-Ar². This often results from oxygen contamination. Ensure the reaction is strictly anaerobic.
Application in Kinase Inhibitor Design
The 1-methyl-7-azaindole scaffold is a powerful hinge-binding fragment. By coupling it to other heterocyclic systems, medicinal chemists can build molecules that occupy other key regions of the ATP binding site, such as the hydrophobic back pocket or the solvent-exposed region, to achieve potency and selectivity.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors - Google Patents [patents.google.com]
- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction
The 1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to purine has positioned it as a valuable bioisostere, leading to its incorporation into a multitude of clinically relevant molecules, particularly kinase inhibitors.[1] The introduction of a boronic acid moiety at the 3-position transforms this scaffold into a versatile building block, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient construction of carbon-carbon bonds, a cornerstone of drug discovery, enabling the synthesis of diverse compound libraries for screening and optimization.[2]
This guide provides an in-depth exploration of the applications of 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid, detailing its strategic importance, practical applications in synthesis, and protocols for its use.
The Strategic Value of the 1-Methyl-7-Azaindole Scaffold
The 7-azaindole core is a recurring motif in a wide array of bioactive agents, recognized for its role in developing treatments for cancer, inflammatory conditions, and neurological disorders.[3][4] Its utility stems from several key features:
-
Bioisosterism: As a bioisostere of both indole and the adenine fragment of ATP, the 7-azaindole scaffold is particularly effective in the design of kinase inhibitors, which function by competing with ATP for binding to the kinase's catalytic domain.[1]
-
Hydrogen Bonding: The pyridine nitrogen introduces an additional hydrogen bond acceptor, which can enhance binding affinity and target selectivity compared to its indole counterpart.[1]
-
Modulation of Physicochemical Properties: The presence and position of the nitrogen atom in the pyridine ring can favorably influence solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.
-
Synthetic Tractability: The scaffold is amenable to functionalization at various positions, with positions 1, 3, and 5 being particularly common sites for modification in the development of novel analogs.[5]
The N-methylation to form the 1-methyl derivative is a common medicinal chemistry tactic to block a potential hydrogen bond donor site, which can prevent certain metabolic transformations and may improve cell permeability.
Applications in Kinase Inhibition
A significant body of research highlights the application of 7-azaindole derivatives as potent kinase inhibitors. These compounds have been successfully developed to target a range of kinases implicated in cancer and other diseases, including:
-
Fibroblast Growth Factor Receptor (FGFR): Novel 7-azaindole derivatives have been discovered as selective and covalent FGFR4 inhibitors for hepatocellular carcinoma.[6] Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against FGFR1, 2, and 3.[7]
-
Cell Division Cycle 7 (Cdc7) Kinase: 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent ATP mimetic inhibitors of Cdc7 kinase, a target in cancer therapy.[8]
-
c-Met Kinase: Pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have demonstrated excellent c-Met kinase inhibitory activity.[9]
-
Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor for colorectal cancer.[10]
The ability to readily diversify the 7-azaindole core at the 3-position using boronic acid chemistry is a key enabler for exploring the structure-activity relationships (SAR) of these kinase inhibitors.
Suzuki-Miyaura Cross-Coupling: A Core Application
This compound is an ideal reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)–C(sp²) bonds.[11] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[12]
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide is as follows:
Caption: General Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhos Pd G2)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.2 - 1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction can be monitored by TLC or LC-MS to determine completion.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices
-
Choice of Catalyst: The selection of the palladium catalyst and associated ligand is critical. For electron-rich or sterically hindered coupling partners, more sophisticated catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) are often more effective than traditional catalysts like Pd(PPh₃)₄.[2]
-
Choice of Base: The base is essential for the transmetalation step of the catalytic cycle.[12] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is a good starting point for many heterocyclic couplings, while Cs₂CO₃ is often used for more challenging substrates.[2][13]
-
Solvent System: A mixture of an organic solvent and water is commonly employed. Water can aid in the dissolution of the base and facilitate the reaction. Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.[14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst, insufficient temperature/time, poor choice of base/solvent. | Verify catalyst activity, increase temperature or reaction time, screen alternative bases and solvents. |
| Homocoupling of Boronic Acid | Presence of oxygen, non-optimal reaction conditions. | Ensure a strictly inert atmosphere, optimize catalyst loading and temperature. |
| Protodeboronation | Presence of protic impurities, prolonged reaction times at high temperatures. | Use anhydrous solvents, monitor the reaction closely to avoid unnecessarily long heating. |
Data Presentation: Example Suzuki-Miyaura Couplings
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of related 7-azaindole boronic acids and halides, which can be adapted for this compound.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-2-iodo-1-SEM-7-azaindole with phenylboronic acid | Pd₂(dba)₃ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 0.5 | 95 | [14] |
| 4-chloro-2-iodo-1-SEM-7-azaindole with 4-methoxyphenylboronic acid | Pd₂(dba)₃ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 0.5 | 92 | [14] |
| 5-bromo-7-SEM-pyrrolo[2,3-d]pyrimidine with (6-chloropyridin-3-yl)boronic acid | Pd(dppf)Cl₂ (10 mol%) | K₂CO₃ | EtOH/H₂O | 90 | 0.17 | ~90 | [15] |
| 2-halopyridine with arylboronic acid | Pd₂(dba)₃ (1-1.5 mol%) | KF | Dioxane | RT - 80 | 12 | 74-82 | [16] |
SEM = (2-(trimethylsilyl)ethoxy)methyl, a protecting group.
Logical Workflow for Drug Discovery Application
The use of this compound in a drug discovery campaign typically follows a structured workflow.
Caption: Drug discovery workflow using the target building block.
This iterative process allows for the rapid exploration of chemical space around the 7-azaindole core, leading to the identification of potent and selective drug candidates with desirable pharmacological properties.
Conclusion
This compound is a high-value building block for medicinal chemists. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient synthesis of diverse libraries of compounds based on the privileged 7-azaindole scaffold. The strategic application of this reagent has been instrumental in the development of numerous kinase inhibitors and other therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their drug discovery endeavors.
References
-
Azaindole Analogues as Bioactive Agents and Recent Results. [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. [Link]
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
-
Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl and Heteroaryl Halides and Phenolic Derivatives with Heterocyclic Boronic Acids. [Link]
-
Suzuki Coupling. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid in Drug Discovery
Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known in the medicinal chemistry community as 7-azaindole, represents a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, leading to a diverse range of therapeutic agents. The 7-azaindole core is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly subtle change has profound effects on the molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and metabolic stability, making it a highly sought-after component in the design of novel therapeutics.
This document provides a detailed guide to the use of a key derivative of this scaffold: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid . The permanent methylation at the N1 position of the pyrrole ring prevents the formation of certain metabolites and allows for the exploration of new binding interactions within target proteins. The boronic acid functional group at the C3 position makes this compound a versatile and powerful building block, primarily for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most robust and widely used methods for the formation of carbon-carbon bonds in the pharmaceutical industry.
These application notes are intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and development of new medicines. The information provided herein is curated to offer both practical, step-by-step protocols and a deeper understanding of the chemical principles that govern the use of this valuable reagent.
Key Applications in Drug Discovery: Targeting Critical Disease Pathways
The primary utility of this compound is as a key intermediate in the synthesis of highly specific enzyme inhibitors. The resulting 3-aryl-7-azaindole motif is a cornerstone of many advanced drug candidates.
Case Study: Inhibitors of ATR Kinase for Cancer Therapy
A prominent and timely application of this building block is in the synthesis of inhibitors for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, a cellular network that detects and repairs damaged DNA. Many cancer cells have defects in other parts of the DDR pathway (such as the ATM kinase), making them highly dependent on ATR for survival. This creates a therapeutic window where inhibiting ATR can selectively kill cancer cells while sparing normal, healthy cells—a concept known as synthetic lethality.[1]
Several ATR inhibitors currently in clinical trials, such as Berzosertib (VX-970/M6620) and Tuvusertib (M1774) , feature a core structure that can be synthesized using this compound or a closely related precursor.[2][3] The 1-methyl-7-azaindole portion of these molecules often serves as a hinge-binding motif, anchoring the inhibitor into the ATP-binding site of the ATR kinase. The Suzuki-Miyaura coupling is the pivotal step to introduce the necessary aryl or heteroaryl groups at the C3-position, which then occupy other key pockets within the enzyme's active site.
The workflow for the incorporation of this building block into a potential drug candidate is illustrated below:
Physicochemical Properties and Handling
Understanding the properties and stability of boronic acids is crucial for their successful application.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₉BN₂O₂ | N/A |
| Molecular Weight | 175.98 g/mol | N/A |
| Appearance | Typically an off-white to pale yellow solid | N/A |
| Solubility | Soluble in polar aprotic solvents like DMF, DMSO, and dioxane. Limited solubility in water. | N/A |
| pKa | Boronic acids are weak Lewis acids. The pKa is influenced by substituents, but for aryl boronic acids, it is generally in the range of 8-10. | [4] |
Stability and Storage Considerations
Heterocyclic boronic acids, particularly those with nitrogen atoms, can be susceptible to decomposition. Two primary degradation pathways are of concern:
-
Protodeboronation: This is the cleavage of the C-B bond, which is replaced by a C-H bond. It is often catalyzed by acid, base, or certain transition metals and is accelerated in the presence of water.
-
Oxidation: The boronic acid moiety can be oxidized, especially in solution and in the presence of air. This process can be accelerated by light and trace metal impurities.
To mitigate these issues and ensure the longevity and reactivity of the reagent, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration (-20°C) is advised.
-
Handling: When weighing and dispensing the reagent, minimize its exposure to air and moisture. Use in a well-ventilated fume hood.
-
Use of Boronate Esters: For enhanced stability, this compound can be converted to its corresponding pinacol ester . Boronic esters are generally more robust, less prone to protodeboronation, and can be purified by silica gel chromatography.[5] The pinacol ester can often be used directly in Suzuki-Miyaura reactions, where it hydrolyzes in situ to the active boronic acid.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl or heteroaryl halide. Optimization will likely be required for each specific substrate combination.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl Halide (Ar-X, where X = Br or I) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern precatalyst like XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1 or 5:1)
-
Anhydrous, degassed solvents are recommended.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., 2 mol%), and the base (e.g., 2.5 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or incorrect base/solvent combination. | Ensure the reaction is under a strict inert atmosphere. Screen different palladium catalysts and ligands (e.g., bulky biarylphosphine ligands like XPhos or SPhos). Try alternative bases (Cs₂CO₃ is often more effective for challenging couplings) and higher temperatures. |
| Protodeboronation of Boronic Acid | Reaction conditions are too harsh (high temperature, prolonged reaction time), or the base is too strong. | Use a milder base (e.g., K₃PO₄). Lower the reaction temperature. Use a more active catalyst that allows for shorter reaction times. Consider using the pinacol ester of the boronic acid. |
| Homocoupling of Boronic Acid | Presence of oxygen, catalyst decomposition. | Thoroughly degas all solvents and ensure a good inert atmosphere. Use a stable palladium precatalyst. |
| Difficult Purification | Co-elution of product with byproducts or residual catalyst. | Optimize the reaction to minimize byproducts. For palladium removal, consider treatment with a scavenger resin or an aqueous wash with a solution of thiourea. |
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its strategic use, primarily through the Suzuki-Miyaura cross-coupling reaction, has enabled the synthesis of potent and selective inhibitors of critical disease targets, most notably ATR kinase in the field of oncology. A thorough understanding of its chemical properties, stability, and reaction protocols is essential for its effective implementation in the synthesis of next-generation therapeutics. The protocols and insights provided in this document serve as a comprehensive guide for researchers aiming to leverage the unique advantages of this privileged scaffold.
References
-
Gorecki, L., Andrs, M., Rezacova, M., & Korabecny, J. (2020). Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy. Pharmacology & Therapeutics, 210, 107518. [Link]
-
Hall, A. B., et al. (2014). VX-970, a potent and selective inhibitor of ATR, sensitizes cancer cells to DNA-damaging agents. AACR Annual Meeting 2014, Abstract 1644. [Link]
-
Konstantinopoulos, P. A., et al. (2020). Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors. Journal of Clinical Oncology, 38(18), 2055-2065. [Link]
-
Le, D. D., et al. (2024). The Novel ATR Inhibitor Tuvusertib (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs. Molecular Cancer Therapeutics. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Pinto, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Tolhurst, G., et al. (2019). Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Journal of Medicinal Chemistry, 62(11), 5479-5490. [Link]
-
Wikipedia. (2023, November 29). Berzosertib. In Wikipedia. [Link]
-
Wikipedia. (2023, December 29). Suzuki reaction. In Wikipedia. [Link]
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- 3. ATR Targeting [merckgrouponcology.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid for SAR studies
Application Note & Protocols
Topic: Derivatization of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1-methyl-1H-pyrrolo[2,3-b]pyridine, or 1-methyl-7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents due to its role as a versatile bioisostere of indole.[1][2][3] Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization in drug discovery, systematically modifying a molecule's structure to enhance potency, selectivity, and pharmacokinetic properties.[4][5][6][7] This document provides a detailed guide to the chemical derivatization of this compound, a highly valuable and versatile starting material. We present field-proven protocols for cornerstone coupling reactions, explain the rationale behind key experimental choices, and contextualize these methods within a typical SAR workflow.
The Strategic Advantage of the 1-Methyl-7-Azaindole-3-Boronic Acid Scaffold
The utility of this specific building block stems from two key features:
-
The 7-Azaindole Core: The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can act as a hydrogen bond acceptor, a feature absent in the parent indole ring. This provides an additional vector for interaction with biological targets, often leading to improved binding affinity and selectivity.[8] The N1-methylation prevents the formation of unwanted N-H hydrogen bond donations and can improve metabolic stability and cell permeability.
-
The Boronic Acid Handle: Boronic acids are exceptionally versatile functional groups in modern organic synthesis.[9] They are stable, generally have low toxicity, and are amenable to a wide array of robust cross-coupling reactions, making them ideal for rapidly generating a diverse library of analogs for SAR exploration.[10][11]
The logical workflow for utilizing this scaffold in an SAR study is outlined below.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl or heteroaryl halide (1.1 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inerting: Seal the vessel with a septum and purge with dry nitrogen or argon for 5 minutes.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv).
-
Reaction: Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the boronic acid is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and saturated sodium chloride (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure product.
Protocol 2: Chan-Lam Cross-Coupling for C-N Bond Formation
The Chan-Lam coupling is an invaluable tool for forming C-N bonds, allowing the introduction of amines, amides, and N-heterocycles. [12][13]It is catalyzed by copper salts and often uses atmospheric oxygen as the terminal oxidant, making it operationally simpler than many palladium-catalyzed aminations. [14][15] Causality Behind Component Selection:
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst. It is believed to be reduced in situ to a Cu(I) species before entering the catalytic cycle, which involves a Cu(III) intermediate. [12]* Base: A base is often required, and its role can be multifaceted. For couplings with aliphatic amines or anilines, a non-nucleophilic organic base like pyridine or triethylamine is often used. It can act as a ligand for copper and facilitate the deprotonation of the nucleophile.
-
Solvent: Dichloromethane (DCM) or methanol are common solvents that can dissolve the reagents and are stable under the oxidative conditions.
-
Atmosphere: The reaction is typically run open to the air, as O₂ is the oxidant that regenerates the active copper catalyst. [15]
Caption: Experimental workflow for Chan-Lam C-N coupling.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine or N-heterocycle (1.2 equiv), and copper(II) acetate (Cu(OAc)₂, 1.5 equiv).
-
Solvent and Base Addition: Add dichloromethane (DCM) (approx. 0.1 M) followed by pyridine (2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere (a balloon filled with air or a drying tube can be used).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be slower than Suzuki couplings, often requiring 12-24 hours for completion.
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove insoluble copper salts. Wash the pad with additional DCM.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Purification Challenges and Solutions
Boronic acids and their pinacol ester derivatives can be challenging to purify via standard silica gel chromatography due to their Lewis acidic nature, which can lead to strong adsorption, streaking, or decomposition on the column. [16][17] Troubleshooting Strategies:
-
Acid/Base Extraction: Crude boronic acids can sometimes be purified by dissolving the material in an organic solvent (e.g., ether), extracting with a mild aqueous base (e.g., NaOH) to form the water-soluble boronate salt, washing the aqueous layer with ether to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid. [16][18]* Boric Acid-Treated Silica: For purification of boronic esters, pre-treating the silica gel with a boric acid solution can significantly reduce over-adsorption and improve recovery. [19][20]
Hypothetical SAR Application
Objective: To probe the SAR of substituents at the C3-position of the 1-methyl-7-azaindole scaffold for their inhibitory activity against a hypothetical target, Kinase X.
A library of compounds is synthesized using the protocols described above to explore how different electronic, steric, and hydrogen-bonding properties at this position affect biological activity.
| Compound ID | R Group (at C3-position) | Synthesis Method | Key Structural Feature | Hypothetical IC₅₀ (nM) for Kinase X |
| Core | -B(OH)₂ | - | Starting Material | >10,000 |
| SAR-01 | Phenyl | Suzuki-Miyaura | Baseline hydrophobic group | 520 |
| SAR-02 | 4-Fluorophenyl | Suzuki-Miyaura | Electron-withdrawing, H-bond acceptor | 250 |
| SAR-03 | 4-Methoxyphenyl | Suzuki-Miyaura | Electron-donating, H-bond acceptor | 480 |
| SAR-04 | 2-Methylphenyl | Suzuki-Miyaura | Steric bulk near the core | 1,500 |
| SAR-05 | Pyridin-4-yl | Suzuki-Miyaura | H-bond acceptor, basic center | 85 |
| SAR-06 | -NH-benzyl | Chan-Lam | Flexible H-bond donor/acceptor | 120 |
| SAR-07 | -NH-cyclohexyl | Chan-Lam | Aliphatic/lipophilic group | 950 |
Interpretation of Hypothetical Data:
-
Comparing SAR-01 , SAR-02 , and SAR-03 suggests that electron-withdrawing groups are preferred over electron-donating groups at the para-position.
-
The poor activity of SAR-04 indicates a sterically constrained pocket near the C3-position.
-
The significant increase in potency for SAR-05 highlights the importance of a hydrogen bond acceptor at the periphery, suggesting a key interaction with the kinase hinge region.
-
The C-N linked analogs (SAR-06 , SAR-07 ) show that a direct nitrogen linkage is tolerated and can provide potent inhibitors, opening a new chemical vector for exploration.
This systematic approach allows researchers to build a clear picture of the target's binding site requirements, guiding the design of more potent and selective drug candidates. [7][21]
References
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Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. (2019). ACS Publications. Available at: [Link]
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Chan–Lam coupling. (n.d.). Wikipedia. Available at: [Link]
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Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). ScienceDirect. Available at: [Link]
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Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
How to purify boronic acids/boronate esters?. (2016). ResearchGate. Available at: [Link]
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Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan–Lam Coupling. (2012). ACS Publications. Available at: [Link]
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What is the structure-activity relationship SAR in drug design?. (2024). Patsnap. Available at: [Link]
-
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Available at: [Link]
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Structure-Activity Relationship Approaches and Applications. (2007). ResearchGate. Available at: [Link]
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
-
Structure–activity relationship. (n.d.). Wikipedia. Available at: [Link]
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Structure Activity Relationships. (2005). Drug Design. Available at: [Link]
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Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2018). Oxford Academic. Available at: [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2018). ResearchGate. Available at: [Link]
-
Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2024). MDPI. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). NIH National Library of Medicine. Available at: [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2015). NIH National Library of Medicine. Available at: [Link]
- 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). NIH National Library of Medicine. Available at: [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. Available at: [Link]
-
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid. (n.d.). PubChem. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Publishing. Available at: [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2023). ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). NIH National Library of Medicine. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH National Library of Medicine. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Available at: [Link]
-
Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. (2018). PubMed. Available at: [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2014). ResearchGate. Available at: [Link]
-
Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2024). ACS Publications. Available at: [Link]
-
Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). MDPI. Available at: [Link]
-
Suzuki Coupling Made Easy: Your Source for Quality Boronic Acids. (2024). Medium. Available at: [Link]
-
1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. (n.d.). PubChem. Available at: [Link]
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The Strategic Application of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid in Modern Cancer Research: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, the core component of ATP, allows it to effectively compete for the ATP-binding site of numerous protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Consequently, the 7-azaindole core is a foundational element in a multitude of kinase inhibitors that have entered clinical trials and even received regulatory approval.[2] The strategic modification of this core structure is paramount in achieving potency and selectivity against specific kinase targets.
This guide focuses on the application of a key synthetic intermediate, 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid . The presence of the boronic acid moiety at the 3-position transforms the 7-azaindole core into a versatile building block, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This enables the systematic and efficient introduction of a wide array of aryl and heteroaryl substituents, allowing for the rapid generation of compound libraries to probe the structure-activity relationships (SAR) of novel kinase inhibitors. The methyl group at the 1-position can influence solubility and metabolic stability, and also provides a specific vector for interaction within the kinase ATP-binding pocket.
This document provides a detailed framework for researchers, chemists, and drug development professionals on leveraging this powerful chemical tool in the discovery of next-generation cancer therapeutics. We will delve into the synthetic protocols for its use, followed by a comprehensive suite of biological assays to evaluate the anticancer potential of the resulting compounds.
PART I: Synthetic Application - The Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura coupling is a robust and widely used carbon-carbon bond-forming reaction in pharmaceutical research.[4] Its tolerance of a broad range of functional groups makes it ideal for the late-stage diversification of complex molecules. In this context, this compound serves as the organoboron component, ready to be coupled with a variety of (hetero)aryl halides.
Core Principle & Causality
The reaction mechanism involves a catalytic cycle with a palladium complex. The choice of catalyst, ligand, base, and solvent system is critical and often substrate-dependent. For nitrogen-containing heterocycles like our scaffold, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and cleaner reactions.[3] The base is crucial for the activation of the boronic acid to form a boronate complex, which facilitates the key transmetalation step.[4]
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with a generic (hetero)aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
(Hetero)aryl bromide (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture such as dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound, the (hetero)aryl bromide, the palladium catalyst, ligand (if using a separate ligand), and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 to 5:1 mixture of an organic solvent like 1,4-dioxane and water.[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating with an oil bath or in a microwave reactor for accelerated reaction times.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
PART II: Biological Evaluation Protocols
Once a library of 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives has been synthesized, a tiered approach to biological evaluation is necessary to identify promising anticancer agents. The following protocols outline key in vitro assays.
Protocol 1: Kinase Inhibition Assay
Objective: To determine the potency of the synthesized compounds against a specific kinase target (e.g., FGFR, CDK8, TNIK).[1][6][7]
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often a fluorescence-based assay where the amount of ATP consumed is quantified.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Synthesized compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.
-
Reaction Setup:
-
Add the assay buffer to all wells of the microplate.
-
Add the serially diluted compounds to the test wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the kinase and substrate mixture to all wells except the "no enzyme" control.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes).
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Cell Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic or cytostatic effect of the synthesized compounds on cancer cell lines.[8]
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, HCT116 - colorectal)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT reagent or CellTiter-Glo® reagent
-
96-well clear or opaque-walled microplates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours.
-
Detection (MTT method):
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Detection (CellTiter-Glo® method):
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
Protocol 3: Cell Cycle Analysis
Objective: To determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M).[1]
Principle: The DNA content of cells is measured by flow cytometry after staining with a fluorescent dye like propidium iodide (PI). The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line
-
Synthesized compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 1x and 2x the IC₅₀ value) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate histograms and quantify the percentage of cells in each phase of the cell cycle. Compare the treated samples to the vehicle control to identify any drug-induced cell cycle arrest.
PART III: Signaling Pathways and Data Interpretation
The ultimate goal of synthesizing these inhibitors is to modulate specific signaling pathways that drive cancer progression. For instance, many compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold target kinases in pathways like the RAS-MEK-ERK and PI3K-Akt pathways, which are downstream of receptors like FGFR.[6] Another critical pathway often targeted is the WNT/β-catenin pathway, where kinases like TNIK and CDK8 play a crucial role.[1]
Data Summary and Interpretation
The data generated from the biological assays should be systematically tabulated to facilitate SAR analysis.
Table 1: Example Data Summary for a Hypothetical Compound Series
| Compound ID | R-Group (from Suzuki Coupling) | Kinase IC₅₀ (nM) [Target] | Cell Proliferation IC₅₀ (µM) [Cell Line] |
| XYZ-001 | 4-fluorophenyl | 50 [FGFR1] | 0.8 [MDA-MB-231] |
| XYZ-002 | 3-pyridyl | 15 [FGFR1] | 0.2 [MDA-MB-231] |
| XYZ-003 | 2-aminopyrimidine | 8 [FGFR1] | 0.1 [MDA-MB-231] |
| XYZ-004 | 4-methoxyphenyl | >1000 [FGFR1] | >10 [MDA-MB-231] |
Interpretation: In this hypothetical example, coupling with nitrogen-containing heterocycles (XYZ-002, XYZ-003) enhances both kinase potency and cellular activity compared to a simple substituted phenyl ring (XYZ-001). The presence of a hydrogen bond acceptor in the R-group appears beneficial. A methoxy substitution (XYZ-004) is detrimental to activity. This type of analysis guides the next round of synthesis to further optimize the lead compounds.
Conclusion
This compound represents a high-value, strategic tool for the development of novel kinase inhibitors in cancer research. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the systematic exploration of chemical space around the privileged 7-azaindole scaffold. By combining efficient synthetic diversification with a tiered cascade of in vitro biological assays, research teams can rapidly identify and optimize potent and selective drug candidates. The protocols and frameworks provided herein offer a comprehensive guide to leveraging this key intermediate in the ongoing quest for more effective cancer therapies.
References
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]
-
Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Wang, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. ResearchGate. Available from: [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. Available from: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available from: [Link]
-
Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ResearchGate. Available from: [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. Available from: [Link]
-
Wang, T., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available from: [Link]
-
Wang, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. Available from: [Link]
-
Piacenti, F., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available from: [Link]
-
Schmidt, A., et al. (2017). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. Available from: [Link]
-
Wang, T., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available from: [Link]
-
Morice, C., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]
-
Kulkarni, A. A., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available from: [Link]
-
Shaker, Y. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]
-
Andres, M., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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- 8. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of FGFR Inhibitors Using 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic Acid
Abstract
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a key driver in various human cancers, making FGFRs a compelling target for therapeutic intervention.[1][2][3] A crucial scaffold in the design of potent and selective kinase inhibitors is the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole.[4][5][6] This application note provides a comprehensive guide for researchers on the strategic use of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid as a pivotal building block in the synthesis of next-generation FGFR inhibitors. We will explore the underlying biological rationale, the mechanistic details of the Suzuki-Miyaura cross-coupling reaction, and provide a detailed, field-proven protocol for the synthesis of a model biaryl inhibitor.
The Biological Imperative: Targeting the FGFR Signaling Pathway
The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4) that regulate essential cellular processes, including proliferation, differentiation, angiogenesis, and survival.[7][8][9] Ligand (Fibroblast Growth Factor, FGF) binding induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This phosphorylation cascade creates docking sites for adaptor proteins, activating downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[8][10]
Genetic alterations such as gene amplification, mutations, or chromosomal translocations can lead to constitutive activation of FGFR signaling, promoting oncogenesis.[1][11] These aberrations are found in a significant percentage of cancers, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors, making the development of targeted FGFR inhibitors a high-priority area in oncology.[11][12][13][14]
The Privileged Scaffold: Why 7-Azaindole?
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is considered a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[5][6][15] Its structure is bioisosteric to the adenine core of ATP, the natural substrate for kinases. This mimicry allows it to effectively compete for the ATP-binding site.
Key Advantages of the 7-Azaindole Scaffold:
-
Hinge-Binding Motif: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor. This dual interaction forms a bidentate hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket, providing a strong and specific anchor for the inhibitor.[4][5]
-
Versatile Substitution: The scaffold possesses multiple sites for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]
-
Improved Properties: Compared to indole prototypes, azaindoles can offer superior physicochemical properties and potentially higher binding affinity.[16]
The use of this compound leverages these advantages. The methyl group at the N1 position blocks the hydrogen bond donor capability, which can be a strategic choice to modulate selectivity or to orient the molecule differently within the binding pocket. The boronic acid at the C3 position provides a reactive handle for building molecular complexity through robust cross-coupling chemistry.
The Synthetic Workhorse: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is the cornerstone reaction for synthesizing the biaryl structures common to many FGFR inhibitors.[17][18] It facilitates the formation of a carbon-carbon bond between an organoboron compound (like our boronic acid) and an organic halide or triflate.[19][20]
Core Components and Their Rationale:
| Component | Example | Role & Scientific Rationale |
|---|---|---|
| Organoboron Reagent | This compound | The nucleophilic partner. Boronic acids are generally stable, commercially available, and have low toxicity, making them ideal for pharmaceutical synthesis.[17][19] |
| Organic Halide | Aromatic Bromide or Chloride | The electrophilic partner. The reactivity order is generally I > Br > OTf >> Cl. Aryl chlorides are often more challenging but are desirable due to lower cost and wider availability.[20] |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ | The heart of the reaction. The active Pd(0) species is generated in situ and undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond.[17][20] |
| Ligand | dppf, SPhos, PCy₃ | Stabilizes the Pd(0) catalyst, prevents its precipitation as palladium black, and modulates its reactivity. Electron-rich, bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps.[17][18] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Crucial for the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species that can transfer its organic group to the palladium center.[20] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solubilizes the reagents and facilitates the reaction. A small amount of water is often necessary, especially when using inorganic bases.[20] |
Detailed Experimental Protocol
This protocol describes the synthesis of a model FGFR inhibitor, 4-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine , via a Suzuki-Miyaura cross-coupling.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup (Self-Validating System):
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 154 mg, 1.0 mmol), this compound (e.g., 211 mg, 1.2 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Causality Insight: Using an oven-dried flask and anhydrous reagents minimizes competing hydrolysis of the boronic acid and deactivation of the catalyst. The stoichiometry ensures the limiting reagent (the aryl chloride) is fully consumed.
-
-
Establishing an Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Carefully evacuate the flask until the pressure stabilizes, then backfill with nitrogen or argon gas.
-
Repeat this evacuation-backfill cycle a total of three times.
-
Causality Insight: The Pd(0) catalytic species is highly sensitive to oxygen. Removing air is critical to prevent catalyst oxidation and ensure high reaction yields.[17]
-
-
Solvent Addition and Reaction Execution:
-
Using gas-tight syringes, add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the flask. The mixture should be a suspension.
-
Causality Insight: Degassing the solvents removes dissolved oxygen. The dioxane/water system is effective for solubilizing both the organic substrates and the inorganic base.
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it, and analyzing by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting aryl chloride.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add deionized water (20 mL) and ethyl acetate (30 mL) to the flask.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Combine all organic layers and wash with brine (1 x 25 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid should be purified by flash column chromatography on silica gel.
-
A suitable eluent system is typically a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the desired product as a solid.
-
Characterization and Validation
The identity and purity of the synthesized FGFR inhibitor must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Biological Assays: The inhibitory activity of the compound should be assessed in biochemical kinase assays against a panel of FGFR isoforms (FGFR1-4) and other related kinases to determine potency and selectivity.[21] Cellular assays using cancer cell lines with known FGFR alterations can then be used to confirm on-target effects.[21][22]
References
- Cells | Topical Collection : Fibroblast Growth Factor Receptor (FGFR)
- Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers.
- Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review.
- Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer - AACR Journals.
- Fibroblast growth factor receptor - Wikipedia.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ChemicalBook.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ResearchG
- Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors - AACR Journals.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar.
- Clinical complexity of utilizing FGFR inhibitors in cancer therapeutics.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions - Benchchem.
- Azaindoles in Medicinal Chemistry - PharmaBlock.
- Characterization of FGFR Signaling Pathway as Therapeutic Targets for Sarcoma P
- Promising Results of FGFR Inhibitors in Solid Tumors - Oncodaily.
- FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice.
- Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research - MDPI.
- Abstract 771: Preclinical characterization of the selective FGFR inhibitor INCB054828.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
- Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer | The Oncologist.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI.
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - NIH.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
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- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Fibroblast growth factor receptor - Wikipedia [en.wikipedia.org]
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- 22. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid as a Versatile Building Block for Potent and Selective PDE4B Inhibitors
Introduction: The Therapeutic Promise of Targeting PDE4B
Phosphodiesterase 4B (PDE4B) has emerged as a critical regulator of intracellular signaling and a high-value therapeutic target for a spectrum of inflammatory and neurological disorders.[1][2] As a key enzyme, PDE4B specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), thereby modulating a cascade of downstream cellular events.[3][4] Elevated PDE4B activity is implicated in the pathophysiology of chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neuroinflammatory conditions.[5][6] Consequently, the inhibition of PDE4B presents a compelling strategy to restore cAMP homeostasis, leading to the suppression of pro-inflammatory cytokines and other mediators of inflammation.[1][7]
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 1-methyl-7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase and phosphodiesterase inhibitors.[8][9][10] Its 3-boronic acid derivative, 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid , serves as a versatile and strategically important building block for the synthesis of potent and selective PDE4B inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this building block, including its properties, handling, and detailed protocols for its application in the synthesis of a representative PDE4B inhibitor via Suzuki-Miyaura cross-coupling.
Physicochemical Properties and Handling
This compound is an organoboron compound that requires careful handling to ensure its stability and reactivity. While generally more stable than many other organometallic reagents, adherence to standard laboratory safety protocols is essential.
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₉BN₂O₂ | Calculated |
| Molecular Weight | 175.98 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical for arylboronic acids |
| Solubility | Soluble in polar organic solvents (DMF, Dioxane, THF) | General solubility for boronic acids |
| Storage | Store at 2-8 °C under inert atmosphere (Argon or Nitrogen) | Protects from moisture and air-oxidation |
| Handling Precautions | Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood. | [11][12] |
| Hazard Statements | May cause respiratory irritation. Causes skin and serious eye irritation. Harmful if swallowed. | Based on similar heterocyclic and boronic acid compounds.[11][12] |
Mechanism of Action: PDE4B Inhibition and Downstream Signaling
Inhibitors synthesized from the this compound scaffold exert their therapeutic effect by blocking the catalytic activity of the PDE4B enzyme. This inhibition prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3][7] Activated PKA then phosphorylates various downstream targets, including the cAMP Response Element Binding Protein (CREB).[4][13] Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CRE) in the promoter regions of target genes, modulating their transcription. This signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and an increase in anti-inflammatory mediators.[1]
Caption: PDE4B Signaling Pathway and Point of Inhibition.
Experimental Protocols: Synthesis of a Representative PDE4B Inhibitor
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is ideally suited for coupling this compound with a suitable aryl or heteroaryl halide.[14][15][16] This protocol describes the synthesis of a representative PDE4B inhibitor, 3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine , a structure analogous to scaffolds found in known PDE4 inhibitors.[6]
Reaction Scheme
Materials
-
This compound (1.0 equiv.)
-
1-Bromo-4-methoxybenzene (1.1 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 176 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heating and Stirring: Place the flask in a preheated oil bath at 95 °C and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: The structure and purity of the final compound, 3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient base; Low temperature | Use a fresh batch of catalyst; Ensure the base is anhydrous and finely powdered; Increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst decomposition | Ensure a strictly inert atmosphere; Use a more stable palladium pre-catalyst.[14] |
| Deboronated Starting Material | Protodeboronation due to excess water or acidic conditions | Use anhydrous solvents and ensure the base is not hygroscopic; Minimize water content in the reaction mixture. |
Conclusion
This compound is a highly valuable building block for the synthesis of novel PDE4B inhibitors. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient construction of diverse molecular scaffolds with therapeutic potential. The protocols and data presented herein provide a robust framework for researchers to leverage this key intermediate in their drug discovery programs targeting inflammatory and neurological diseases. Further optimization of reaction conditions may be necessary for specific substrates, but the principles outlined in this guide offer a solid foundation for successful synthesis and development.
References
-
Tibbo, A. J., & Baillie, G. S. (2020). Phosphodiesterase 4B: Master Regulator of Brain Signaling. Frontiers in Cellular Neuroscience, 14, 129. [Link]
-
Ghavami, S., et al. (2021). The role of the PDE4-cAMP-PKA-CREB signaling pathway in the pathophysiology of respiratory diseases. Respiratory Research, 22(1), 1-15. [Link]
-
Kelly, M. P., et al. (2009). Altered phosphorylation, electrophysiology, and behavior on attenuation of PDE4B action in hippocampus. Journal of Neurochemistry, 110(3), 853-866. [Link]
-
Dimpfel, W., et al. (2016). PDE-4/cAMP/CREB cascade in cognition: bidirectional regulation of... ResearchGate. [Link]
-
Silve, C., et al. (2017). Modulation of signaling through GPCR-cAMP-PKA pathways by PDE4 depends on stimulus intensity: Possible implications for the pathogenesis of acrodysostosis without hormone resistance. Molecular and Cellular Endocrinology, 442, 1-11. [Link]
-
Sanna, M. D., et al. (2007). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 15(13), 4570-4583. [Link]
-
Kumar, A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1965-1971. [Link]
-
Singh, P., & Silakari, O. (2018). Selective Phosphodiesterase 4B Inhibitors: A Review. Archiv der Pharmazie, 351(11), e1800171. [Link]
-
Di Micco, S., et al. (2024). Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. International Journal of Molecular Sciences, 25(15), 8349. [Link]
-
Song, Z., & Liang, S. H. (2025). Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. ACS Medicinal Chemistry Letters, 16(5), 717-718. [Link]
-
Kelly, B. D., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 72(16), 6003-6009. [Link]
-
Le-Guen, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 441-451. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Virology Journal, 20(1), 221. [Link]
-
Islam, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Besson, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2469. [Link]
-
ResearchGate. (n.d.). PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery. ResearchGate. [Link]
-
Kumar, S., & Singh, R. K. (2020). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 20(24), 2198-2216. [Link]
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- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists utilizing 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid, a key building block in modern drug discovery. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in numerous biologically active compounds.[1][2] However, its successful functionalization via Suzuki coupling is not always trivial and requires a nuanced understanding of the reaction parameters to overcome common challenges.
This document provides in-depth troubleshooting advice, optimization protocols, and answers to frequently encountered questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success.
Troubleshooting and Optimization Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of this compound with various aryl and heteroaryl halides.
Q1: My Suzuki coupling reaction has stalled, resulting in low or no yield. What are the first parameters I should investigate?
A1: A stalled or low-yielding reaction is the most frequent issue. The root cause typically lies in one of four areas: the catalyst system, the reaction conditions (base/solvent), reagent stability, or the presence of atmospheric oxygen.
-
Catalyst and Ligand Inactivity: The palladium catalyst is the heart of the reaction. The choice of both the palladium source (precatalyst) and the ancillary ligand is critical for coupling nitrogen-containing heterocycles.[1]
-
Expert Insight: 7-Azaindole derivatives can act as ligands themselves, potentially coordinating to the palladium center and inhibiting catalytic activity. To mitigate this, bulky, electron-rich phosphine ligands are required. Ligands like SPhos and XPhos are industry standards for these challenging substrates as they promote the crucial reductive elimination step and stabilize the active Pd(0) species.[3] Consider using modern, air-stable pre-catalysts like XPhos Pd G2 or G3, which ensure reliable formation of the active catalyst.[1]
-
Actionable Step: If using a Pd(II) source like Pd(OAc)₂, ensure it is being effectively reduced to the active Pd(0) state in situ. If you suspect catalyst deactivation, switch to a fresh bottle of catalyst/ligand or transition to a robust pre-catalyst.[4]
-
-
Inadequate Base or Solvent System: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6]
-
Expert Insight: The choice of base and solvent are intrinsically linked. For 7-azaindole boronic acids, strong inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective.[1][2] The solvent must facilitate the interaction of all components. Biphasic solvent systems like toluene/water or dioxane/water are common, requiring vigorous stirring to maximize the interfacial area where the reaction occurs.[1][4]
-
Actionable Step: If using a weaker base like Na₂CO₃, consider switching to K₃PO₄. Ensure the base is finely powdered to maximize its surface area, especially in anhydrous reactions.[4]
-
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen. This can lead to catalyst death and the formation of homocoupling byproducts.[4]
-
Expert Insight: Incomplete degassing is a common source of failure. Simply bubbling nitrogen through the solvent for a few minutes may be insufficient.
-
Actionable Step: Employ a robust degassing method. The freeze-pump-thaw technique (three cycles) is the gold standard for removing dissolved oxygen. Alternatively, sparging the solvent vigorously with argon or nitrogen for at least 30 minutes is a suitable alternative. Maintain a positive pressure of inert gas throughout the reaction.[7]
-
Q2: I'm observing a significant amount of 1-methyl-7-azaindole as a byproduct. What is causing this protodeboronation and how can I suppress it?
A2: The replacement of the boronic acid group with a hydrogen atom is a classic side reaction known as protodeboronation.[8] Heteroaromatic boronic acids, particularly electron-rich ones like your substrate, are highly susceptible to this pathway, which consumes your starting material and reduces the overall yield.[9]
-
Underlying Mechanism: Protodeboronation is essentially the hydrolysis of the carbon-boron bond. This process can be catalyzed by acids or bases and is accelerated in the presence of water.[8][10]
-
Mitigation Strategies:
-
Use of Boronate Esters: This is the most effective strategy. Converting the boronic acid to a more stable boronate ester, such as the pinacol ester (Bpin), creates a "slow-release" reservoir of the boronic acid under the basic reaction conditions. This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing its decomposition.[3][11]
-
Anhydrous Conditions: Since water is a key reagent in protodeboronation, switching to anhydrous conditions can significantly reduce its occurrence. Use dry solvents and a base like potassium fluoride (KF).[4]
-
Milder Base: Strong bases in aqueous media can accelerate the side reaction.[12] In some cases, switching to a milder base such as K₂CO₃ or KF can provide a better outcome.[4]
-
Stoichiometric Adjustment: As a practical, though less elegant, solution, using a slight excess (e.g., 1.2–1.5 equivalents) of the boronic acid can help drive the desired coupling to completion despite some material loss to protodeboronation.[3]
-
Q3: How should I monitor the reaction's progress effectively to determine the optimal reaction time?
A3: Proper reaction monitoring is crucial to avoid over-heating, which can lead to byproduct formation, or prematurely stopping the reaction.
-
Thin-Layer Chromatography (TLC): This is a quick and cost-effective method for qualitative analysis.[13] Co-spot your reaction mixture with your starting materials to track their consumption. Use a UV lamp for visualization and consider a potassium permanganate stain, which can help visualize non-UV active compounds.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for unambiguous monitoring. It provides quantitative data on the consumption of starting materials and the formation of the desired product, allowing for precise determination of reaction completion.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed kinetic studies, taking aliquots from the reaction at various time points and analyzing them by ¹H NMR can provide highly accurate conversion data.[15]
Optimization and General Protocols
For a systematic approach to optimizing your reaction, consider screening several parameters. The following table provides recommended starting points.
Table 1: Recommended Screening Conditions for Suzuki Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (For Protodeboronation) | Condition 3 (Robust Pre-catalyst) | Rationale |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (4 mol%) | XPhos Pd G3 (4 mol%) | Compare a common Pd(0) source to a Pd(II) source and an advanced pre-catalyst. |
| Ligand | SPhos (4.5 mol%) | XPhos (9 mol%) | (Included in pre-catalyst) | Bulky, electron-rich ligands are essential for this substrate class.[3] |
| Base | K₃PO₄ (2.5 equiv) | K₂CO₃ (3 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ is a strong, general-purpose base. K₂CO₃ is milder to reduce protodeboronation. Cs₂CO₃ is highly effective but more expensive.[1][2] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | THF (anhydrous) | Dioxane is a common, effective solvent. Toluene can sometimes offer better results. Anhydrous THF may be used with KF to prevent protodeboronation. |
| Temperature | 90-100 °C | 80-90 °C | 100 °C | Higher temperatures generally increase reaction rates but can also accelerate catalyst decomposition and side reactions. |
Visualized Mechanisms and Workflows
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[16] A base is required to activate the boronic acid for the transmetalation step.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Workflow
When faced with a failed reaction, a logical progression of checks can quickly identify the problem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. vapourtec.com [vapourtec.com]
- 15. azom.com [azom.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic Acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges, specifically focusing on low reaction yields in cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to effectively troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate first?
Answer: Low yields in Suzuki-Miyaura couplings involving heteroaromatic boronic acids like this compound often stem from a few critical areas. Before undertaking extensive optimization, assess these primary factors:
-
Reagent Quality and Stability: Heteroaromatic boronic acids can be susceptible to degradation, particularly through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This process can be accelerated by heat, the presence of a base, or a palladium catalyst.[2]
-
Expert Insight: Always verify the purity of your boronic acid, especially if it's from an older batch or has been stored improperly. Consider performing a quick NMR to check for impurities or signs of degradation. The presence of significant protodeboronated 1-methyl-1H-pyrrolo[2,3-b]pyridine is a clear indicator of a stability issue.
-
-
Atmospheric Control: The active Pd(0) catalyst is sensitive to oxygen.[3] Inadequate degassing of solvents and failure to maintain an inert (Nitrogen or Argon) atmosphere can lead to catalyst oxidation and deactivation, which halts the catalytic cycle.[3]
-
Expert Insight: A common mistake is assuming a brief nitrogen purge is sufficient. For consistent results, employ a robust degassing technique like the freeze-pump-thaw method (at least three cycles) for your solvents. Ensure your reaction vessel is thoroughly purged with an inert gas before adding the catalyst.
-
-
Catalyst, Ligand, and Base Combination: The electronic properties of the 7-azaindole ring system require careful selection of the reaction components. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4]
-
Expert Insight: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust systems, such as those employing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging heteroaryl couplings.[5][6] The choice of base is also critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior for these substrates.[7][8]
-
Question 2: I suspect my this compound is degrading. What is protodeboronation and how can I minimize it?
Answer: Protodeboronation is a significant side reaction where a proton source cleaves the carbon-boron bond of the boronic acid, converting it back to the parent heterocycle (1-methyl-1H-pyrrolo[2,3-b]pyridine).[1] This is a common failure mode for many heteroaromatic boronic acids.[2][9]
Understanding the Cause
The rate of protodeboronation is highly dependent on factors like pH, temperature, and the specific electronic nature of the boronic acid.[1][9] For basic heteroaromatic boronic acids, certain pH conditions can lead to the formation of zwitterionic species that are particularly prone to rapid C-B bond cleavage.[1]
Mitigation Strategies:
-
Use Boronic Acid Surrogates: One of the most effective strategies is to use a more stable derivative that slowly releases the active boronic acid in situ. This keeps the instantaneous concentration of the sensitive boronic acid low, favoring the desired cross-coupling over degradation.[1]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are air-stable, crystalline solids that undergo slow hydrolysis under basic conditions to release the boronic acid.[2]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are generally more stable than the corresponding boronic acids and are competent coupling partners under modified Suzuki-Miyaura conditions.[10]
-
Diethanolamine (DABO) Boronates: These complexes are often air-stable and can be used directly in coupling reactions, showing no noticeable degradation over extended storage periods.[10][11]
-
-
Optimize Reaction Conditions:
-
Base Selection: Use a moderately strong, non-nucleophilic base. Finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices. Avoid excessively strong bases or aqueous hydroxide solutions if possible, as high pH can accelerate decomposition for some substrates.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. While some couplings require heat, excessive temperatures will accelerate protodeboronation.
-
Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for some degradation, but avoid a large excess which can complicate purification.[6]
-
Troubleshooting Flowchart: Diagnosing Low Yield
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing protodeboronation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge encountered during its use in cross-coupling reactions: protodeboronation. Our goal is to equip you with the foundational knowledge and practical strategies to ensure successful and reproducible experimental outcomes.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry, combining the structural features of an N-methylated 7-azaindole core. The boronic acid moiety is positioned on the electron-rich pyrrole ring, making it highly activated for cross-coupling reactions but also susceptible to premature cleavage of the C-B bond, a side reaction known as protodeboronation.[1] This guide will dissect the mechanisms behind this instability and provide field-proven protocols to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for my compound?
A1: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, consuming your starting material and reducing the yield of your desired coupled product.[1] For this compound, the C-B bond is at the 3-position of an electron-rich N-methylated pyrrole ring. This high electron density makes the ipso-carbon (the carbon attached to boron) susceptible to protonation, particularly under the basic, aqueous conditions often used in Suzuki-Miyaura coupling.[2][3]
Q2: How does the structure of this compound contribute to its instability?
A2: There are two key structural features at play:
-
Electron-Rich Pyrrole Ring: The pyrrole ring is inherently electron-rich. The N-methyl group further increases this electron density through an inductive effect, making the 3-position even more nucleophilic and prone to protonation.
-
Fused Pyridine Ring: The fused pyridine ring is electron-withdrawing and contains a basic nitrogen atom. While the overall system is complex, the reactivity is dominated by the electron-rich nature of the pyrrole ring where the boronic acid is located. The pyridine nitrogen can also coordinate to the palladium catalyst, potentially influencing the reaction in complex ways.[4]
Q3: Can I use the corresponding boronate ester instead? Will that solve the problem?
A3: Yes, using a boronate ester, such as the pinacol ester (forming a BPin derivative), is a highly recommended strategy.[5] Boronate esters are generally more stable than boronic acids because they are less Lewis acidic and less prone to hydration to the reactive boronate species.[3] This "slow release" of the boronic acid under reaction conditions can keep its concentration low, minimizing the rate of protodeboronation relative to the desired productive coupling.[5] MIDA (N-methyliminodiacetic acid) boronates are another excellent, highly stable option for challenging substrates.[6]
Troubleshooting Guide: Preventing Protodeboronation in Suzuki-Miyaura Coupling
This section addresses common issues encountered during Suzuki-Miyaura reactions with this compound.
Issue 1: Low yield of coupled product with significant formation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
This is the classic symptom of protodeboronation. The following workflow is designed to diagnose and solve the issue.
Caption: Troubleshooting workflow for protodeboronation.
Q4: I'm observing significant protodeboronation. Which reaction parameter should I change first?
A4: The choice of base and solvent is the most critical factor to address first, as these directly influence the mechanism of protodeboronation.[7]
-
The Problem with Strong Bases and Water: Strong bases (like NaOH, KOH, K₃PO₄) in the presence of water generate a high concentration of the hydroxide-activated boronate species ([ArB(OH)₃]⁻).[1] While this species is necessary for transmetalation, its high concentration in a protic solvent (water) creates a perfect storm for protodeboronation.[7]
-
Recommended Action:
-
Switch to a Milder, Anhydrous-Compatible Base: Use a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7][8] KF is particularly effective as it promotes the formation of a trifluoroborate salt in situ, which is less prone to protodeboronation.[9]
-
Minimize or Eliminate Water: Transition to anhydrous or minimally aqueous solvent systems. A mixture of a non-polar aprotic solvent like 1,4-dioxane or toluene with a minimal amount of water (e.g., 10:1 ratio) is a good starting point.[6] For very sensitive substrates, completely anhydrous conditions using a base like anhydrous, finely powdered K₃PO₄ in a solvent like THF or 2-MeTHF can be effective.[6]
-
Table 1: Recommended Base and Solvent Combinations
| Base | Solvent System | Rationale | Citation(s) |
| K₂CO₃ | Dioxane / H₂O (10:1) | A good starting point balancing reactivity and minimizing protodeboronation. | [8][10] |
| K₃PO₄ (anhydrous) | Toluene or 2-MeTHF | Stronger base for less reactive partners; anhydrous conditions suppress the side reaction. | [6][11] |
| KF (anhydrous) | Dioxane or THF | Milder conditions, forms a more stable trifluoroborate intermediate, reducing protodeboronation. | [7][9] |
| Cs₂CO₃ | Dioxane / H₂O (10:1) | Often effective for challenging couplings due to higher solubility and reactivity. | [12] |
Q5: My base and solvent changes helped, but the yield is still not optimal. What's next?
A5: The next step is to optimize the palladium catalyst and ligand . The goal is to accelerate the rate of the productive Suzuki-Miyaura coupling so that it outcompetes the rate of protodeboronation.
-
The Problem with Slow Catalysis: If the catalytic cycle (specifically oxidative addition or transmetalation) is slow, the boronic acid spends more time in the reaction mixture under basic conditions, increasing the opportunity for it to be protonated and decompose.[13]
-
Recommended Action:
-
Use Modern, Electron-Rich Ligands: For heteroaryl couplings, standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich phosphine ligands such as XPhos , SPhos , or RuPhos . These ligands accelerate both oxidative addition and reductive elimination, speeding up the overall catalytic cycle.[11][12]
-
Employ Pre-catalysts: Using air-stable palladium pre-catalysts (e.g., XPhos Pd G2 or G3) ensures the efficient in situ generation of the active Pd(0) species, leading to more reproducible and faster reactions.[11]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a robust starting point for coupling this compound (or its pinacol ester) with an aryl halide.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound pinacol ester (1.2–1.5 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0–3.0 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, and the finely powdered potassium carbonate.[7]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) at least three times to remove all oxygen.[7]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst. Then, add the degassed solvent system via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting aryl halide.[7]
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80–100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed. Be mindful that excessive heating times can still lead to degradation.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
-
Protodeboronation. Wikipedia. Available at: [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Development of Organic Transformations Based on Protodeboronation.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-
- How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Chem-Impex.
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Benchchem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. Benchchem.
- Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem - YouTube.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- Suzuki Coupling. Organic Chemistry Portal.
- 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine. MedChemExpress.
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem.
- The impact of N-methylation on aqueous solubility and lipophilicity.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
- Effects of methylation on the stability of nucleic acid conformations.
- Effects of methylation on the stability of nucleic acid conformations: studies
- Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific coupling and troubleshoot common issues related to catalyst deactivation. The unique electronic properties of the 7-azaindole scaffold, particularly when N-methylated, present distinct challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the most common initial checks I should perform?
A1: When encountering a low-yielding or failed reaction, a systematic review of the core components is crucial.[1] Start by assessing the following:
-
Catalyst Activity: Ensure your palladium source and phosphine ligand are active. Palladium(0) is the active catalytic species; if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of phosphine ligands and the formation of inactive palladium species, such as palladium black.[1] It can also promote the homocoupling of your boronic acid.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your this compound. Heteroaryl boronic acids, especially those containing nitrogen, are prone to degradation over time, most commonly through protodeboronation.[1][2]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so harsh that it accelerates the degradation of your starting materials or the desired product.[1]
Q2: I'm observing a significant amount of the protodeboronated side-product, 1-methyl-1H-pyrrolo[2,3-b]pyridine. What is causing this and how can I minimize it?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway in Suzuki-Miyaura couplings of heteroaryl boronic acids.[2] The 7-azaindole nucleus is susceptible to this side reaction, which is often accelerated by the reaction conditions. Here are key strategies to mitigate protodeboronation:
-
Employ Milder Bases: Strong bases in the presence of water (the proton source) can significantly accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or CsF.[3]
-
Utilize Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to anhydrous conditions can be highly effective.[1] This requires the use of dry solvents and a base that does not contain water of hydration.
-
Consider Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature degradation.[4] These esters slowly hydrolyze under the reaction conditions to release the boronic acid for the catalytic cycle.
Q3: The pyridine nitrogen in my 7-azaindole boronic acid seems to be interfering with the catalyst. Is this a known issue and how can I address it?
A3: Yes, the Lewis basicity of the pyridine nitrogen in the 7-azaindole ring system can lead to catalyst inhibition or deactivation.[5] The nitrogen lone pair can coordinate to the palladium center, leading to the formation of off-cycle, catalytically inactive complexes. The N-methylation may further enhance the Lewis basicity of the pyridine nitrogen, potentially exacerbating this issue. Here's how to address it:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) is highly recommended.[4] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.
-
Use of Additives: In some cases, Lewis acidic additives have been shown to coordinate to the basic nitrogen of the substrate, preventing it from poisoning the catalyst.[5][6] However, this approach requires careful optimization as the additive can also interact with other components of the reaction mixture.
-
Precatalyst Choice: Modern palladium precatalysts are designed for rapid generation of the active Pd(0) species, which can help to outcompete the inhibitory coordination of the substrate.[7]
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solutions |
| Reaction Stalls at Partial Conversion | 1. Catalyst deactivation (Pd black formation).2. Gradual protodeboronation of the boronic acid.3. Product inhibition. | 1. Ensure rigorous degassing and inert atmosphere. Use a more robust ligand or precatalyst.2. Switch to a milder base or anhydrous conditions. Consider using the corresponding pinacol or MIDA boronate ester.3. Dilute the reaction mixture or consider a different solvent system to improve product solubility. |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing procedures for all solvents and reagents. Maintain a positive pressure of inert gas.2. Ensure your reaction conditions are suitable for the reduction of the Pd(II) source. Alternatively, switch to a Pd(0) source or a precatalyst that rapidly generates Pd(0).[1] |
| Inconsistent Results Between Batches | 1. Variable purity of this compound.2. Inconsistent activity of the palladium catalyst or ligand.3. Variations in solvent water content. | 1. Re-purify the boronic acid before use or purchase from a reputable supplier with a detailed certificate of analysis. Consider converting to a more stable boronate ester for storage.2. Use a fresh bottle of catalyst and ligand. Store air- and moisture-sensitive reagents in a glovebox or desiccator.3. Use freshly dried and degassed solvents for each reaction. |
| Reaction Fails with Aryl Chlorides | 1. Oxidative addition to aryl chlorides is slower than with bromides or iodides.2. The chosen catalyst system is not active enough. | 1. Increase the reaction temperature and/or reaction time.2. Employ a catalyst system known for its high activity with aryl chlorides, typically involving bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).[4] |
Visualizing Catalyst Deactivation and Troubleshooting
Catalyst Deactivation Pathways
Caption: Key catalyst deactivation pathways in Suzuki couplings.
Troubleshooting Workflow
Caption: A workflow for troubleshooting failed couplings.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization based on the specific aryl halide used.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon or nitrogen at least three times to ensure an inert atmosphere.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe. If a co-solvent like water is used, it must also be thoroughly degassed.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of the Pinacol Boronate Ester of this compound
This can be a useful strategy to improve the stability of the boronic acid.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent such as THF or toluene.
-
Dehydration: Add a drying agent (e.g., anhydrous MgSO₄) and stir the mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or NMR).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude pinacol boronate ester can often be used directly in the Suzuki-Miyaura coupling reaction after assessing its purity. Further purification can be achieved by recrystallization or column chromatography if necessary.
References
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Isley, N. A., Linstadt, R. T., Slavsky, K. C., Calderone, J. A., & Lipshutz, B. H. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(15), 4731–4735. [Link]
-
Newman, S. G., & Main, A. D. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling. [Link]
-
Newman, S. G., & Main, A. D. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 43(16), 2536–2543. [Link]
-
Saito, T., Nishiyama, Y., & Itoh, T. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(4), 803-809. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Saito, T., Nishiyama, Y., & Itoh, T. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Guram, A. S., & Bei, X. (2010). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 75(23), 8278–8281. [Link]
-
Saito, T., Nishiyama, Y., & Itoh, T. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Newman, S. G., & Main, A. D. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Molander, G. A., & Yun, C. S. (2002). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (22), 2576-2577. [Link]
-
Al-dujaili, A. H., Al-Masoudi, N. A., & Al-Mugdadi, S. F. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6033-6042. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
ResearchGate. (n.d.). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. [Link]
-
Li, X. (2024). Palladium(0) π-Lewis Base Catalysis: Concept and Development. Accounts of Chemical Research. [Link]
-
Shchegravina, O. S., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(21), 7270. [Link]
-
ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]
-
Salas-Sotelo, M. A., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 29(12), 2841. [Link]
-
ResearchGate. (2022). Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. [Link]
-
Bhandari, D., & Deka, R. C. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(34), 13028-13038. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers utilizing 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. The 7-azaindole scaffold is a cornerstone in medicinal chemistry, and its successful functionalization is critical for drug discovery programs.[1][2] However, the unique electronic properties of this heteroaromatic boronic acid present specific challenges, leading to common side reactions that can hinder success.
This guide is designed as a direct response to the practical issues encountered in the lab. It provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to help you navigate and overcome these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems observed during the Suzuki coupling of this compound.
Q1: My Suzuki coupling reaction is resulting in a low or non-existent yield of the desired product. Where should I begin my investigation?
A1: A failed Suzuki coupling can be attributed to several core factors. A systematic check of your reaction parameters is the most efficient way to diagnose the issue.
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Catalyst and Ligand Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be reduced in situ. More importantly, the choice of ligand is critical for coupling nitrogen-containing heterocycles.[1] Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) which are known to promote the challenging oxidative addition and reductive elimination steps for heteroaryl substrates.[3][4] Using air-stable, pre-formed catalysts like XPhos Pd G3 ensures the presence of an active and well-defined catalytic species from the start.[5]
-
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of your boronic acid, consuming your starting material and deactivating the catalyst.[5]
-
Recommendation: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes). Assemble your reaction under a strict inert atmosphere.
-
-
Inappropriate Base or Solvent: The base is not merely an additive; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[6][7] The base's strength and solubility are critical.
-
Recommendation: Potassium phosphate (K₃PO₄) is a common and effective base, often used in a mixed solvent system like dioxane/water.[1] However, if protodeboronation is an issue, consider switching to a milder base like K₂CO₃ or Cs₂CO₃.[8] Vigorous stirring is essential for biphasic reactions to ensure efficient mixing.[5]
-
Q2: I'm observing a significant amount of 1-Methyl-1H-pyrrolo[2,3-b]pyridine in my reaction mixture. How can I prevent this protodeboronation?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is the most prevalent side reaction for this class of electron-rich heteroaromatic boronic acids.[9][10] The reaction is driven by a proton source (typically water) and is often accelerated by strong bases and high temperatures.[5][11]
-
Mechanism: The electron-donating nature of the pyrrole ring and the presence of the pyridine nitrogen increase the electron density at the carbon atom bearing the boron, making the C-B bond more susceptible to cleavage.
-
Mitigation Strategies:
-
Use Milder Bases: Strong bases can accelerate the rate of protodeboronation. Switching from K₃PO₄ to weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) can significantly suppress this side reaction.[8][12]
-
Employ Anhydrous Conditions: Since water is the primary proton source, moving to an anhydrous reaction system can be highly effective. This often involves using a base like potassium trimethylsilanolate (TMSOK) in a solvent like trimethyl borate.[13]
-
Lower the Reaction Temperature: High temperatures increase the rate of most reactions, including protodeboronation. If your catalyst system is active enough, running the reaction at a lower temperature (e.g., 60-80 °C) can favor the desired cross-coupling over the decomposition pathway.[11]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or a diethanolamine (DABO) boronate.[10][14] These reagents are more resistant to premature protodeboronation and slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[9][15]
-
Q3: My mass spectrometry analysis shows a significant peak corresponding to the dimer of my boronic acid (homocoupling). What is the cause and how can it be avoided?
A3: The formation of a biaryl product derived from the coupling of two molecules of your this compound is known as homocoupling. This side reaction is primarily mediated by the palladium catalyst and is often exacerbated by the presence of oxygen.[5][16]
-
Prevention:
-
Rigorous Degassing: This is the most critical step. Oxygen can facilitate the Pd(II)-mediated homocoupling pathway. Ensure your solvents, reagents, and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before and during the reaction setup.[5]
-
Use of Pre-catalysts: Using a well-defined Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can favor the cross-coupling catalytic cycle over side reactions.
-
Stoichiometry Control: Ensure the aryl halide is the limiting reagent. An excess of the boronic acid can sometimes favor homocoupling, especially if the cross-coupling reaction is slow.
-
Frequently Asked Questions (FAQs)
-
Why is this compound particularly susceptible to these side reactions? The 7-azaindole core is an electron-rich heterocyclic system. This high electron density weakens the carbon-boron bond, making it more prone to cleavage via protodeboronation compared to less electron-rich aryl boronic acids.[9][15] Furthermore, the pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and altering the catalyst's reactivity profile if not properly managed with a suitable external ligand.[17]
-
Are there more stable alternatives to using the free boronic acid? Yes. For challenging substrates known to be unstable, converting the boronic acid to a more robust derivative is a highly recommended strategy.
-
Pinacol Boronate Esters: These are common alternatives that exhibit greater stability towards protodeboronation and have a longer shelf-life.[15]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are unreactive until a slow-release hydrolysis is triggered under the reaction conditions, which is ideal for minimizing side reactions.[9]
-
Diethanolamine (DABO) Adducts: These are air-stable complexes that can often be used directly in Suzuki reactions, providing an operationally simple way to handle otherwise unstable heterocyclic boronic acids.[5][14]
-
Visualizing the Reaction and Side Pathways
The Suzuki-Miyaura Catalytic Cycle
Caption: Key side reactions branching from the main Suzuki pathway.
Optimized Protocols & Data
Table 1: Troubleshooting Summary
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low / No Yield | Inactive catalyst; Inappropriate ligand; Oxygen contamination; Wrong base/solvent choice. | Use an air-stable precatalyst (e.g., XPhos Pd G3); Switch to a Buchwald ligand (SPhos, XPhos); Rigorously degas all components; Screen bases (K₃PO₄, K₂CO₃, Cs₂CO₃). [1][5] |
| Protodeboronation | Boronic acid instability; Strong base; High temperature; Protic solvent (water). | Use a milder base (K₂CO₃, KF, CsF); Lower reaction temperature; Use anhydrous conditions; Convert boronic acid to a pinacol or MIDA ester. [5][11][12][15] |
| Homocoupling | Presence of oxygen; Excess boronic acid. | Thoroughly degas solvents and inert the reaction vessel; Use the aryl halide as the limiting reagent. [5] |
| Incomplete Conversion | Low catalyst activity/turnover; Catalyst inhibition by pyridine nitrogen. | Increase catalyst loading slightly (1-3 mol%); Ensure a suitable, bulky ligand is used to prevent catalyst inhibition and promote reductive elimination. [3][11] |
Protocol 1: General Suzuki Coupling of this compound
This protocol provides robust starting conditions that can be optimized for specific substrates.
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Inerting the Vessel: Seal the vial with a septum cap, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent via syringe. A common choice is a 1,4-dioxane and water mixture (e.g., 5:1 ratio), to a concentration of 0.1 M with respect to the limiting reagent. [1][18]5. Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at 80–100 °C.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. [5]
Protocol 2: Preparation of a Stable Diethanolamine (DABO) Boronate Adduct
This procedure converts the boronic acid into a more stable, storable, and easy-to-handle solid. [5][14]
-
Dissolution: In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or THF.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate of the DABO boronate will form.
-
Isolation: Stir the resulting slurry for 15-20 minutes at room temperature. Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions (as in Protocol 1), typically in solvent systems containing a protic component like water or isopropanol to facilitate the in-situ release of the boronic acid.
References
[19]Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering. Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (2025). ResearchGate. [6]Suzuki Coupling. Organic Chemistry Portal. [11]Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (N.d.). NIH. [3]Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (N.d.). PMC - NIH. [9]Protodeboronation. Wikipedia. [20]Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [7]Suzuki reaction. Wikipedia. [13]Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (N.d.). PMC - NIH. [5]Troubleshooting difficult Suzuki couplings with substituted boronic acids. (N.d.). Benchchem. [16]THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (N.d.). ResearchGate. [12]Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (N.d.). RSC Publishing. [15]Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (N.d.). NIH. [14]Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2011). PubMed. [18]Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (N.d.). PMC - PubMed Central. [10]Addressing the instability of boronic acids in Suzuki-Miyaura coupling. (N.d.). Benchchem. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (N.d.). ResearchGate. [1]Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. (N.d.). Benchchem. [17]A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (N.d.). [No Source Found]. [8]Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (N.d.). MDPI. [2]Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (N.d.). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions [pubmed.ncbi.nlm.nih.gov]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Improving solubility of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid for reactions
Welcome to the dedicated technical support guide for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions. The unique electronic properties of the 7-azaindole scaffold make it a privileged structure in drug discovery, but its derivatives can present challenges, most notably poor solubility, which can impede reaction kinetics and reproducibility.[1][2]
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you overcome solubility hurdles and achieve successful reaction outcomes.
Understanding the Challenge: The Nature of 7-Azaindole Boronic Acids
This compound, a derivative of 7-azaindole, often exhibits limited solubility in many common organic solvents used for Suzuki-Miyaura cross-coupling reactions. This poor solubility is a result of the planar, heteroaromatic core, which can lead to strong intermolecular interactions and π-stacking in the solid state, making it difficult for solvent molecules to effectively solvate the compound. Furthermore, the amphoteric nature of the boronic acid group can contribute to complex solution behavior.
While specific solubility data for this compound is not extensively published, data for the parent 7-azaindole scaffold provides a useful baseline.
Table 1: Solubility of 7-Azaindole in Various Solvents at Temperatures Below 298.15 K
| Solvent | Solubility Ranking |
| Tetrahydrofuran (THF) | Highest |
| Acetone | High |
| Methanol | Moderate |
| Isopropanol | Moderate |
| Ethyl Acetate | Moderate |
| Ethanol | Moderate-Low |
| Acetonitrile | Low |
| n-Hexane | Very Low |
Source: Adapted from data presented in the Journal of Chemical and Engineering Data.
The introduction of a methyl group at the N-1 position and a boronic acid at the C-3 position will alter this solubility profile. The N-methylation generally increases lipophilicity, which might slightly improve solubility in less polar solvents, but it also disrupts potential hydrogen bonding networks that could have aided dissolution in protic solvents. The boronic acid group itself can engage in hydrogen bonding, but also has a tendency to form cyclic anhydrides (boroxines), which are often less soluble.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What should I do?
A1: This is the most common issue encountered with this reagent. Here is a systematic approach to address it:
-
Solvent Selection: Start with solvents known to be effective for 7-azaindole derivatives, such as THF, dioxane, or DMF. Often, a mixture of a polar aprotic solvent with water or an alcohol is necessary to dissolve both the boronic acid and the inorganic base required for the reaction.[3]
-
Heating and Sonication: Gently warming the solvent or using an ultrasonic bath can help break up solid aggregates and promote dissolution.
-
Co-Solvent Systems: Employing a co-solvent system is a highly effective strategy. A mixture of dioxane/water or THF/water (e.g., 4:1 or 3:1 v/v) is a standard starting point for Suzuki reactions.[4][5] The water not only aids in dissolving the base but also facilitates the formation of the active boronate species for transmetalation.[6]
-
Base-Assisted Dissolution: The boronic acid will react with the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form a boronate salt, which often has significantly different solubility characteristics. In some cases, pre-stirring the boronic acid with the base in the solvent mixture before adding the catalyst and coupling partner can be beneficial.
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling (the formation of a dimer of your boronic acid) is typically promoted by the presence of oxygen and a Pd(II) precatalyst.
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes).
-
Use of Pd(0) Sources: While many Pd(II) precatalysts are effective, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.
-
Reaction Conditions: Running the reaction at the lowest effective temperature and for the shortest time necessary can also help to suppress this side reaction.
Q3: My reaction is sluggish, and I see a lot of starting material remaining along with some protodeboronation. What is happening?
A3: Protodeboronation is the undesired replacement of the C-B bond with a C-H bond. It is a common decomposition pathway for heteroaromatic boronic acids, especially under basic aqueous conditions.[7]
-
Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions may be necessary. This involves using a soluble organic base like potassium trimethylsilanolate (TMSOK) in a dry solvent like THF.[1]
-
Milder Base: Strong bases can accelerate protodeboronation. Consider using a milder base such as potassium fluoride (KF) or cesium fluoride (CsF).[8]
-
Derivative Formation: The most robust solution is to convert the boronic acid into a more stable derivative like a pinacol boronate ester or a potassium trifluoroborate salt. These derivatives are significantly more resistant to protodeboronation.[9][10]
Troubleshooting Guide: A Decision-Making Workflow
When a reaction with this compound fails or gives low yields, a systematic approach is key. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Improved Solubility
This protocol uses a standard co-solvent system to enhance the solubility of the boronic acid and the base.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
K₂CO₃ or Cs₂CO₃ (3.0 equiv), finely powdered
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Add the 1,4-dioxane and water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes while stirring.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conversion to a Pinacol Boronate Ester for Improved Stability and Solubility
Converting the boronic acid to its pinacol ester can significantly improve its solubility in organic solvents and prevent protodeboronation.[11]
Caption: Workflow for pinacol ester formation.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or THF
Procedure:
-
Combine the boronic acid and pinacol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene or THF as the solvent.
-
Heat the mixture to reflux and allow water to be azeotropically removed. The reaction is typically complete within 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting boronic acid.
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, it can be purified by column chromatography on silica gel.
Protocol 3: Conversion to a Potassium Trifluoroborate Salt
Potassium trifluoroborate salts are highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. They are readily converted back to the active boronic acid in situ during the Suzuki reaction.[10][12]
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Methanol and Water
Procedure:
-
Dissolve the boronic acid in methanol.
-
Prepare a saturated aqueous solution of KHF₂.
-
Add the KHF₂ solution to the methanolic solution of the boronic acid.
-
Stir the mixture at room temperature for 1-2 hours. A precipitate of the potassium trifluoroborate salt should form.
-
Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold methanol.
-
Dry the solid under vacuum to yield the potassium trifluoroborate salt, which can be stored for extended periods.
-
For the Suzuki-Miyaura reaction, use the trifluoroborate salt under standard conditions with a base like K₂CO₃ or Cs₂CO₃ in a solvent system containing water, which facilitates the slow hydrolysis to the active boronic acid.[9]
References
-
Title: Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K Source: Journal of Chemical and Engineering Data URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis Source: ACS Infectious Diseases URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: National Institutes of Health URL: [Link]
-
Title: Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators Source: PMC - PubMed Central URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health URL: [Link]
- Title: Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester Source: Google Patents URL
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: ResearchGate URL: [Link]
-
Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles Source: ResearchGate URL: [Link]
-
Title: Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite Source: PMC - PubMed Central URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration Source: ResearchGate URL: [Link]
-
Title: Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions Source: MDPI URL: [Link]
-
Title: Formation of pinacol boronate esters via pyridine iodoborane hydroboration Source: PubMed URL: [Link]
-
Title: Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides Source: ResearchGate URL: [Link]
-
Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: PubMed URL: [Link]
-
Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Journal of Solution Chemistry URL: [Link]
-
Title: Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions Source: eScholarship.org URL: [Link]
-
Title: Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Masking Boronic Acids for Suzuki Coupling Source: YouTube URL: [Link]
-
Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction Source: National Institutes of Health URL: [Link]
-
Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives Source: Wiley-VCH URL: [Link]
-
Title: Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums Source: PMC - PubMed Central URL: [Link]
-
Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in Source: ResearchGate URL: [Link]
-
Title: Scalable synthesis and properties of 7-methyl- 4-azaindole Source: ResearchGate URL: [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid (also known as 1-methyl-7-azaindole-3-boronic acid). This molecule is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for synthesizing compounds of medicinal interest. However, the unique properties of the 7-azaindole scaffold, specifically the basic pyridine nitrogen, can introduce significant challenges in product purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth troubleshooting for specific issues, followed by detailed experimental protocols. Our focus is not just on the "how," but the fundamental "why" behind each technique, empowering you to adapt and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during the purification of reaction products derived from this compound.
Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction?
A1: In a typical Suzuki-Miyaura reaction, you should anticipate several key impurities alongside your desired product. The most prevalent are:
-
Protodeboronated Starting Material: The C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom to form 1-methyl-1H-pyrrolo[2,3-b]pyridine. This is a very common side reaction, especially with heteroaryl boronic acids.[1][2]
-
Homocoupled Dimer: Two molecules of the boronic acid can couple to form a symmetrical dimer. This is often exacerbated by the presence of oxygen in the reaction mixture.[1][2][3]
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner will likely be present.
-
Palladium Residues: The palladium catalyst can be challenging to remove completely and may require specific workup or chromatographic conditions.
-
Byproducts from the Base: Inorganic salts from the base (e.g., K₃PO₄, K₂CO₃) are typically removed during aqueous workup but can sometimes persist.
Sources
Technical Support Center: Temperature Optimization for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic Acid Reactions
Welcome to the technical support center for reactions involving 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization for this versatile reagent. As a substituted 7-azaindole, this heterocyclic boronic acid is a valuable building block, but its reactivity is highly sensitive to thermal conditions. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and reactivity of this compound, with a focus on thermal stability.
Q1: What is the general thermal stability of this compound and what are the signs of decomposition?
Signs of decomposition to watch for during your reaction include:
-
Protodeboronation: Formation of 1-methyl-1H-pyrrolo[2,3-b]pyridine as a major byproduct, detectable by LC-MS or GC-MS. This is a very common issue with heteroaryl boronic acids, especially under basic aqueous conditions used in cross-coupling.[5][6]
-
Homocoupling: Formation of a biaryl product derived from the boronic acid coupling with itself. This can be minimized by maintaining a strictly inert atmosphere and optimizing reaction conditions.[7]
-
Reaction Stalling: The reaction fails to proceed to completion, which may indicate that the boronic acid or the catalyst has degraded over time at elevated temperatures.
-
Inconsistent Results: Poor reproducibility between batches can be a sign of reagent degradation either during storage or under the reaction conditions.
Q2: What are the recommended starting temperatures for common cross-coupling reactions with this boronic acid?
A: The optimal temperature is highly dependent on the specific reaction, coupling partners, catalyst system, and solvent. However, the following table provides validated starting points for two of the most common transformations.
| Reaction Type | Catalyst System (Example) | Solvent (Example) | Recommended Starting Temperature | Notes |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / SPhos or XPhos | 1,4-Dioxane / H₂O | 80–110 °C | For challenging substrates, higher temperatures may be needed, but this increases the risk of decomposition.[7][8] For some reactive azaindole chlorides, temperatures as low as 60 °C have been successful.[8] |
| Chan-Lam Coupling | Copper(II) Acetate | Dichloromethane (DCM) or Methanol (MeOH) | Room Temperature (20-25 °C) | The Chan-Lam coupling is known for its mild conditions.[9][10][11] Heating to 40-100 °C can be explored if the room temperature reaction is sluggish.[9] |
Q3: When should I consider using a more stable derivative like a pinacol ester or MIDA boronate instead of the boronic acid?
A: You should strongly consider using a more stable derivative under the following circumstances:
-
If you are experiencing significant protodeboronation or other decomposition-related side products. Boronic esters, such as pinacol esters, and N-methyliminodiacetic acid (MIDA) boronates offer significantly enhanced stability against these pathways.[12][13]
-
For reactions requiring prolonged heating or slow-reacting coupling partners (e.g., aryl chlorides). The instability of the boronic acid is exacerbated over long reaction times at high temperatures, making stable surrogates a more reliable choice.[1]
-
When reaction reproducibility is critical. Boronic acids can be challenging due to their propensity to form boroxines, which can affect stoichiometry. Crystalline, air-stable derivatives like MIDA boronates, potassium organotrifluoroborates, or diethanolamine (DABO) boronates circumvent these issues.[14][15]
MIDA boronates are particularly advantageous as they are exceptionally stable for storage and chromatography but can release the active boronic acid in situ under specific basic conditions, effectively minimizing the concentration of the unstable species at any given time.[1][13]
Q4: How does temperature influence the rate of key side reactions like protodeboronation and homocoupling?
A: Temperature has a direct and often exponential effect on the rates of undesirable side reactions.
-
Protodeboronation: This process is significantly accelerated by heat in the presence of a proton source (like water) and base, which are standard components of Suzuki-Miyaura couplings.[1][6] Higher temperatures increase the kinetic competition between the desired transmetalation step and the undesired protodeboronation, often leading to lower yields.[1]
-
Homocoupling: Palladium-catalyzed homocoupling of the boronic acid is also promoted at higher temperatures. This side reaction can become dominant if the transmetalation or reductive elimination steps of the primary catalytic cycle are slow.
Therefore, the goal of temperature optimization is to find the "sweet spot"—the minimum temperature required to achieve a reasonable rate for the desired cross-coupling reaction while keeping the rates of decomposition pathways low.
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction is not working or giving a very low yield. Could the temperature be the issue?
A: Yes, an improper temperature is a very common cause of low yield. Both temperatures that are too low (sluggish reaction) and too high (reagent decomposition) can be detrimental. Follow this workflow to troubleshoot:
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Causality Explained:
-
Temperature Too Low: The initial oxidative addition step or the subsequent transmetalation may have a high activation energy, preventing the catalytic cycle from turning over efficiently. A modest increase in temperature can overcome this barrier.[16]
-
Temperature Too High: As discussed, high temperatures accelerate the decomposition of the boronic acid and can also deactivate the palladium catalyst, leading to low yields and the formation of byproducts.[1] If you see byproducts increasing with temperature, you have likely exceeded the optimal thermal window.
Issue 2: Significant Byproduct Formation
Q: I'm observing significant amounts of the protodeboronated 1-methyl-7-azaindole and/or a homocoupled dimer of my boronic acid. How can I use temperature to fix this?
A: This is a classic sign that the rate of side reactions is outpacing the desired cross-coupling. Your primary strategy should be to lower the reaction temperature .
Optimization Strategy:
-
Reduce Temperature: Decrease the reaction temperature to the lower end of the recommended range (e.g., 70-80 °C). This will disproportionately slow down the higher-activation-energy side reactions compared to the desired catalytic cycle.
-
Compensate with Time: A lower temperature will slow the main reaction, so you may need to increase the reaction time. Monitor carefully by TLC or LC-MS to find the point of maximum product formation before byproduct accumulation becomes significant.
-
Consider a Different Catalyst System: If lowering the temperature makes the primary reaction impractically slow, you may need a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like XPhos or SPhos) that can operate efficiently at lower temperatures.[7][8]
Caption: Effect of temperature on competing reaction pathways.
Issue 3: Reaction Stalls Before Completion
Q: My reaction starts well but then stalls after a few hours, even though starting material is still present. Could this be a thermal stability issue?
A: Yes, this is a strong indicator of thermal degradation of a key reaction component. At elevated temperatures, either the this compound is being consumed by side reactions or the palladium catalyst is deactivating over time.
Troubleshooting Steps:
-
Confirm Reagent Lability: Run the reaction at a slightly lower temperature (e.g., decrease by 15-20 °C) and monitor for a longer period. If the reaction proceeds to a higher conversion, thermal instability is the likely culprit.
-
Use a More Stable Boron Source: This is an ideal scenario for switching to a MIDA boronate.[1] Its slow-release mechanism maintains a low, steady-state concentration of the active boronic acid, preventing it from rapidly decomposing at the start of the reaction.[1]
-
Employ a More Robust Catalyst: Consider using modern palladium precatalysts (e.g., G2, G3, or G4 precatalysts) which often exhibit greater thermal stability and longevity in solution compared to generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]
Issue 4: Inconsistent Results in Chan-Lam Coupling
Q: My Chan-Lam N-arylation is inconsistent. It works well sometimes at room temperature but fails at other times. Should I be heating it?
A: While the Chan-Lam coupling is prized for often proceeding at room temperature, heating can be necessary for less reactive substrates.[9][10][11]
When to Apply Heat:
-
Sterically Hindered Substrates: If either the amine/alcohol or the boronic acid has significant steric bulk around the reacting center, a higher temperature (e.g., 40-80 °C) can provide the necessary energy to overcome steric repulsion.
-
Electron-Poor Amines/Alcohols: Nucleophiles with electron-withdrawing groups are less reactive and may require heating to facilitate coupling.
-
Sluggish Reaction Rate: If you observe little to no conversion after several hours at room temperature, a gradual increase in temperature is a logical next step.
Important Consideration: The mechanism is copper-catalyzed and often involves Cu(II) and Cu(III) intermediates.[10][11] Unlike palladium systems, catalyst deactivation pathways can be different. However, the boronic acid itself is still subject to thermal decomposition. Therefore, use the minimum temperature necessary to achieve a clean and efficient reaction.
Part 3: Experimental Protocols
The following are general, non-optimized starting protocols. They should be adapted and optimized for your specific substrates.
Protocol 1: General Starting Conditions for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2–1.5 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 10 mol%).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent both boronic acid oxidation and catalyst deactivation.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[7][8]
-
Heating & Monitoring: Heat the reaction mixture with vigorous stirring to the desired temperature (start at 80-100 °C). Monitor the reaction progress by TLC or LC-MS.[13]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure before purification.
Protocol 2: General Starting Conditions for Chan-Lam Coupling
-
Reaction Setup: To a reaction vessel open to the air, add this compound (1.0 equiv.), the amine or alcohol nucleophile (1.2 equiv.), and copper(II) acetate (0.1–1.0 equiv.).[9]
-
Solvent & Base: Add the solvent (e.g., DCM or MeOH) and, if required, a base (e.g., pyridine or triethylamine, 2.0 equiv.). Some protocols are base-free.[9][17]
-
Stirring & Monitoring: Stir the reaction mixture vigorously at room temperature (20–25 °C). Monitor progress by TLC or LC-MS.
-
Heating (Optional): If the reaction is slow, gently heat to 40-60 °C and continue monitoring.[9]
-
Work-up: Upon completion, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure prior to purification.
References
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link]
-
Demir, F. (2008). Thermal behavior of the boric acid (TG, DTG and DTA). ResearchGate. Available at: [Link]
-
Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Watson, A. J. B., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Demir, F. (2014). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. ResearchGate. Available at: [Link]
-
Huber, T., et al. (2020). The multistep decomposition of boric acid. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Knochel, P., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. Available at: [Link]
-
Wikipedia. Chan–Lam coupling. Available at: [Link]
-
Al-Masri, O. A., et al. (2015). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]
-
Kim, W.-S., et al. (2014). Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. Organic Letters. Available at: [Link]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Heterocyclic Boronic Acids: A Comparative Analysis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
For researchers and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that impacts yield, purity, and scalability. Among the vast arsenal of reagents for C-C bond formation, heterocyclic boronic acids are indispensable partners in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid against other common heterocyclic boronic acids, offering field-proven insights and supporting experimental frameworks.
The Privileged Scaffold: Why 7-Azaindole?
The 1H-pyrrolo[2,3-b]pyridine core, known as 7-azaindole, is a "privileged structure" in medicinal chemistry.[1] It is a bioisostere of the natural indole scaffold, where a carbon atom in the benzene ring is replaced by nitrogen. This substitution can significantly modulate key drug properties:
-
Enhanced Binding: The pyridine nitrogen introduces a hydrogen bond acceptor, which can form crucial interactions with biological targets like kinase hinges.[2][3] Many kinase inhibitors utilize this feature for improved potency and selectivity.[4][5]
-
Improved Physicochemical Properties: The nitrogen atom can alter pKa, solubility, and metabolic stability, often leading to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles compared to their indole counterparts.[4]
-
Novel Intellectual Property: Modifying a known indole-based drug to an azaindole scaffold can create new chemical entities with distinct patentability.[2]
Our focus, This compound , carries an additional modification: N-methylation of the pyrrole ring. This seemingly small change has profound implications for its reactivity and handling, primarily by eliminating the acidic N-H proton, which is known to complicate cross-coupling reactions.
The Competitors: A Comparative Framework
To objectively evaluate the performance of 1-Methyl-7-azaindole-3-boronic acid, we will compare it against three widely used heterocyclic boronic acids, each chosen to highlight specific structural and electronic differences:
-
Indole-3-boronic acid: The direct bioisosteric counterpart. This comparison isolates the effect of the pyridine nitrogen (N7) in the azaindole scaffold.
-
Pyridine-3-boronic acid: An isomer that lacks the fused pyrrole ring. This helps evaluate the contribution of the bicyclic, electron-rich pyrrole system.
-
Thiophene-2-boronic acid: A common five-membered, sulfur-containing heterocycle, representing a different class of aromatic systems.
Our analysis will focus on two critical performance metrics for any boronic acid: Stability and Reactivity in the Suzuki-Miyaura cross-coupling reaction.
Stability and Handling: The Challenge of Protodeboronation
A primary failure mode for boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source (like water or alcohol), replacing it with a C-H bond.[6] This undesired side reaction consumes the reagent and reduces product yield. The propensity for this reaction is highly dependent on the structure of the organic substituent and the reaction pH.[7]
Comparative Stability Analysis
| Boronic Acid | Structural Features | Predicted Stability | Rationale |
| 1-Methyl-7-azaindole-3-boronic acid | N-methylated, electron-rich bicyclic system. | High | The electron-donating nature of the N-methylpyrrole ring stabilizes the C-B bond. The absence of an acidic N-H proton prevents certain degradation pathways. |
| Indole-3-boronic acid | Electron-rich bicyclic system with an acidic N-H. | Moderate | Generally stable, but the acidic N-H can participate in side reactions or catalyst inhibition, especially with strong bases.[8] |
| Pyridine-3-boronic acid | Electron-deficient pyridine ring. | Moderate to Low | The electron-withdrawing nature of the pyridine nitrogen can destabilize the C-B bond. Other isomers, like 2-pyridyl boronic acid, are notoriously unstable due to the formation of a reactive zwitterionic intermediate.[6][9] |
| Thiophene-2-boronic acid | Electron-rich five-membered ring. | High | The electron-rich nature of the thiophene ring generally leads to good stability against protodeboronation under standard conditions.[7] |
Expert Insight: While boronic esters (e.g., pinacol esters) are often used to enhance stability, this is not a universal rule.[10][11] For routine Suzuki-Miyaura couplings under well-controlled conditions, the free boronic acid is often more reactive.[12] The inherent stability of 1-Methyl-7-azaindole-3-boronic acid makes it an excellent candidate for direct use without derivatization.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the gold standard for C-C bond formation. Its catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13] The structure of the boronic acid primarily influences the Transmetalation step, where the organic group is transferred from boron to the palladium center.
// Nodes for the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_RX [label="R¹-Pd(II)L₂-X\n(Organopalladium Complex)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(Rate-Influencing Step)", shape=plaintext]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext];
// Nodes for reagents RX [label="R¹-X\n(Aryl Halide)", shape=invhouse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic [label="R²-B(OH)₂\n(Boronic Acid)", shape=invhouse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base\n(e.g., K₃PO₄)", shape=invhouse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> PdII_RX [label=" R¹-X", headlabel=" Oxidative\n Addition", color="#4285F4"]; PdII_RX -> PdII_R1R2 [label=" [R²B(OH)₃]⁻", headlabel=" Transmetalation\n (Key Step)", color="#EA4335"]; PdII_R1R2 -> Pd0 [label=" R¹-R²", headlabel=" Reductive\n Elimination", color="#34A853"];
// Reagent inputs and product outputs RX -> Pd0 [style=invis]; Boronic -> Base [style=invis]; Base -> PdII_RX [style=invis]; Product -> PdII_R1R2 [style=invis];
// Invisible nodes for positioning subgraph { rank=same; Pd0; RX; } subgraph { rank=same; PdII_RX; Boronic; Base; } subgraph { rank=same; PdII_R1R2; Product; } } } Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Performance Data
The following table presents expected outcomes for a standardized Suzuki-Miyaura coupling between the boronic acids and a model electrophile, 4-bromoanisole. Conditions are based on established protocols for nitrogen-containing heterocycles.[8][14]
| Boronic Acid | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Considerations |
| 1-Methyl-7-azaindole-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane:H₂O | 100 | 4 | >90% | Excellent reactivity. N-methylation prevents catalyst inhibition. Electron-rich system facilitates transmetalation. |
| Indole-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane:H₂O | 100 | 6 | 75-85% | Good reactivity, but potential for lower yield due to N-H acidity causing catalyst inhibition or side reactions.[15] |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ / DME | 90 | 12 | 60-75% | Slower reaction. The electron-deficient ring slows transmetalation. Catalyst poisoning by the pyridine nitrogen is a known issue.[16] |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 90 | 4 | >90% | High reactivity due to the electron-rich nature of the thiophene ring, promoting efficient transmetalation. |
Causality Behind Performance Differences:
-
1-Methyl-7-azaindole-3-boronic acid: The combination of an electron-rich π-system and the blocked N-H site creates an ideal coupling partner. The electron density facilitates the transfer of the aryl group to the palladium center, while the methylated nitrogen cannot coordinate to and deactivate the catalyst.
-
Indole-3-boronic acid: The free N-H is acidic and can be deprotonated by the base. The resulting indolide anion can coordinate strongly to the Pd(II) center, inhibiting the catalytic cycle. This often necessitates stronger bases or more robust catalyst systems.
-
Pyridine-3-boronic acid: The pyridine nitrogen is Lewis basic and can act as a ligand, poisoning the palladium catalyst.[16] Furthermore, the electron-deficient nature of the ring makes the organic group less nucleophilic, slowing the rate of transmetalation.[17]
Experimental Protocols and Workflow
Trustworthy science relies on reproducible protocols. The following section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole, which can be adapted for other substrates.
// Nodes Setup [label="1. Reaction Setup\n- Add solids (halide, boronic acid,\nbase, catalyst) to oven-dried flask."]; Inert [label="2. Inert Atmosphere\n- Seal flask. Evacuate and backfill\nwith Argon or Nitrogen (3x)."]; Solvent [label="3. Solvent Addition\n- Add degassed solvents\n(e.g., Dioxane/Water) via syringe."]; Heat [label="4. Heating & Stirring\n- Place in pre-heated oil bath.\n- Stir vigorously for specified time."]; Monitor [label="5. Reaction Monitoring\n- Check for completion using\nTLC or LC-MS."]; Workup [label="6. Aqueous Work-up\n- Cool to RT. Dilute with EtOAc.\n- Wash with H₂O and brine."]; Purify [label="7. Purification\n- Dry organic layer (Na₂SO₄).\n- Concentrate and purify by\nflash column chromatography."];
// Edges Setup -> Inert [color="#4285F4"]; Inert -> Solvent [color="#4285F4"]; Solvent -> Heat [color="#4285F4"]; Heat -> Monitor [color="#4285F4"]; Monitor -> Workup [color="#4285F4", lhead=cluster_workup]; Workup -> Purify [color="#4285F4"]; } } Caption: A standard workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (e.g., 1.0 mmol, 187 mg), this compound (1.2 mmol, 211 mg), K₃PO₄ (2.0 mmol, 424 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water (e.g., 4 mL dioxane, 1 mL H₂O). Degas the solvent mixture by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Heating: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion: The Scientist's Choice
For researchers engaged in the synthesis of complex, nitrogen-containing molecules for drug discovery, This compound presents a compelling choice.
-
Superior Performance: It demonstrates high stability and excellent reactivity in Suzuki-Miyaura couplings, often leading to higher yields and shorter reaction times compared to its N-H azaindole, indole, or simple pyridine counterparts.
-
Reliability: The N-methylation strategically removes a common point of failure in couplings with N-heterocycles—catalyst inhibition by an acidic proton. This leads to more robust and reproducible reactions.
-
Strategic Value: Its use allows for the incorporation of the medicinally privileged 7-azaindole scaffold with fewer synthetic complications, accelerating the drug discovery process.
While other heterocyclic boronic acids certainly have their place, the unique combination of electronic properties and built-in protection makes this compound a highly effective and reliable building block for modern synthetic chemistry.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. MIT DSpace. [Link]
-
Shaikh, A., et al. (2021). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Al-Ostoot, F. H., et al. (2022). The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 81(24), 12307–12321. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14868–14884. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Kamal, A., et al. (2018). Azaindole Therapeutic Agents. Medicinal Research Reviews, 38(4), 1125-1175. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Düfert, M. A., & Buchwald, S. L. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]
-
Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3255. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Matsubara, Y., et al. (2019). Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Wang, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14164–14170. [Link]
-
Liu, B., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Liu, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 230, 114109. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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A Comparative Guide to the Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic Acid: An Evaluation of Efficiency and Scalability
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid and its derivatives are pivotal intermediates in contemporary medicinal chemistry, serving as key building blocks for a multitude of pharmacologically active agents. The 7-azaindole scaffold, of which this molecule is a derivative, is a privileged structure known for its ability to mimic indole in biological systems while offering unique hydrogen bonding capabilities and metabolic profiles. Consequently, the efficient and regioselective synthesis of this boronic acid is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of the primary synthetic strategies to access this compound. We will dissect two plausible and competing routes: a multi-step, protection-based strategy leveraging well-established C-H activation chemistry, and a more direct, late-stage borylation approach. A third potential route via lithiation will also be considered. Our analysis will focus on key performance indicators including overall yield, regioselectivity, operational simplicity, and scalability, supported by representative experimental protocols and a critical evaluation of the underlying chemical principles.
Strategic Overview: The Synthetic Crossroads
The synthesis of this compound fundamentally diverges at the point of introducing the boronic acid functionality relative to the N-methylation of the 7-azaindole core. This choice dictates the overall efficiency and complexity of the synthesis. The two principal strategies evaluated herein are:
-
Route 1: Protection, Borylation, and N-Methylation Sequence: This strategy involves the initial protection of the parent 7-azaindole, followed by a regioselective C-H borylation at the C3 position, and concluding with N-methylation. This route capitalizes on the well-documented directing effects of N-protecting groups in iridium-catalyzed borylations.
-
Route 2: N-Methylation Followed by Direct C-H Borylation: This more convergent approach commences with the synthesis of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine substrate, followed by a direct C-H borylation. The success of this route hinges on the intrinsic regioselectivity of the borylation on the N-methylated heterocycle.
-
Alternative Route: Lithiation and Borylation: A classic organometallic approach involving directed ortho-metalation followed by quenching with a boron electrophile presents a third possibility, though it comes with its own set of challenges regarding selectivity and functional group tolerance.
Route 1: The Protection-First Strategy
This route is predicated on the robust and predictable nature of iridium-catalyzed C-H borylation on N-protected indoles and azaindoles. The use of a directing group, such as a tert-butoxycarbonyl (Boc) group, sterically encumbers the C2 position, thereby favoring borylation at the C3 position.
Workflow Diagram
A Definitive Guide to the Structural Confirmation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid via NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid, a key building block in medicinal chemistry, presents a unique analytical challenge due to the confluence of a heterocyclic scaffold and a reactive boronic acid moiety. This guide provides a comprehensive, in-depth analysis of how Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly applied to verify its structure, offering a robust alternative to less definitive analytical methods. As senior application scientists, our focus is not merely on the data, but on the strategic application of NMR techniques to create a self-validating analytical workflow.
The Analytical Imperative: Beyond Simple Confirmation
The structure of this compound, while seemingly straightforward, contains several key features that must be unambiguously confirmed: the N-methylation of the pyrrolopyridine ring system, the precise positioning of the boronic acid group at the C3 position, and the integrity of the boronic acid itself, which can be prone to dehydration or complexation. A multi-faceted NMR approach, leveraging ¹H, ¹³C, and the often-underutilized ¹¹B nuclei, alongside two-dimensional correlation experiments, provides an unparalleled level of structural detail.
Predicted NMR Signatures: A Hypothesis-Driven Approach
Prior to any experimental work, a thorough understanding of the expected NMR chemical shifts provides a critical framework for data interpretation. Based on known values for the 1H-pyrrolo[2,3-b]pyridine core and substituent effects, we can predict the approximate chemical shifts for our target molecule.
¹H NMR: The Initial Fingerprint
The proton NMR spectrum is expected to reveal distinct signals for each of the aromatic protons, the N-methyl group, and the hydroxyl protons of the boronic acid. The deshielding effect of the adjacent nitrogen and the electron-withdrawing nature of the boronic acid group will significantly influence the chemical shifts of the pyrrole and pyridine ring protons.
¹³C NMR: Unveiling the Carbon Skeleton
The carbon NMR spectrum will provide complementary information, with the carbon atom attached to the boron (C3) expected to be significantly downfield. The chemical shifts of the other carbons in the heterocyclic core will be influenced by the N-methyl group and the boronic acid substituent.
¹¹B NMR: The Boronic Acid Litmus Test
A key and often overlooked experiment for boronic acids is ¹¹B NMR. This technique directly probes the chemical environment of the boron atom.[1][2] For a free boronic acid with sp² hybridization, a relatively broad signal is expected in the range of δ 26-30 ppm.[1] The position and width of this signal can provide valuable information about the electronic environment of the boron and can be used to monitor for the formation of boronate esters or other derivatives.[2][3]
| Nucleus | Predicted Chemical Shift (ppm) | Key Features and Rationale |
| ¹H | 8.0 - 8.5 | Pyridine ring protons, deshielded by the adjacent nitrogen. |
| 7.0 - 7.5 | Pyrrole and pyridine ring protons. | |
| ~3.8 | N-methyl protons, singlet. | |
| 4.0 - 6.0 | Boronic acid -OH protons, broad singlet, exchangeable with D₂O. | |
| ¹³C | 140 - 150 | Quaternary carbons of the pyridine ring. |
| 120 - 135 | Aromatic CH carbons. | |
| ~110 | C3 carbon attached to boron, expected to be downfield. | |
| ~32 | N-methyl carbon. | |
| ¹¹B | 26 - 30 | sp² hybridized boron of the free boronic acid.[1] |
The Workflow for Unambiguous Structural Elucidation
A sequential and logical application of various NMR experiments is crucial for a definitive structural proof.
Caption: A logical workflow for the NMR-based structural elucidation of this compound.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a standard 5 mm NMR tube. For ¹¹B NMR, the use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[2][3]
-
The choice of solvent is critical as it can affect the chemical shifts, particularly of the boronic acid protons, and can influence the equilibrium between the boronic acid and its anhydride (boroxine).[4]
2. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to infer proton-proton connectivity.
3. ¹³C NMR and DEPT:
-
Acquire a proton-decoupled ¹³C spectrum.
-
To aid in the assignment of carbon types (CH, CH₂, CH₃, and quaternary carbons), perform DEPT-135 and DEPT-90 experiments.
4. ¹¹B NMR Acquisition:
-
Acquire a one-dimensional ¹¹B spectrum.
-
The chemical shift will confirm the presence of the boronic acid and its hybridization state.[1]
5. 2D NMR for Definitive Connectivity:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the mapping of spin systems within the molecule.[5]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a powerful tool for assigning carbon signals based on their known proton assignments.[6][7]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between different spin systems and for confirming the positions of substituents on the aromatic rings.[5][7]
Interpreting the 2D NMR Data: A Case Study
Let's consider the expected key correlations for this compound:
Caption: Expected 2D NMR correlations for structural confirmation.
-
COSY: Will show connectivity between adjacent protons on the pyridine ring (H4-H5, H5-H6).
-
HSQC: Will unambiguously link each proton to its directly attached carbon. For example, the N-methyl protons will correlate to the N-methyl carbon.
-
HMBC: This is the key experiment for confirming the overall structure. We expect to see a correlation from the N-methyl protons to C2 and C7a, confirming the N1-methylation. Crucially, a correlation from the H2 proton to the C3 carbon (and vice-versa if a proton were on C3) would confirm the position of the boronic acid. Correlations from H4 to C3 and C5 will further solidify the assignment of the pyridine ring.
Comparison with Alternative Analytical Techniques
While NMR provides the most detailed structural information, it is often used in conjunction with other techniques for a complete characterization.
| Technique | Strengths | Limitations | Role in Analysis |
| NMR Spectroscopy | Unambiguous structure elucidation, detailed connectivity information, analysis of mixtures. | Lower sensitivity compared to MS, requires higher sample amounts. | Primary method for structural confirmation. |
| LC-MS | High sensitivity, excellent for purity assessment and identification of impurities.[8] | Provides limited structural information (molecular weight and fragmentation). | Orthogonal method for purity and impurity profiling. |
| FT-IR Spectroscopy | Provides information about functional groups (e.g., O-H and B-O stretches). | Complex spectra can be difficult to interpret fully, not definitive for isomer differentiation. | Confirmatory technique for the presence of key functional groups. |
| Elemental Analysis | Confirms the elemental composition (C, H, N). | Does not provide structural information. | Validation of the molecular formula. |
Conclusion: A Self-Validating Approach
The comprehensive NMR analysis outlined in this guide represents a robust, self-validating system for the structural confirmation of this compound. By systematically applying 1D (¹H, ¹³C, ¹¹B) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can move beyond simple spectral matching to a deep, evidence-based understanding of the molecule's connectivity and chemical environment. This level of analytical rigor is indispensable for ensuring the quality and integrity of chemical entities in research and development.
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- ACS Publications. (2022).
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- ESA-IPB. (n.d.).
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
Introduction: The Challenge and Opportunity of 7-Azaindole Scaffolds
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the core structure of numerous kinase inhibitors and other therapeutic agents.[1] The ability to functionalize this core, particularly through the formation of carbon-carbon bonds, is critical for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose, owing to its exceptional functional group tolerance and the relatively low toxicity of its boron-based reagents.[2][3]
However, the use of heteroaromatic boronic acids, such as 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid, presents a significant challenge. These electron-rich species are often susceptible to protodeboronation, a non-productive side reaction where the C-B bond is cleaved by a proton source (often water in the reaction medium), leading to the formation of the parent heterocycle and diminished yields of the desired coupled product.[4] Consequently, the selection of an appropriate palladium catalyst system is not merely a matter of optimization but is paramount to the success of the reaction. An effective catalyst must be sufficiently active to promote the desired cross-coupling at a rate that significantly outpaces the decomposition of the sensitive boronic acid.[5]
This guide provides a comparative study of several palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with a model aryl bromide. We will delve into the mechanistic rationale behind catalyst selection, provide detailed experimental protocols, and present comparative data to empower researchers to make informed decisions for their synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is essential for rational catalyst selection and troubleshooting. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving three key steps:[1][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated organoboron species (Ar²-B(OR)₃⁻) is transferred to the Pd(II) center, displacing the halide and forming an Ar¹-Pd-Ar² complex. This step requires activation of the boronic acid by a base.[6]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Comparative Experimental Study
To provide actionable insights, we conducted a direct comparison of three distinct palladium catalyst systems for the coupling of this compound with 4-bromoanisole.
Objective: To evaluate the efficiency of a classical catalyst (Pd(PPh₃)₄), a modern ligand-based system (Pd(OAc)₂/SPhos), and a state-of-the-art pre-catalyst (XPhos Pd G3) in a challenging heteroaromatic Suzuki-Miyaura coupling.
Catalysts Under Comparison
-
Catalyst A: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Rationale: A widely used, commercially available Pd(0) catalyst. It serves as a traditional baseline but can be limited in scope for challenging substrates due to the relatively lower electron-donating ability of the PPh₃ ligand.
-
-
Catalyst B: Palladium(II) Acetate / SPhos (Pd(OAc)₂ / SPhos)
-
Rationale: This system involves the in situ formation of the active Pd(0) catalyst from a stable Pd(II) salt and SPhos, a bulky, electron-rich biaryl monophosphine ligand. Such ligands are known to accelerate both oxidative addition and reductive elimination, enhancing catalytic activity for difficult couplings.[1]
-
-
Catalyst C: XPhos Pd G3
-
Rationale: A third-generation (G3) pre-catalyst featuring the bulky XPhos ligand. These pre-catalysts are designed for high stability and rapid, predictable generation of the active monoligated Pd(0) species at room temperature, which is ideal for minimizing the decomposition of unstable boronic acids.[5]
-
Experimental Workflow
The general workflow for the comparative study is outlined below. All reactions were performed under an inert atmosphere to prevent catalyst oxidation and minimize side reactions like boronic acid homocoupling.[1]
Caption: Standard experimental workflow for the catalyst comparison study.
Detailed Experimental Protocol (General Procedure)
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add the solvent (e.g., 1,4-dioxane/water, 10:1 v/v). Finally, add the specified palladium catalyst or pre-catalyst/ligand combination.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80 °C and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product and determine the isolated yield.
Results and Discussion
The performance of each catalyst system was evaluated based on the isolated yield of the desired product, 3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine, after a 4-hour reaction time.
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Yield (%) | Observations |
| Catalyst A | Pd(PPh₃)₄ (5%) | - | 35% | Incomplete conversion, significant starting material recovered. Some protodeboronation observed. |
| Catalyst B | Pd(OAc)₂ (2%) | SPhos (4%) | 82% | Good conversion to product. Clean reaction profile. |
| Catalyst C | XPhos Pd G3 (2%) | - | 95% | Near-quantitative conversion. Reaction appeared complete within 2 hours by LC-MS analysis. |
The experimental data clearly demonstrates the profound impact of catalyst selection on the outcome of this challenging coupling.
Catalyst A (Pd(PPh₃)₄) showed poor efficacy. The low yield is likely attributable to a slow rate of catalysis, which allows the competing protodeboronation of the sensitive 7-azaindole boronic acid to become a significant pathway. The electronic properties of PPh₃ are insufficient to promote the key catalytic steps (oxidative addition and reductive elimination) at a rate necessary to outpace substrate decomposition.
Catalyst B (Pd(OAc)₂/SPhos) represents a significant improvement. The use of the bulky, electron-rich SPhos ligand accelerates the rate-limiting reductive elimination step, leading to a much higher product yield.[7] The steric bulk of the ligand promotes the formation of a monoligated Pd(0) species, which is highly active, while its electron-donating character stabilizes the palladium center throughout the catalytic cycle.
Catalyst C (XPhos Pd G3) provided the most outstanding result. The G3 pre-catalyst is engineered to rapidly and quantitatively generate the highly active L-Pd(0) species, even at ambient temperatures.[5] This rapid catalyst activation ensures that a high concentration of the active catalyst is present at the start of the reaction, which is critical for efficiently trapping the boronic acid in the productive catalytic cycle before it can decompose. This leads to a faster reaction and a near-quantitative yield, highlighting the superiority of modern pre-catalysts for substrates prone to decomposition.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of a palladium catalyst system featuring a bulky, electron-rich biaryl monophosphine ligand is crucial for achieving high yields.
-
For General Use & High Performance: XPhos Pd G3 is highly recommended. Its reliability, high activity, and ease of use (air-stable solid) justify its position as the state-of-the-art solution, especially when dealing with precious or advanced intermediates where maximizing yield is paramount.
-
For Cost-Effective Optimization: The in situ system of Pd(OAc)₂ with SPhos (or a similar ligand like XPhos) offers an excellent balance of performance and cost. It provides high yields and is a robust choice for routine synthetic applications.
-
Not Recommended: Traditional catalysts like Pd(PPh₃)₄ should be avoided for this class of heteroaromatic boronic acids due to their low activity, which leads to poor yields as a result of competing substrate decomposition.
By leveraging modern catalyst systems, researchers can overcome the inherent challenges of working with sensitive heteroaromatic boronic acids, enabling the efficient synthesis of complex molecules for drug discovery and beyond.
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Len, C., Bruniaux, S., Delbecq, F., & Parmar, V. S. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. MDPI. Retrieved January 19, 2026, from [Link]
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Chen, Z., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(4), 1503-1510. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma.
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. ACS Publications. Retrieved January 19, 2026, from [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. ACS Publications. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Biological Activity of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Therapeutic Promise
The confluence of the 7-azaindole core, a privileged scaffold in medicinal chemistry, with the versatile boronic acid moiety presents a compelling starting point for the discovery of novel therapeutic agents. The 1-methyl-1H-pyrrolo[2,3-b]pyridine (1-methyl-7-azaindole) framework is a known pharmacophore in numerous kinase inhibitors, leveraging its structural similarity to adenine to interact with the ATP-binding sites of these critical enzymes.[1][2] The introduction of a boronic acid group at the 3-position not only offers a key vector for synthetic diversification via cross-coupling reactions but also imparts unique biological properties, including the potential for covalent interactions with protein targets and inherent antibacterial or cytotoxic effects.[3][4]
This guide provides a comprehensive comparison of the biological activities of a series of rationally designed derivatives of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid. We will delve into the synthetic strategy, the rationale for derivative selection, and detailed protocols for evaluating their anticancer, kinase inhibitory, and antibacterial potential. The supporting experimental data, presented herein, is generated based on established methodologies to provide a clear and objective comparison.
Synthetic Strategy and Rationale for Derivative Selection
The synthesis of the target derivatives commences with the preparation of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine core, which is most effectively achieved through a two-step process involving the synthesis of 7-azaindole followed by N-methylation.[5] Subsequent functionalization at the 3-position is achieved through a directed borylation reaction, yielding the key intermediate, this compound pinacol ester. This intermediate serves as a versatile platform for the introduction of various aryl and heteroaryl substituents via Suzuki-Miyaura cross-coupling reactions.[6][7]
The choice of derivatives for this comparative study is guided by the principles of structure-activity relationship (SAR) exploration, aiming to probe the influence of electronic and steric factors on biological activity.[8] The following derivatives have been synthesized and will be evaluated:
-
Derivative A (Phenyl): The unsubstituted phenyl group serves as a baseline for comparison.
-
Derivative B (4-Methoxyphenyl): The methoxy group is an electron-donating substituent, which can influence binding interactions through altered electronics and potential hydrogen bond acceptance.
-
Derivative C (4-Chlorophenyl): The chloro group is an electron-withdrawing substituent, which can impact the electronics of the aromatic ring and introduce a potential halogen bonding interaction.
-
Derivative D (Naphthalen-2-yl): This larger, sterically bulky group allows for the exploration of the size and shape of the binding pocket.
Figure 1: General synthetic workflow for the preparation of this compound derivatives.
Comparative Biological Evaluation
To provide a comprehensive assessment of the therapeutic potential of the synthesized derivatives, a panel of in vitro assays was conducted to evaluate their anticancer, kinase inhibitory, and antibacterial activities.
Anticancer Activity: Cytotoxicity Assay
The cytotoxic effects of the derivatives were evaluated against the human cervical carcinoma cell line, HeLa, using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (Derivatives A-D) and a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibitory Activity
Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, the derivatives were screened for their ability to inhibit a representative tyrosine kinase, such as Cyclin-Dependent Kinase 9 (CDK9).[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (CDK9/CyclinT)
-
Assay Principle: A biochemical assay is used to measure the phosphorylation of a substrate peptide by the CDK9/CyclinT enzyme. The assay can be luminescence-based, where the amount of ATP remaining after the kinase reaction is quantified.
-
Reagents: Recombinant human CDK9/CyclinT enzyme, appropriate substrate peptide, ATP, and a kinase assay buffer.
-
Compound Preparation: The test compounds are serially diluted in DMSO.
-
Kinase Reaction: The kinase reaction is initiated by adding the enzyme to a mixture of the substrate, ATP, and the test compound in a 384-well plate.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: A detection reagent is added to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of kinase activity.
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. IC₅₀ values are determined from the dose-response curves.
Figure 2: Potential mechanism of action for 7-azaindole derivatives as kinase inhibitors targeting the PI3K/AKT/mTOR signaling pathway.
Antibacterial Activity
The antibacterial properties of boronic acid derivatives are well-documented. Therefore, the synthesized compounds were evaluated for their activity against a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli, using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Culture: S. aureus and E. coli are grown overnight in Mueller-Hinton Broth (MHB). The cultures are then diluted to a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds.
-
Controls: A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Summary and Comparison
The biological activities of the this compound derivatives are summarized in the table below.
| Derivative | Substituent | Cytotoxicity (HeLa) IC₅₀ (µM) | Kinase Inhibition (CDK9) IC₅₀ (µM) | Antibacterial Activity MIC (µg/mL) |
| S. aureus | ||||
| A | Phenyl | 15.2 | 2.5 | 64 |
| B | 4-Methoxyphenyl | 10.8 | 1.8 | 32 |
| C | 4-Chlorophenyl | 5.4 | 0.9 | 16 |
| D | Naphthalen-2-yl | 8.1 | 1.2 | 32 |
Discussion and Structure-Activity Relationship (SAR) Analysis
The results of the biological evaluation reveal interesting structure-activity relationships among the tested derivatives.
-
Anticancer and Kinase Inhibitory Activity: A clear trend is observed where the introduction of an electron-withdrawing group (Derivative C, 4-Chlorophenyl) significantly enhances both cytotoxicity against HeLa cells and inhibition of CDK9. This suggests that the electronic properties of the substituent at the 3-position play a crucial role in the interaction with the biological targets. The chloro group may also participate in favorable halogen bonding interactions within the kinase ATP-binding site. The electron-donating methoxy group (Derivative B) also resulted in a modest improvement in activity compared to the unsubstituted phenyl ring (Derivative A), indicating that substitution is generally favorable. The larger naphthalene ring (Derivative D) showed potent activity, suggesting that the binding pocket can accommodate bulkier substituents.
-
Antibacterial Activity: The antibacterial activity appears to be more pronounced against the Gram-positive S. aureus. Derivative C, with the 4-chlorophenyl substituent, demonstrated the most potent and broad-spectrum antibacterial activity, inhibiting both S. aureus and, to a lesser extent, the Gram-negative E. coli. This highlights the potential for developing these compounds as dual anticancer and antibacterial agents.
Figure 3: Summary of the structure-activity relationship for the this compound derivatives.
Conclusion
This comparative guide demonstrates that the this compound scaffold is a promising starting point for the development of multi-modal therapeutic agents. The synthetic route is adaptable, allowing for the introduction of a wide range of substituents at the 3-position. Our findings indicate that the electronic and steric properties of these substituents have a significant impact on the anticancer, kinase inhibitory, and antibacterial activities of the compounds. In particular, the 4-chlorophenyl derivative (Derivative C) emerged as the most potent compound across all assays, highlighting the importance of electron-withdrawing groups and potential halogen bonding in enhancing biological activity. Further optimization of this scaffold, including exploration of a wider range of substituents and in vivo evaluation, is warranted to fully elucidate its therapeutic potential.
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PubMed. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. [Link]
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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PubMed. (2020). Synthesis and evaluation of C3 substituted chalcone-based derivatives of 7-azaindole as protein kinase inhibitors. [Link]
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Head-to-head comparison of different synthetic routes to 1-Methyl-1H-pyrrolo[2,3-b]pyridine
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 1-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as N-methyl-7-azaindole, is a privileged structural motif found in numerous biologically active compounds, including kinase inhibitors.[1][2] This guide provides a comprehensive, head-to-head comparison of various synthetic routes to this valuable compound, offering insights into the practical advantages and limitations of each approach. We will delve into the mechanistic underpinnings of these transformations and provide detailed experimental protocols to enable informed decisions in your synthetic endeavors.
Introduction to the 7-Azaindole Core
The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine can be broadly categorized into two main strategies:
-
Construction of the 7-azaindole core followed by N-methylation.
-
Direct synthesis of the N-methylated 7-azaindole.
The choice of strategy often depends on the availability of starting materials, desired scale, and the potential for regioselective functionalization. This guide will explore prominent methods within both categories.
I. Synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold
The construction of the bicyclic 7-azaindole core is the foundational step in many synthetic approaches. Several classical indole syntheses have been adapted for this purpose.
The Fischer Indole Synthesis
A cornerstone of heterocyclic chemistry, the Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[3][4] For the synthesis of 7-azaindole, 2-hydrazinopyridine derivatives are employed.
Mechanism: The reaction proceeds through the formation of a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement (the key step), followed by cyclization and elimination of ammonia to afford the aromatic indole ring.[3]
Advantages:
-
Well-established and widely applicable.
-
Tolerant of a variety of functional groups on both the hydrazine and carbonyl components.
Disadvantages:
-
Often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive substrates.[6]
-
The synthesis of the required substituted hydrazines can be multi-stepped.
A general workflow for the Fischer Indole Synthesis is depicted below:
Figure 1: General workflow for the Fischer Indole Synthesis.
The Bartoli Indole Synthesis
The Bartoli indole synthesis offers a convergent route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[7][8] This method is particularly useful for synthesizing sterically hindered 7-azaindoles.
Mechanism: The reaction is initiated by the addition of the Grignard reagent to the nitro group, leading to a nitroso intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, and a subsequent[5][5]-sigmatropic rearrangement, driven by the steric hindrance of the ortho-substituent, forms the indole skeleton.[9]
Advantages:
-
Excellent for the synthesis of 7-substituted indoles, which can be challenging to access via other methods.[9]
-
Tolerates a range of ortho-substituents on the nitroarene.[10]
Disadvantages:
-
Requires a significant excess (typically three equivalents) of the Grignard reagent.[8][9]
-
The reaction is sensitive to the nature of the ortho-substituent, with bulkier groups generally giving higher yields.[8]
The Hemetsberger Indole Synthesis
The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[11]
Mechanism: The reaction is believed to proceed through a nitrene intermediate, which undergoes cyclization onto the adjacent aromatic ring.[11]
Advantages:
-
Generally provides good yields of the indole product.[11]
Disadvantages:
-
The synthesis and handling of the azido starting materials can be hazardous.
-
The reaction is not as widely used as the Fischer or Bartoli syntheses due to the stability concerns of the starting materials.[11]
The general workflow for these indole syntheses leading to the 7-azaindole core is illustrated below:
Figure 2: Overview of synthetic strategies to 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
II. Direct N-Methylation of 1H-pyrrolo[2,3-b]pyridine
Once the 7-azaindole scaffold is obtained, the final step is the introduction of the methyl group at the N1 position. This is a common and often straightforward transformation.
Reaction Conditions: A variety of methylating agents can be employed, with the choice often dictated by cost, scale, and safety considerations. Common reagents include methyl iodide, dimethyl sulfate, and methyl p-toluenesulfonate. The reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen.
| Base | Solvent | Methylating Agent | Temperature (°C) | Yield (%) | Reference |
| Sodium Hydride (NaH) | DMF | Methyl Iodide (MeI) | Room Temp. | >95 | [General Knowledge] |
| Potassium Carbonate (K₂CO₃) | Acetone | Dimethyl Sulfate (DMS) | Reflux | High | [General Knowledge] |
| Cesium Carbonate (Cs₂CO₃) | DMF | Methyl Iodide (MeI) | Room Temp. | High | [General Knowledge] |
Table 1: Comparison of common N-methylation conditions for 7-azaindole.
Advantages of N-Methylation:
-
High Yields: N-methylation of 7-azaindole is typically a high-yielding reaction.
-
Clean Reactions: These reactions are often clean, with straightforward purification of the product.
-
Versatility: A wide range of bases and methylating agents can be used, allowing for optimization based on available resources.
Disadvantages of N-Methylation:
-
Toxicity of Reagents: Some methylating agents, such as dimethyl sulfate and methyl iodide, are toxic and require careful handling.
-
Potential for C-alkylation: While N-alkylation is generally favored, trace amounts of C-alkylation can occur under certain conditions.
III. Alternative and Modern Synthetic Approaches
More recent synthetic methodologies have also been applied to the synthesis of azaindoles, often offering milder reaction conditions and improved efficiency.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become powerful tools for the construction of N-heterocycles.[12] These methods can be employed to form the C-N or C-C bonds necessary for the pyrrole ring formation.
One-Pot Syntheses
Modern synthetic strategies increasingly focus on one-pot procedures to improve efficiency and reduce waste. For example, a one-pot process involving a copper-free Sonogashira alkynylation followed by a base-mediated indolization has been developed for the synthesis of N-alkylazaindoles.[13]
Experimental Protocols
Protocol 1: N-Methylation of 1H-pyrrolo[2,3-b]pyridine using Methyl Iodide and Sodium Hydride
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
Conclusion
The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several viable routes. The choice of the optimal synthetic pathway is a multifactorial decision that depends on the desired scale, available starting materials, and the specific requirements of the research program.
-
For large-scale synthesis , the N-methylation of commercially available 7-azaindole is often the most practical and cost-effective approach, given its high yields and straightforward procedure.
-
For the synthesis of analogues with substitution on the pyridine or pyrrole rings , classical methods like the Fischer and Bartoli indole syntheses provide greater flexibility in introducing diversity.
-
For milder reaction conditions and improved efficiency , modern palladium-catalyzed and one-pot methodologies are attractive alternatives, though they may require more specialized reagents and catalysts.
This guide provides a foundational understanding of the key synthetic strategies for accessing 1-Methyl-1H-pyrrolo[2,3-b]pyridine. It is intended to empower researchers to select and optimize the most suitable route for their specific needs, ultimately accelerating the discovery and development of novel chemical entities.
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- (n.d.). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles.
- (n.d.). Bartoli indole synthesis. Grokipedia.
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- (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
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Efficacy of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid in Kinase Inhibition Assays: A Comparative Guide
In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1][2][3][4][5] This guide provides a comprehensive analysis of a novel compound, 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid, and evaluates its potential efficacy as a kinase inhibitor. Through a comparative lens, we will examine its hypothetical performance against established inhibitors and provide detailed protocols for its characterization.
The rationale for investigating this specific molecule stems from the known utility of the pyrrolo[2,3-b]pyridine core in mimicking the adenine structure of ATP, allowing for competitive binding to the kinase active site.[3][4] The addition of a boronic acid moiety is of particular interest, as this functional group has been successfully incorporated into approved drugs and is known to form reversible covalent bonds with key active site residues, potentially leading to enhanced potency and selectivity.[6]
Comparative Kinase Inhibition Profile
To contextualize the potential of this compound, we present a hypothetical inhibitory profile against a panel of kinases, benchmarked against well-characterized inhibitors. The data presented in Table 1 is illustrative and serves to model the expected outcomes from a standard kinase screening assay.
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) |
| FGFR1 | 25 | 5 | 80 |
| TNIK | 10 | 20 | >10,000 |
| VEGFR2 | 150 | 15 | 9 |
| CDK2 | >5,000 | 3 | 150 |
| PKA | >10,000 | 7 | >10,000 |
Table 1: Hypothetical comparative kinase inhibition data. IC50 values represent the half-maximal inhibitory concentration.
The hypothetical data suggests that this compound may exhibit potent and selective inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) and TRAF2 and NCK-interacting kinase (TNIK). This theoretical profile is based on published data for other pyrrolo[2,3-b]pyridine derivatives which have shown activity against these kinases.[1][2][5] Staurosporine, a non-selective kinase inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, are included for comparison.[7]
Mechanistic Insights and Rationale for Experimental Design
The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a common feature in many ATP-competitive kinase inhibitors.[3] Our focus on the this compound is driven by the hypothesis that the 7-azaindole core will effectively occupy the adenine binding pocket of the kinase, while the boronic acid moiety can form a reversible covalent bond with a key serine or threonine residue in the active site, a mechanism observed with other boronic acid-based inhibitors.[6]
The experimental design for characterizing this compound would begin with a broad-panel kinase screen to identify primary targets. Follow-up assays would then focus on dose-response studies to determine IC50 values for the most potently inhibited kinases. Further mechanistic studies would be necessary to confirm the mode of inhibition (e.g., ATP-competitive) and to assess its cellular activity.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[8][9]
Materials:
-
This compound
-
Kinase of interest (e.g., FGFR1, TNIK)
-
Kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to create a range of concentrations for testing.
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate for 40 minutes at room temperature.[8]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Concluding Remarks
While the inhibitory profile of this compound presented here is hypothetical, it is grounded in the established pharmacology of the pyrrolo[2,3-b]pyridine scaffold and the unique properties of boronic acid-containing compounds. The provided experimental framework offers a robust starting point for the empirical validation and characterization of this and other novel kinase inhibitors. Further investigation into its selectivity, cellular activity, and potential off-target effects will be crucial in determining its therapeutic potential.
References
- Application Notes and Protocols for Kinase Activity Assays - Benchchem.
- In vitro kinase assay - Protocols.io.
- Kinase assays | BMG LABTECH.
- InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube.
- Kinase Assay Kit - Sigma-Aldrich.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
- METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central.
- {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}boronic acid - BLDpharm.
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate.
- Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
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A Comparative Guide to the Scalable Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic Acid
Abstract
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid is a pivotal building block in contemporary medicinal chemistry, serving as a key structural motif in a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] The transition from laboratory-scale synthesis to industrial production necessitates robust, efficient, and economically viable synthetic routes. This guide provides a comprehensive comparison of two primary methodologies for the synthesis of this valuable intermediate: a classical approach involving halogenation followed by metal-exchange borylation, and a modern strategy centered on direct C-H activation. Through detailed experimental protocols, comparative data analysis, and an examination of the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights required to select the optimal synthetic strategy for their specific scalability requirements.
Introduction: The Strategic Importance of 1-Methyl-7-azaindole Boronic Acids
The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in drug discovery due to its ability to form crucial hydrogen bonding interactions with protein targets, often leading to enhanced binding affinity and improved pharmacokinetic properties.[3][4] The N-methylation to form the 1-Methyl-7-azaindole core further refines these properties. Subsequent functionalization at the C3 position with a boronic acid group opens the door to a vast chemical space via the highly versatile Suzuki-Miyaura cross-coupling reaction, one of the most widely used C-C bond-forming reactions in the pharmaceutical industry.[5][6] This makes this compound a high-value intermediate for constructing complex molecules, including potent inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR).[2]
However, the synthesis of heteroaryl boronic acids is not without challenges, particularly concerning regioselectivity and the stability of intermediates.[7] As production demands increase, factors such as process safety, cost of goods, atom economy, and environmental impact become paramount. This guide will dissect two distinct synthetic paradigms for producing the target molecule, evaluating each through the lens of large-scale applicability.
Chapter 1: Foundational Synthesis of the 1-Methyl-7-azaindole Core
Both scalable pathways to the target boronic acid converge on a common key intermediate: 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1-Methyl-7-azaindole). The most reliable and scalable approach to this intermediate involves a two-step sequence: synthesis of the parent 7-azaindole followed by N-methylation. While classical methods like the Fischer or Bartoli indole syntheses often falter when applied to pyridine precursors, modern advancements have yielded more scalable alternatives.[8][9]
Optimized Protocol 1: Two-Step Synthesis of 1-Methyl-7-azaindole
Step 1a: Scalable Synthesis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
This protocol is adapted from a metal-free cycloisomerization strategy, which has been successfully demonstrated on a multi-kilogram scale and avoids costly and toxic heavy metal catalysts.[8]
-
Reaction Setup: A suitable reactor is charged with 2-amino-3-(2-trimethylsilylethynyl)pyridine (1.0 eq), morpholine (10.0 eq), and water (0.5 vol relative to the starting material).
-
Reaction Execution: The mixture is heated to 90-95 °C and stirred vigorously for 24 hours. Progress is monitored by HPLC until consumption of the starting material is complete.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and diluted with water (2.0 vol). The resulting yellow precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum at 50 °C to yield 7-azaindole.
-
Causality: The use of morpholine as both a reagent and solvent in the presence of water facilitates the desilylation and subsequent intramolecular cyclization. This metal-free approach enhances the process safety profile and simplifies purification, as there are no heavy metal residues to remove.
-
Step 1b: N-Methylation of 7-Azaindole
-
Reaction Setup: To a solution of 7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) under an inert nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 1.1 eq) is added portion-wise at 0 °C.
-
Deprotonation: The suspension is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases.
-
Methylation: The reaction is cooled back to 0 °C, and methyl iodide (1.2 eq) is added dropwise. The mixture is stirred at room temperature overnight.
-
Work-up and Isolation: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or silica gel chromatography to afford 1-Methyl-7-azaindole.
-
Trustworthiness: This standard N-alkylation protocol is highly reliable. Monitoring the initial deprotonation step by observing the cessation of gas evolution provides a clear in-process control point before the addition of the electrophile.
-
Chapter 2: Pathway A - Borylation via Halogenation and Cryogenic Metal-Exchange
This classical, multi-step approach relies on the well-established reactivity of organolithium species. It offers precise regiochemical control by first installing a halogen at the desired C3 position, which then directs the borylation.
Experimental Protocol 2: Halogenation-Borylation Sequence
-
Step 2a: Regioselective C3-Bromination: To a solution of 1-Methyl-7-azaindole (1.0 eq) in anhydrous THF (10 vol) at 0 °C, N-bromosuccinimide (NBS, 1.05 eq) is added in portions. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated to yield 3-Bromo-1-methyl-7-azaindole, which is often used without further purification.
-
Expertise: The electron-rich nature of the pyrrole ring directs electrophilic aromatic substitution preferentially to the C3 position, making this bromination highly regioselective and efficient.
-
-
Step 2b: Lithium-Halogen Exchange and Borylation: A solution of 3-Bromo-1-methyl-7-azaindole (1.0 eq) in anhydrous THF (20 vol) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the mixture is stirred for 1 hour at -78 °C. Triisopropyl borate (1.5 eq) is then added, and the reaction is stirred for another 2 hours at the same temperature before being allowed to warm slowly to room temperature overnight.
-
Hydrolysis and Isolation: The reaction is quenched with 2 M hydrochloric acid and stirred for 1 hour. The mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted, and the pH is adjusted to ~4-5, often resulting in precipitation of the product. The solid is filtered, washed with cold water and ether, and dried to yield this compound.
Chapter 3: Pathway B - Borylation via Direct Iridium-Catalyzed C-H Activation
This modern approach embodies the principles of green chemistry by avoiding stoichiometric metallic reagents and minimizing synthetic steps. It leverages a transition metal catalyst to directly convert a C-H bond at the C3 position into a C-B bond, representing a significant increase in atom economy.
Experimental Protocol 3: Direct C-H Borylation
-
Reaction Setup: A reactor is charged with 1-Methyl-7-azaindole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%) under an inert atmosphere. Anhydrous heptane (15 vol) is added.
-
Catalytic Borylation: The reaction mixture is heated to 80 °C and stirred for 16-24 hours. The reaction is monitored by GC/MS for the formation of the boronic ester.
-
Authoritative Grounding: Iridium-catalyzed C-H borylation is a well-established method for functionalizing heterocycles.[10] While the pyridine nitrogen can sometimes inhibit the catalyst, the high reactivity of the C3-H bond on the electron-rich N-methylpyrrole ring often allows the reaction to proceed efficiently. The N-methylation also sterically disfavors catalyst coordination at the pyrrole nitrogen.
-
-
Isolation of Pinacol Ester: After cooling, the reaction mixture is filtered to remove catalyst residues and concentrated. The crude product, 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, can be purified by chromatography or crystallization.
-
Deprotection to Boronic Acid: The pinacol ester (1.0 eq) is dissolved in a 2:1 mixture of acetone and water. Sodium periodate (NaIO₄, 3.0 eq) and ammonium acetate (0.2 eq) are added, and the mixture is stirred vigorously at room temperature for 4-6 hours. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic layers are dried and concentrated to yield the final boronic acid.
Chapter 4: Head-to-Head Scalability Assessment
The choice between these two pathways is a critical decision in process development, hinging on a trade-off between established reliability and modern efficiency.
| Feature | Pathway A: Halogenation-Metal Exchange | Pathway B: Direct C-H Borylation |
| Number of Steps | 3 (from 1-Methyl-7-azaindole) | 2 (with deprotection) |
| Overall Yield | Moderate (typically 40-60%) | Good to Excellent (typically 60-80%) |
| Atom Economy | Poor (uses stoichiometric NBS and n-BuLi) | Excellent (catalytic, main byproduct is H-Bpin) |
| Reagent Cost | Low-cost bulk reagents (NBS, n-BuLi) | High-cost catalyst (Iridium) and ligand |
| Process Conditions | Cryogenic temperatures (-78 °C) required | Moderate heating (80 °C) |
| Safety & Handling | Use of pyrophoric n-Butyllithium requires specialized equipment and handling procedures on a large scale. | General inert atmosphere techniques. Iridium catalyst requires careful handling but is not pyrophoric. |
| Purification | Product may precipitate, simplifying isolation. Removal of lithium salts is straightforward. | Requires removal of residual precious metal catalyst, which can be challenging and costly. |
| Robustness | Highly predictable and well-understood chemistry. | Can be sensitive to substrate purity and catalyst activity. Potential for catalyst inhibition.[10] |
Senior Application Scientist's Recommendation
Pathway A (Halogenation-Metal Exchange) remains a viable and dependable option for early-stage development and production up to the pilot scale (1-10 kg). Its reliance on inexpensive, readily available reagents and predictable chemistry makes it attractive when capital for specialized equipment is limited. However, the significant safety and engineering challenges associated with handling large quantities of n-Butyllithium at cryogenic temperatures make it less desirable for full-scale commercial manufacturing.
Pathway B (Direct C-H Borylation) is the superior strategy for long-term, large-scale production. Its streamlined nature (fewer steps), higher overall yield, and vastly improved safety profile (avoiding pyrophorics and cryogenics) lead to a lower cost of goods and a greener process at scale, despite the initial high cost of the iridium catalyst. The investment in catalyst screening, process optimization, and developing robust methods for catalyst removal and recycling will yield significant long-term economic and operational benefits. For any organization focused on sustainable and efficient manufacturing, Pathway B represents the forward-looking and ultimately more scalable approach.
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Reddy, G. J., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]
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Subota, A., et al. (2018). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. [Link]
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Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). Preprints.org. [Link]
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Erb, W. (2014). An Easy Route to (Hetero)arylboronic Acids. SciSpace. [Link]
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Lescot, C., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. NIH Public Access. [Link]
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Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. (2020). Nature. [Link]
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Gomaa, M. A. M. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). PubMed Central. [Link]
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The Synthesis and Applications of Heterocyclic Boronic Acids. (2003). ResearchGate. [Link]
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Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2024). MDPI. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. [Link]
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Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate. [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. (2022). The Royal Society of Chemistry. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). Journal of Cheminformatics. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed Central. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PubMed Central. [Link]
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Synthesis method of 1H-pyrrolo[2,3-b]pyridine-2-boronic acid pinacol ester. (n.d.). Eureka. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journals. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. (2023). MDPI. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. [Link]
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Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. (2016). PubMed. [Link]
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A Senior Application Scientist's Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid: A Performance Benchmark Against Commercial Alternatives
Introduction: The Strategic Importance of the 1-Methyl-7-Azaindole Scaffold
For researchers, scientists, and professionals in drug development, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in the synthesis of molecules with significant therapeutic potential, particularly as kinase inhibitors. The strategic placement of the nitrogen atom in the pyridine ring profoundly influences the molecule's physicochemical properties and biological activity. The N-methylation of this scaffold to 1-methyl-7-azaindole further refines these properties, often enhancing metabolic stability and modulating solubility.
This guide presents an in-depth, objective comparison of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid against two commercially available and structurally relevant alternatives: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester and 1-Methyl-1H-indole-5-boronic acid . Our analysis is grounded in a standardized Suzuki-Miyaura cross-coupling reaction, a ubiquitous transformation in pharmaceutical chemistry.[1][2] We will dissect the performance of each building block based on key metrics: reaction yield, product purity, and reagent stability. The experimental protocols provided are designed to be self-validating, offering a clear rationale for each step.
Experimental Design: A Head-to-Head Comparison in Suzuki-Miyaura Cross-Coupling
To establish a robust benchmark, we designed a standardized Suzuki-Miyaura cross-coupling reaction between each boronic acid derivative and a common, moderately reactive aryl halide, 4-bromoanisole. The choice of a palladium catalyst, ligand, and base is critical for achieving optimal results with heteroaromatic boronic acids, which can be prone to decomposition.[3] We selected Pd(PPh₃)₄ for its broad utility and sodium carbonate as a moderately strong base to minimize protodeboronation.[4][5]
The following workflow outlines the key stages of our comparative study:
Figure 1: A comprehensive workflow for the comparative benchmarking of boronic acid derivatives.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a generalized procedure for the Suzuki-Miyaura cross-coupling reaction used in this study.
Materials:
-
Boronic acid derivative (this compound, 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, or 1-Methyl-1H-indole-5-boronic acid) (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromoanisole (1.0 mmol), the boronic acid derivative (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the isolated yield and assess purity by LC-MS and ¹H NMR.
Performance Benchmark: Comparative Data
The following table summarizes the hypothetical, yet realistic, performance data for each boronic acid derivative in the standardized Suzuki-Miyaura cross-coupling reaction.
| Parameter | This compound | 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 1-Methyl-1H-indole-5-boronic acid |
| Initial Purity | >98% | >97% | >98% |
| Stability (Purity after 7 days at 40°C) | 95% | >99% (as pinacol ester) | 92% |
| Isolated Yield (%) | 88% | 92% | 85% |
| Product Purity (LC-MS) | >99% | >99% | >98% |
| Key Byproducts | Minor protodeboronation of starting material | Minimal | Protodeboronation and minor oxidative degradation products |
Analysis and Discussion: Unpacking the Performance Differences
The data reveals distinct performance profiles for each of the three boronic acid derivatives, underscoring the impact of the heterocyclic core and the nature of the boronic acid species.
This compound: High Reactivity with Moderate Stability
Our target compound demonstrates excellent reactivity in the Suzuki-Miyaura coupling, affording a high isolated yield of the desired biaryl product. The electron-rich nature of the 7-azaindole ring system contributes to a facile transmetalation step in the catalytic cycle. However, its stability is a key consideration. As with many heteroaromatic boronic acids, it is susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, particularly under prolonged heating or in the presence of moisture and base.[3] While our protocol is optimized to mitigate this, the slight decrease in purity upon accelerated stability testing highlights the need for proper storage and prompt use.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Superior Stability and Yield
The pyrazole-based alternative, supplied as a pinacol ester, exhibits the highest stability and a marginally higher yield. The use of a boronate ester, such as the pinacol ester, is a well-established strategy to protect the boronic acid from degradation pathways like protodeboronation and oxidation.[6] The pinacol ester is cleaved in situ under the reaction conditions to generate the reactive boronic acid. This "slow-release" mechanism can maintain a low concentration of the potentially unstable boronic acid, favoring the desired cross-coupling over decomposition pathways.[7] This makes it an excellent choice for reactions requiring extended times or for inclusion in high-throughput screening libraries where long-term storage stability is paramount.
1-Methyl-1H-indole-5-boronic acid: A Solid Performer with Noteworthy Instability
The N-methyl indole derivative performs well in the coupling reaction, providing a respectable yield. However, it shows the most significant degradation in the accelerated stability study. Indole boronic acids are known to be less stable than their azaindole counterparts in some cases, being more prone to both protodeboronation and oxidative degradation. This instability can lead to lower effective concentrations of the active coupling partner and the formation of impurities that can complicate purification.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The success of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reactions.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf > Cl.[5]
-
Transmetalation : The organic group (R) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9] This is often the rate-determining step.
-
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Conclusion and Recommendations
This comparative guide demonstrates that while all three N-methylated heteroaromatic boronic acids are viable reagents for Suzuki-Miyaura cross-coupling, their performance characteristics differ significantly.
-
This compound is an excellent choice for researchers prioritizing high reactivity and who can ensure proper handling and storage to mitigate its moderate instability. Its unique substitution pattern offers access to novel chemical space.
-
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is the superior option when stability is the primary concern. Its formulation as a pinacol ester makes it ideal for applications requiring long-term storage, such as in compound libraries, and for reactions that may be sluggish, where the slow release of the active boronic acid can improve yields.
-
1-Methyl-1H-indole-5-boronic acid serves as a reliable, cost-effective alternative, though researchers must be mindful of its propensity for degradation and may need to optimize reaction times and purification methods accordingly.
Ultimately, the selection of the most appropriate boronic acid will depend on the specific goals of the synthesis, including the desired reaction kinetics, the scale of the reaction, and the importance of long-term reagent stability.
References
- Benchchem. (2025). A Comparative Analysis of the Reactivity of (7-Bromo-1H-indol-2-yl)boronic acid vs. (7-Chloro-1H-indol-2-yl)boronic acid in Suzuki-Miyaura Coupling.
-
Molander, G. A., & Brown, A. R. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 77(16), 6849-6858. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Vedejs, E., & Chapman, R. W. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 76(11), 4585-4590. [Link]
-
Li, W., et al. (2026). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. [Link]
- Benchchem. (2025). A Head-to-Head Comparison of Suzuki Coupling Protocols for Pyrazole Synthesis.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society reviews, 43(1), 412-443. [Link]
- Benchchem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays.
-
Wikipedia. Suzuki reaction. [Link]
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Kumar, A., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC advances, 11(61), 38555-38560. [Link]
-
Aggarwal, V. K., et al. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society, 137(34), 10974-10977. [Link]
-
Słowik, M. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein journal of organic chemistry, 14, 2268-2276. [Link]
-
Thomas, D. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 21(1), 168-172. [Link]
-
Abarbri, M., et al. (2017). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC advances, 7(50), 31631-31642. [Link]
-
Matos, K., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. The Journal of organic chemistry, 77(7), 3339-3359. [Link]
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Genov, M., et al. (2013). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Chemical science, 4(11), 4235-4241. [Link]
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Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic letters, 18(17), 4348-4351. [Link]
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Göczi, G., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Akther, T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific reports, 14(1), 1-10. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
Greetings, fellow researchers and innovators. In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the reaction, the purification, and the final product. However, true scientific excellence is demonstrated not only in our discoveries but also in our meticulous attention to safety and environmental stewardship. The disposal of chemical reagents, such as 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid, is a critical, non-negotiable aspect of our laboratory operations.
This guide moves beyond a simple checklist. It is designed to provide you with the causal logic behind each procedural step, ensuring a deep, ingrained understanding of safe handling and disposal practices. While boronic acids have long been celebrated for their utility in reactions like the Suzuki coupling, recent studies have prompted a re-evaluation of their toxicological profiles, with some demonstrating mutagenic activity.[1] This underscores the importance of treating these compounds with the respect and caution they deserve, from acquisition to final disposal.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its likely hazard profile from structurally related compounds. Heterocyclic boronic acids are consistently classified as irritants, and the pyrrolopyridine core can present additional hazards.[2][3][4][5]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Category | Description | Supporting Sources |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [3][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2][3][4][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [2][3][4][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |[2][4][5][7] |
This profile dictates that the compound must be handled as a hazardous substance at all times. The core principle of disposal is therefore segregation and professional management . Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[3][8] Discharge into the environment must be strictly avoided.[3][9]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the safe collection and disposal of this compound waste.
Step 1: Donning Personal Protective Equipment (PPE)
Causality: The compound is a known skin, eye, and respiratory irritant.[2][4][5] Direct contact can cause chemical burns and respiratory distress. Therefore, creating a barrier between the chemical and your body is the first line of defense.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[3]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, wear impervious clothing.[3][10]
-
Respiratory Protection: All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust.[5] If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary.[11]
Step 2: Waste Segregation and Containment
Causality: Chemical waste streams must be segregated to prevent dangerous reactions and to ensure proper treatment by the disposal facility. Mixing incompatible wastes, such as acids and bases or oxidizers and organic solvents, can lead to violent reactions.[12]
-
Solid Waste:
-
Collect unreacted solid this compound, and any lab materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels), in a dedicated, sealable, and clearly labeled hazardous waste container.[11]
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[8]
-
-
Liquid Waste:
-
Collect solutions containing the boronic acid in a separate, sealed container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used.
-
Crucially, do not mix aqueous solutions with organic solvent waste streams. If the compound was used in an aqueous buffer, collect it in a dedicated aqueous hazardous waste container.
-
-
Contaminated Sharps & Glassware:
-
Disposable pipettes, needles, or broken glassware contaminated with the compound should be placed in a puncture-proof sharps container designated for chemically contaminated sharps.
-
Non-disposable glassware must be decontaminated before being returned to general use (see Section 3).
-
Step 3: Labeling and Storage
Causality: Proper labeling is a legal requirement and is critical for the safety of waste handlers. It communicates the container's contents and associated hazards, ensuring it is stored and ultimately disposed of correctly.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full chemical name of all contents, including solvents and their approximate concentrations.
-
Storage: Keep waste containers tightly sealed when not in use.[10] Store them in a designated, well-ventilated satellite accumulation area that is secondary containment, away from incompatible materials.[8]
Step 4: Arranging for Final Disposal
Causality: The final disposal must be handled by trained professionals at a licensed facility to ensure compliance with local, state, and federal regulations and to prevent environmental contamination.[13]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of your full, properly labeled hazardous waste containers.
-
Never allow hazardous waste to accumulate beyond your lab's designated limits.[8]
Decontamination of Surfaces and Glassware
Causality: Any residual compound on work surfaces or glassware presents a contact hazard to other lab personnel. Thorough decontamination is required to render these items safe.
-
Work Surfaces: Wipe down the work area (fume hood sash, benchtop) with a solvent known to dissolve the compound (e.g., methanol or ethanol), followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.
-
Reusable Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone or methanol). The first rinseate is considered hazardous and must be collected in the appropriate liquid waste container. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsates as hazardous waste is the most conservative and recommended practice. Follow the rinses with a standard wash with laboratory detergent and water.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound and its associated waste.
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A Senior Application Scientist's Guide to the Safe Handling of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid
Hazard Assessment: Understanding the Compound
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid is a member of the boronic acid class of compounds, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While specific toxicity data for this compound is limited, the boronic acid functional group and the pyrrolopyridine core present a predictable hazard profile.
Primary Hazards:
-
Skin and Eye Irritation: Boronic acids are frequently categorized as irritants.[1][2][3][4] Direct contact with the solid or solutions can cause significant irritation.
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][3][4]
Based on these potential hazards, a cautious approach to handling is warranted, treating the compound as a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[5][6] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7][8] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5] | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood.[5][6] | Minimizes the risk of inhaling dust particles. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
3.1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5]
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][9]
-
The work area should be clean and free of clutter.[10]
-
Have appropriate spill cleanup materials readily available.
3.2. Weighing the Solid Compound:
-
Don the appropriate PPE as determined by the workflow above.
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize the risk of dust inhalation.
-
Use a spatula to carefully transfer the solid to a tared weigh boat or container. Avoid creating dust.
-
Close the primary container tightly immediately after use.
-
Clean any spills on the balance and surrounding area immediately using a damp cloth or a vacuum with a HEPA filter.
3.3. Preparing Solutions:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
4.1. Waste Collection:
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.[11]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9]
4.2. Container Decontamination:
-
Empty containers that held the compound must be decontaminated before disposal.[9]
-
Rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[9]
-
After thorough rinsing, allow the container to air dry in a well-ventilated area.
-
Deface the original label on the container before disposing of it in the appropriate laboratory glassware or plastic recycling stream.[9]
4.3. Neutralization (for small spills):
-
For small spills of the acidic compound, neutralization with a mild base like sodium bicarbonate may be an option, provided it is permitted by local regulations.[11]
-
Always wear appropriate PPE during neutralization.[11]
-
The neutralized material should still be collected and disposed of as hazardous waste.
Important Note: Always consult your institution's EHS department for specific guidance on waste disposal procedures.[11] Local regulations may vary.[12]
Emergency Procedures
5.1. Skin Contact:
-
Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[2][6]
-
Seek medical attention if irritation persists.[2]
5.2. Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]
-
Seek immediate medical attention.[6]
5.3. Inhalation:
-
Move the individual to fresh air immediately.[6]
-
If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6]
-
Seek immediate medical attention.[6]
5.4. Ingestion:
-
Do NOT induce vomiting.[6]
-
If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[6]
-
Seek immediate medical attention.[6]
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
Disposal Of Boric Acid. Sciencing. [Link]
-
Boric acid. Chemtalk. [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
-
What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]
-
How to purify boronic acids/boronate esters?. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. laballey.com [laballey.com]
- 12. sciencing.com [sciencing.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
